molecular formula C9H9ClO3 B2617756 4-Chloro-2-methoxy-5-methylbenzoic acid CAS No. 1368280-53-8

4-Chloro-2-methoxy-5-methylbenzoic acid

Cat. No.: B2617756
CAS No.: 1368280-53-8
M. Wt: 200.62
InChI Key: FYVXNNGMINCUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxy-5-methylbenzoic acid is a substituted benzoic acid derivative of significant interest in organic synthesis and pharmaceutical research. Compounds within this chemical class are frequently employed as crucial synthetic intermediates or building blocks for the development of more complex molecules. Benzoic acid derivatives bearing chloro, methoxy, and methyl substituents are often investigated for their biological activities and are commonly used in the manufacture of pharmaceuticals and other fine chemicals . Research Applications and Value: The specific pattern of substituents on the aromatic ring makes this compound a valuable scaffold for medicinal chemistry. Related compounds, such as 3-chloro-2-methoxybenzoic acid (CMA), have been the subject of recent combined experimental and quantum chemical studies to determine their optimized molecular structure, vibrational properties, and electronic parameters, underscoring the research interest in such molecules . Furthermore, structurally similar methyl esters, like Methyl 4-chloro-2-methoxy-5-methylbenzoate, are listed as available chemical reagents, indicating a pathway for this acid's application in synthesis . As a benzoic acid derivative, it may also find use in the development of dyes, as a reference standard in analytical chemistry, or in material science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXNNGMINCUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid, identified by the CAS number 7206-70-4 , is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring amino, chloro, and methoxy functional groups on a benzoic acid backbone, renders it a versatile building block for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, physicochemical properties, key applications, and analytical methodologies. The structural integrity and purity of this compound are of paramount importance as they directly impact the safety and efficacy of the resulting active pharmaceutical ingredients (APIs).[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid is fundamental for its effective utilization in research and development.

PropertyValueSource
CAS Number 7206-70-4[4][5][6][7][8]
Molecular Formula C8H8ClNO3[5][7]
Molecular Weight 201.61 g/mol [5][6]
Appearance White to beige crystalline powder[2]
Melting Point 206 °C (decomposes)[5]
Synonyms 4-Amino-5-chloro-o-anisic acid[5][7]
Purity Typically ≥ 95%[5][6]

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

A well-established and cost-effective synthetic route for 4-Amino-5-chloro-2-methoxybenzoic acid commences with the readily available starting material, p-aminosalicylic acid.[3] The synthesis proceeds through a three-step reaction sequence: methylation, chlorination, and hydrolysis.[3]

Synthesis_Pathway A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B (CH3)2SO4, KOH, Acetone C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C NCS, DMF D 4-Amino-5-chloro-2-methoxybenzoic acid C->D KOH, Methanol/Water, then HCl

Caption: Three-step synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Detailed Experimental Protocol

The following protocol outlines a robust and reproducible methodology for the laboratory-scale synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.[3][9]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, mix p-aminosalicylic acid with potassium hydroxide in acetone.

  • Cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution while maintaining the temperature.

  • Allow the reaction to proceed for approximately 5.5 hours.[3]

  • Remove the acetone via distillation.

  • Dissolve the resulting residue in water and extract the product with ethyl acetate.

  • Dry the organic phase and evaporate the solvent to obtain methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Dissolve the methyl 4-amino-2-methoxybenzoate obtained in the previous step in N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the ester.[3][9]

  • Heat the reaction mixture to 70°C for 3 hours.[3]

  • Pour the hot reaction mixture into ice water to precipitate the product.

  • Filter the solid and dry it to yield methyl 4-amino-5-chloro-2-methoxybenzoate. A product yield of 87.5% can be expected.[3]

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Mix the chlorinated ester with potassium hydroxide in a methanol/water solution.

  • Reflux the mixture for 2 hours.[3]

  • Add activated carbon and continue to reflux for an additional 30 minutes for decolorization.

  • Perform a hot filtration to remove the activated carbon.

  • Remove the solvent by evaporation.

  • Dissolve the remaining solid in water.

  • Adjust the pH of the solution to 5 with hydrochloric acid to precipitate the final product.

  • Filter the solid and dry to obtain 4-Amino-5-chloro-2-methoxybenzoic acid.

Applications in Research and Drug Development

4-Amino-5-chloro-2-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceutical agents.[3]

Gastroprokinetic and Antiemetic Drugs

This compound is a key intermediate in the manufacturing of several gastroprokinetic and antiemetic drugs, including cisapride, mosapride, and metoclopramide.[3] These drugs are often used to treat gastrointestinal disorders.

Anti-inflammatory and Analgesic Medications

Researchers have utilized 4-Amino-5-chloro-2-methoxybenzoic acid in the development of targeted therapies for chronic pain and inflammatory conditions.[1] Its unique structure, featuring both amino and chloro functional groups, enhances its reactivity, making it an essential component in medicinal chemistry.[1]

Serotonin Receptor Agonists and Antagonists

Derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent 5-HT4 receptor agonists.[10][11] These compounds have shown high affinity for 5-HT4 receptors in binding assays.[10] The introduction of different functional groups can dramatically alter the pharmacological profile, leading to the development of both agonists and antagonists for serotonin receptors.[10][11]

Workflow cluster_synthesis Synthesis cluster_testing Pharmacological Testing A 4-Amino-5-chloro- 2-methoxybenzoic acid C Esterification A->C B Substituted 1-piperidineethanol B->C D Benzoate Derivatives C->D E In vitro Assays (e.g., Guinea Pig Ileum) D->E F Binding Assays ([3H]GR 113808) D->F G Identification of 5-HT4 Receptor Agonists/Antagonists E->G F->G

Sources

Technical Guide: 4-Amino-5-chloro-2-methoxybenzoic Acid

[1][2][3][4]

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) is a critical pharmacophore scaffold in medicinal chemistry, serving as the primary intermediate for a class of benzamide-based gastroprokinetic and antiemetic agents. It forms the structural core of Metoclopramide , Cisapride , and Prucalopride .

Its chemical significance lies in the specific substitution pattern on the benzene ring: the ortho-methoxy group provides steric governance, while the meta-chloro group modulates lipophilicity and electronic affinity, both essential for binding to Dopamine D2 and Serotonin 5-HT4 receptors.

This guide details the physicochemical properties, industrial synthesis pathways, quality control methodologies, and pharmaceutical applications of this compound.

Chemical Profile & Properties[1][4][5][6][7][8][9][10][11][12]

Physicochemical Data
PropertySpecification
CAS Number 7206-70-4
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid
Synonyms 4-Amino-5-chloro-o-anisic acid; Metoclopramide Impurity C
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance White to off-white crystalline powder
Melting Point 205–211 °C (decomposition)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa ~4.38 (Predicted)
Structural Analysis

The molecule features a trisubstituted benzene ring. The electron-donating amino group at position 4 and the methoxy group at position 2 increase the electron density of the ring, making it susceptible to electrophilic aromatic substitution, although the position 5 is already occupied by chlorine.

  • C2-Methoxy: Critical for conformational locking via intramolecular hydrogen bonding when amidated (as seen in Metoclopramide).

  • C5-Chloro: Enhances metabolic stability and receptor affinity.

Synthetic Pathways (Protocol)

The industrial synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid typically proceeds from 4-aminosalicylic acid (PAS) . This route is preferred due to the availability of PAS and the regioselectivity it offers.

Reaction Workflow

The synthesis involves three distinct chemical transformations: Methylation , Chlorination , and Hydrolysis .

Step 1: Methylation (Esterification & Etherification)
  • Precursor: 4-Aminosalicylic acid.

  • Reagents: Dimethyl sulfate (Me₂SO₄), Potassium Hydroxide (KOH), Acetone.

  • Conditions: 20–30°C, ~5.5 hours.

  • Mechanism: Simultaneous methylation of the carboxylic acid (forming the ester) and the phenolic hydroxyl group (forming the ether).

  • Intermediate: Methyl 4-amino-2-methoxybenzoate.

Step 2: Regioselective Chlorination
  • Precursor: Methyl 4-amino-2-methoxybenzoate.

  • Reagent: N-Chlorosuccinimide (NCS).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Conditions: 70°C, 3 hours.

  • Mechanism: Electrophilic aromatic substitution. The amino group directs the incoming chlorine to the ortho position relative to itself (position 5), which is also para to the methoxy group, reinforcing the regioselectivity.

  • Intermediate: Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis
  • Precursor: Methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Reagents: KOH, Methanol/Water (5:2 ratio).

  • Conditions: Reflux (~2.5 hours), followed by acidification with HCl to pH 5.

  • Product: 4-Amino-5-chloro-2-methoxybenzoic acid (Precipitates as white solid).

Synthesis Diagram

The following diagram illustrates the stepwise conversion logic.

SynthesisPathwayStart4-Aminosalicylic Acid (PAS)(Starting Material)Step1Step 1: Methylation(Dimethyl Sulfate / KOH)Start->Step1Inter1Methyl 4-amino-2-methoxybenzoateStep1->Inter1Esterification & EtherificationStep2Step 2: Chlorination(NCS / DMF, 70°C)Inter1->Step2Inter2Methyl 4-amino-5-chloro-2-methoxybenzoateStep2->Inter2Regioselective HalogenationStep3Step 3: Hydrolysis & Acidification(KOH / MeOH -> HCl pH 5)Inter2->Step3Final4-Amino-5-chloro-2-methoxybenzoic Acid(Final Product)Step3->FinalSaponification

Figure 1: Stepwise industrial synthesis pathway from 4-aminosalicylic acid.

Pharmaceutical Applications

This acid is the "benzamide core" precursor. To synthesize active pharmaceutical ingredients (APIs), the carboxylic acid moiety is activated and coupled with a specific amine side chain.

Key API Derivatives
  • Metoclopramide: Coupled with N,N-diethylethylenediamine. Used for antiemetic and gastroprokinetic therapy.

  • Cisapride: Coupled with a piperidine derivative. (Restricted use due to cardiac side effects, but structurally relevant).

  • Mosapride: Features a morpholine ring in the side chain.

Metoclopramide Synthesis Workflow

The coupling reaction typically requires activation of the benzoic acid to an acid chloride or the use of coupling agents (e.g., CDI, DCC) to facilitate amide bond formation.

MetoclopramideSynthesisCore4-Amino-5-chloro-2-methoxybenzoic AcidActivationActivation(SOCl2 or Coupling Agent)Core->ActivationIntermediateActivated Acid Derivative(Acid Chloride/Active Ester)Activation->IntermediateProductMetoclopramide(API)Intermediate->ProductAmidationSideChainN,N-DiethylethylenediamineSideChain->ProductNucleophilic Attack

Figure 2: Conversion of the acid intermediate to Metoclopramide.

Analytical Characterization (HPLC)[2][12][14][15]

For quality control and impurity profiling (specifically identifying "Impurity C" in Metoclopramide bulk drugs), High-Performance Liquid Chromatography (HPLC) is the standard method.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water (adjusted to pH 3.0 with Phosphoric Acid).

    • Solvent B: Acetonitrile.

    • Ratio: Gradient or Isocratic (typically 80:20 Buffer:MeCN initially).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (or 305 nm depending on specific impurity limits).

  • Retention Time: The acid elutes earlier than the ester intermediates and the final Metoclopramide API due to the free carboxylic acid group (more polar).

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use in a fume hood to avoid dust inhalation.

    • Wear nitrile gloves and safety goggles.

    • In case of contact, wash with copious amounts of water.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from

An In-depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-chloro-2-methoxybenzoic acid, a substituted benzoic acid derivative, is a pivotal intermediate in the synthesis of a range of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested synthesis protocol, and an exploration of its significant applications, particularly in drug discovery and development. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a critical resource for researchers and professionals working with this versatile compound.

Core Chemical Identity and Properties

4-Amino-5-chloro-2-methoxybenzoic acid is an organic compound featuring a benzoic acid backbone substituted with an amino, a chloro, and a methoxy group.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in medicinal chemistry.[2][3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid[4]
CAS Number 7206-70-4[4]
Molecular Formula C₈H₈ClNO₃[4]
Synonyms 4-Amino-5-chloro-o-anisic acid, 2-methoxy-4-amino-5-chlorobenzoic acid[4]
InChI 1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)[4]
SMILES COC1=CC(=C(C=C1C(=O)O)Cl)N[4]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 201.61 g/mol [4]
Appearance White to off-white or beige crystalline powder[1][2]
Melting Point 206 °C (decomposes)
Solubility Sparingly soluble in water[1]

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Validated Protocol

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid is well-established, with a common and cost-effective route starting from p-aminosalicylic acid.[5][6] This three-step process involves methylation, chlorination, and subsequent hydrolysis.[5] The following protocol is designed for reproducibility and scalability in a laboratory setting.

Overall Reaction Scheme

Synthesis_Workflow p_aminosalicylic_acid p-Aminosalicylic Acid methylation Step 1: Methylation (CH₃)₂SO₄, KOH, Acetone p_aminosalicylic_acid->methylation methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate methylation->methyl_4_amino_2_methoxybenzoate chlorination Step 2: Chlorination NCS, DMF methyl_4_amino_2_methoxybenzoate->chlorination methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro- 2-methoxybenzoate chlorination->methyl_4_amino_5_chloro_2_methoxybenzoate hydrolysis Step 3: Hydrolysis KOH, Methanol/Water, then HCl methyl_4_amino_5_chloro_2_methoxybenzoate->hydrolysis final_product 4-Amino-5-chloro-2-methoxybenzoic acid hydrolysis->final_product

Caption: Three-step synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, mix p-aminosalicylic acid with potassium hydroxide in acetone.

  • Cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the stirred solution. The choice of dimethyl sulfate as the methylating agent is due to its high reactivity and efficiency.

  • Continue the reaction for 5-6 hours at 20-30°C.[6]

  • After the reaction is complete, remove the acetone by distillation.

  • Dissolve the residue in water and extract the product, methyl 4-amino-2-methoxybenzoate, with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Dissolve the methyl 4-amino-2-methoxybenzoate obtained from Step 1 in N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the ester.[5][6] NCS is a convenient and effective source of electrophilic chlorine for the regioselective chlorination of the aromatic ring.

  • Heat the reaction mixture to 70°C and maintain for 3 hours.[5]

  • Pour the reaction mixture into ice water to precipitate the chlorinated product.

  • Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate. A typical yield for this step is around 87.5%.[5]

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Mix the chlorinated ester with potassium hydroxide in a methanol/water solution (5:2 volume ratio).[1][6] The molar ratio of the ester to potassium hydroxide should be approximately 1:2.2.[6]

  • Reflux the mixture for 2-3 hours to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.[6]

  • Add activated carbon to the hot solution and reflux for an additional 30 minutes for decolorization.[1]

  • Perform a hot filtration to remove the activated carbon.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in water and acidify the solution by the dropwise addition of 3mol/L hydrochloric acid to a pH of 5.[1][6]

  • The final product, 4-amino-5-chloro-2-methoxybenzoic acid, will precipitate as a white solid.

  • Filter the product, wash with water, and dry to obtain the pure compound. The yield for this final step is typically high, around 91.4%.[1]

Applications in Drug Development and Beyond

4-Amino-5-chloro-2-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceutical agents.[5] Its structural features are key to the pharmacological activity of the resulting drugs.

Prokinetic and Antiemetic Agents

This compound is a well-documented intermediate in the production of several gastroprokinetic and antiemetic drugs, including:

  • Metoclopramide: A dopamine D2 and serotonin 5-HT3 receptor antagonist used to treat nausea and vomiting.[5][7]

  • Cisapride and Mosapride: Serotonin 5-HT4 receptor agonists that enhance gastrointestinal motility.[5][8]

The purity and structural integrity of 4-amino-5-chloro-2-methoxybenzoic acid are of utmost importance to ensure the safety and efficacy of these active pharmaceutical ingredients (APIs).[5]

Drug_Derivatives main_compound 4-Amino-5-chloro-2-methoxybenzoic acid metoclopramide Metoclopramide (D₂ & 5-HT₃ Antagonist) main_compound->metoclopramide Synthesis Intermediate cisapride Cisapride (5-HT₄ Agonist) main_compound->cisapride Synthesis Intermediate mosapride Mosapride (5-HT₄ Agonist) main_compound->mosapride Synthesis Intermediate

Caption: Key pharmaceutical derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid.

Research in 5-HT4 Receptor Ligands

Beyond its established use, this benzoic acid derivative is a scaffold for synthesizing novel and potent 5-HT4 receptor agonists and antagonists.[9][10] Research has shown that esters derived from 4-amino-5-chloro-2-methoxybenzoic acid exhibit high affinity for these receptors, with some compounds demonstrating nanomolar potency.[9] This makes it a valuable tool for researchers investigating the therapeutic potential of modulating the serotonergic system.

Other Applications

While its primary application is in pharmaceuticals, 4-amino-5-chloro-2-methoxybenzoic acid also finds use in other areas:

  • Agrochemicals: It is utilized in the formulation of some herbicides and pesticides.[2][3]

  • Materials Science: Its unique chemical properties are being explored for the development of new polymers and coatings.[2]

  • Analytical Chemistry: It can be employed as a standard in chromatographic techniques.[2][11]

Spectral and Analytical Data

Characterization of 4-Amino-5-chloro-2-methoxybenzoic acid is typically performed using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.[4][12]

  • Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the compound.[4]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of 4-amino-5-chloro-2-methoxybenzoic acid. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be employed for analysis.[13]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Amino-5-chloro-2-methoxybenzoic acid.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[4][14]
H319 Causes serious eye irritation[4][14]
H335 May cause respiratory irritation[4][15]

Recommended Personal Protective Equipment (PPE):

  • Dust mask (e.g., N95)

  • Eyeshields or safety glasses

  • Chemical-resistant gloves

Handling and Storage:

  • Avoid contact with skin and eyes.[16]

  • Do not breathe dust.[16]

  • Store in a cool, dry, and well-ventilated place.[1][16]

  • Keep the container tightly closed.[16]

  • Incompatible with strong oxidizing agents.[16]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[16]

Conclusion

4-Amino-5-chloro-2-methoxybenzoic acid is a compound of significant interest to the scientific community, particularly those in pharmaceutical research and development. Its well-defined synthesis and versatile chemical nature make it an indispensable intermediate for producing important therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a robust synthesis protocol, and its diverse applications, all supported by established scientific literature. A thorough understanding of this molecule is crucial for its safe and effective utilization in advancing scientific discovery.

References

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • RayBiotech. (n.d.). 4-Amino-5-Chloro-2-Methoxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • SIELC Technologies. (2018, May 16). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Amino-5-chloro-2-methoxybenzoic acid.
  • PubMed. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID.
  • Sigma-Aldrich. (2014, June 28). Safety Data Sheet.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.
  • SciSpace. (2002, July 5). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-5-chloro-2-methoxybenzoic acid (C8H8ClNO3). Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Methodologies of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, substituted benzamides represent a critical class of agents used primarily in gastroenterology and neurology. At the structural core of these active pharmaceutical ingredients (APIs)—including metoclopramide, cisapride, and mosapride—lies the highly functionalized intermediate 4-amino-5-chloro-2-methoxybenzoic acid 1. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, mechanistic synthesis, and downstream pharmacological applications.

Chemical Nomenclature & Structural Dynamics

The formal IUPAC name, 4-amino-5-chloro-2-methoxybenzoic acid , is derived through strict adherence to organic nomenclature priority rules:

  • Principal Functional Group: The carboxylic acid moiety (-COOH) holds the highest priority, establishing the parent structure as "benzoic acid" and anchoring the C1 position on the aromatic ring.

  • Substituent Numbering: To assign the lowest possible locants to the remaining functional groups, the ring is numbered toward the methoxy group. This results in the methoxy group at C2, the primary amine at C4, and the halogen (chlorine) at C5.

  • Alphabetization: The prefixes are ordered alphabetically (amino, chloro, methoxy), culminating in the definitive IUPAC designation.

This specific 2,4,5-substitution pattern is not arbitrary; the electron-donating methoxy and amino groups, juxtaposed with the electron-withdrawing chloro group, create a unique stereoelectronic profile essential for high-affinity binding to target neuroreceptors 1.

Quantitative Physicochemical Profile

The following table summarizes the critical computational and experimental data utilized during the formulation and analytical verification of this compound.

PropertyValue
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid
CAS Registry Number 7206-70-4
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Monoisotopic Mass 201.01927 Da
XLogP3 (Partition Coefficient) 2.1
Topological Polar Surface Area (TPSA) 72.6 Ų
Target Industrial Yield > 91.0%

Mechanistic Synthetic Pathways

The industrial-scale synthesis of 4-amino-5-chloro-2-methoxybenzoic acid typically originates from p-aminosalicylic acid. The transformation is a masterclass in regioselective aromatic substitution and functional group protection/deprotection 2.

  • Methylation: p-Aminosalicylic acid is treated with dimethyl sulfate and potassium hydroxide (KOH) in acetone. This step achieves dual methylation, converting the phenol to a methoxy group and the carboxylic acid to a methyl ester, yielding methyl 4-amino-2-methoxybenzoate.

  • Chlorination: Electrophilic aromatic substitution is performed using N-chlorosuccinimide (NCS) or iodobenzene dichloride in N,N-Dimethylformamide (DMF). The synergistic directing effects of the methoxy (ortho/para director) and amino (strong ortho/para director) groups regioselectively drive the chlorine atom to the C5 position 3.

  • Saponification: The resulting methyl 4-amino-5-chloro-2-methoxybenzoate undergoes base-catalyzed hydrolysis to yield the final target acid.

SynthesisWorkflow Start p-Aminosalicylic Acid (Starting Material) Step1 Methylation (Dimethyl Sulfate, KOH, Acetone) Start->Step1 Intermediate1 Methyl 4-amino-2-methoxybenzoate Step1->Intermediate1 Step2 Chlorination (NCS or Iodobenzene Dichloride) Intermediate1->Step2 Intermediate2 Methyl 4-amino-5-chloro- 2-methoxybenzoate Step2->Intermediate2 Step3 Saponification & Acidification (KOH, MeOH/H2O, then HCl) Intermediate2->Step3 Product 4-Amino-5-chloro- 2-methoxybenzoic Acid Step3->Product

Synthetic workflow of the target API intermediate from p-aminosalicylic acid.

Self-Validating Experimental Protocol: Saponification & Isolation

The final step—converting the ester intermediate to the free acid—requires precise thermodynamic and pH control. The following protocol details the causality behind each operational choice to ensure a self-validating, high-yield workflow 4.

Step-by-Step Methodology

Step 1: Base-Catalyzed Hydrolysis

  • Action: Combine methyl 4-amino-5-chloro-2-methoxybenzoate and KOH in a 1:2.2 molar ratio within a 5:2 (v/v) methanol/water solvent system. Stir at reflux for >2 hours.

  • Causality: The mixed solvent system is non-negotiable. Methanol ensures the solvation of the hydrophobic ester, while water dissolves the inorganic KOH and stabilizes the highly polar tetrahedral intermediate during nucleophilic acyl substitution. The 2.2x molar excess of hydroxide drives the equilibrium entirely toward the carboxylate salt.

Step 2: Decolorization and Filtration

  • Action: Add activated carbon to the refluxing mixture. Continue reflux for 30 minutes, then perform a hot filtration.

  • Causality: High-temperature synthesis of anilines inevitably generates trace amounts of highly conjugated, colored polymeric oxidation products. Activated carbon selectively adsorbs these impurities. Hot filtration is mandatory; allowing the mixture to cool would trigger the premature crystallization of the potassium carboxylate salt, trapping it in the carbon filter cake.

Step 3: Isoelectric Precipitation

  • Action: Concentrate the filtrate via rotary evaporation to remove the majority of the methanol. Dilute the residue with water. Slowly titrate the solution with 3 mol/L HCl until the pH reaches exactly 5.0. Collect the resulting white precipitate via vacuum filtration.

  • Causality: Removing methanol maximizes the polarity of the solvent, drastically reducing the solubility of the final organic product. The target molecule is amphoteric (containing both a basic arylamine and an acidic carboxyl group). Adjusting the pH to 5.0 forces the molecule into its neutral (or zwitterionic) state—its isoelectric point. At this precise pH, ionic solvation is minimized, triggering rapid and near-quantitative precipitation (yields typically >91%).

Step 4: Validation & Quality Control

  • Action: Dry the solid and subject it to Fourier Transform Infrared (FTIR) and ¹H-NMR spectroscopy.

  • Self-Validation Logic: The protocol is considered successful if the ¹H-NMR spectrum shows the complete disappearance of the ester methoxy singlet (typically around δ 3.8 ppm) and the FTIR spectrum reveals a broad O-H stretching band (3200–2500 cm⁻¹) characteristic of a carboxylic acid dimer, confirming complete saponification.

Pharmacological Significance & Downstream Applications

4-Amino-5-chloro-2-methoxybenzoic acid is not merely a passive building block; its structural geometry directly dictates the pharmacological efficacy of its downstream derivatives. When this acid is coupled with aliphatic diamines (e.g., N,N-diethylethylenediamine activated by phosphorus trichloride), it yields potent benzamide-class drugs 3.

These derivatives exhibit profound neuromodulatory effects, primarily acting as Dopamine D2 receptor antagonists (providing antiemetic relief) and Serotonin 5-HT4 receptor agonists (stimulating gastrointestinal motility). Furthermore, the core acid itself is a recognized human urinary metabolite of metoclopramide, often requiring diazomethane derivatization for HPLC detection in pharmacokinetic studies 5.

PharmaLogic Core 4-Amino-5-chloro- 2-methoxybenzoic Acid Amidation Amidation with Aliphatic Diamines Core->Amidation Coupling Metoclopramide Metoclopramide (Antiemetic) Amidation->Metoclopramide Cisapride Cisapride (Prokinetic) Amidation->Cisapride D2 Dopamine D2 Antagonism Metoclopramide->D2 Primary HT4 Serotonin 5-HT4 Agonism Cisapride->HT4 Primary

Pharmacological downstream applications and receptor modulation logic.

References

  • PubChem. "4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626". National Center for Biotechnology Information. URL:[Link]

  • J-Stage. "An Improved Synthesis of Metoclopramide". Chemical and Pharmaceutical Bulletin, Yamanouchi Pharmaceutical Co., Ltd. URL:[Link]

  • PubMed. "Synthesis of a metabolite of metoclopramide and its detection in human urine". Farmaco. 1994 Dec;49(12):805-8. URL:[Link]

Sources

An In-depth Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in the pharmaceutical and chemical industries. Its multifaceted chemical nature makes it a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably as a precursor to potent 5-HT₄ receptor agonists.[1] Furthermore, it is a known metabolite of the widely used antiemetic drug, metoclopramide.[2] This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, tailored for researchers and drug development professionals.

Section 1: Chemical Identity and Synonyms

A clear understanding of the various names and identifiers for this compound is paramount for effective literature searching and chemical sourcing.

Systematic and Common Names:

  • IUPAC Name: 4-amino-5-chloro-2-methoxybenzoic acid[3]

  • Common Synonyms:

    • 4-Amino-5-chloro-o-anisic acid[3]

    • 2-methoxy-4-amino-5-chlorobenzoic acid[3]

    • 5-Chloro-4-amino-2-methoxybenzoic acid[3]

    • Metoclopramide Impurity C[3]

Chemical Identifiers:

IdentifierValueSource
CAS Number 7206-70-4
PubChem CID 81626[3]
EC Number 230-582-3
InChIKey RVEATKYEARPWRE-UHFFFAOYSA-N[3]
SMILES COC1=CC(=C(C=C1C(=O)O)Cl)N[3]
Molecular Formula C₈H₈ClNO₃[4]
Molecular Weight 201.61 g/mol [4]

Section 2: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

The following is a well-established, three-step synthetic route starting from the readily available p-aminosalicylic acid.[5] This process is designed for reproducibility and scalability in a laboratory setting.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis pASA p-Aminosalicylic Acid Intermediate1 Methyl 4-amino-2-methoxybenzoate pASA->Intermediate1 (CH₃)₂SO₄, KOH, Acetone Intermediate2 Methyl 4-amino-5-chloro-2-methoxybenzoate Intermediate1->Intermediate2 NCS, DMF FinalProduct 4-Amino-5-chloro-2-methoxybenzoic acid Intermediate2->FinalProduct KOH, MeOH/H₂O, then HCl

Sources

4-Amino-5-chloro-o-anisic acid properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-5-chloro-o-anisic Acid: Synthetic Protocols and Pharmacophore Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

4-Amino-5-chloro-o-anisic acid (CAS 7206-70-4) is a critical aromatic building block in medicinal chemistry, functioning as the primary scaffold for the "orthopramide" class of gastroprokinetic and antiemetic agents.[1] Its structural uniqueness—a benzoic acid core decorated with an electron-donating amino group, a lipophilic chloro substituent, and a steric-directing methoxy group—makes it an ideal pharmacophore for targeting 5-HT4 receptors and D2 dopamine receptors.

This guide details the physicochemical properties, industrial-grade synthetic pathways, and analytical standards required to utilize this intermediate in high-purity drug development, specifically focusing on the synthesis of Metoclopramide and related congeners.

Chemical Identity & Physicochemical Profile

The compound exhibits low water solubility but dissolves readily in polar organic solvents, a property dictated by its lipophilic chloro-methoxy substitution pattern.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 4-Amino-5-chloro-2-methoxybenzoic acidAlso known as 4-Amino-5-chloro-o-anisic acid
CAS Number 7206-70-4
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance White to beige crystalline powderOxidizes slightly to orange/green upon prolonged air exposure
Melting Point 205 – 211 °CDecomposition often observed near melt
LogP 1.59Moderate lipophilicity suitable for CNS/Gut penetration
pKa (Acid) ~3.5 (Calculated)Carboxylic acid proton
pKa (Base) ~2.5 (Calculated)Aniline nitrogen (weakly basic due to e- withdrawing Cl)
Solubility DMSO, Methanol, DMFSparingly soluble in water; soluble in alkaline aqueous solutions

Synthetic Pathways & Manufacturing

The industrial synthesis of 4-Amino-5-chloro-o-anisic acid typically proceeds from 4-Aminosalicylic acid (PAS) . This route is preferred over direct chlorination of anisic acid derivatives due to better regioselectivity control.

Reaction Workflow (Graphviz Visualization)

SynthesisPath PAS p-Aminosalicylic Acid (Starting Material) Methylation Step 1: Methylation (DMS, KOH, Acetone) PAS->Methylation Inter1 Methyl 4-amino-2-methoxybenzoate Methylation->Inter1 O-Methylation protection Chlorination Step 2: Chlorination (NCS, DMF or SOCl2) Inter1->Chlorination Inter2 Methyl 4-amino-5-chloro- 2-methoxybenzoate Chlorination->Inter2 Regioselective Cl addition Hydrolysis Step 3: Hydrolysis (KOH, MeOH/H2O) Inter2->Hydrolysis FinalProduct 4-Amino-5-chloro- o-anisic Acid Hydrolysis->FinalProduct Saponification

Figure 1: Step-wise industrial synthesis from p-Aminosalicylic acid (PAS).

Detailed Experimental Protocol

Step 1: O-Methylation & Esterification

  • Reagents: p-Aminosalicylic acid (1.0 eq), Dimethyl sulfate (DMS) (2.5 eq), KOH, Acetone.

  • Procedure: Dissolve PAS in acetone/KOH. Add DMS dropwise at 20-30°C. The reaction methylates both the carboxylic acid (forming the ester) and the phenolic hydroxyl (forming the methoxy group).

  • Critical Control: Temperature must be kept <30°C to prevent N-methylation (impurity formation).

Step 2: Regioselective Chlorination

  • Reagents: Methyl 4-amino-2-methoxybenzoate (from Step 1), N-Chlorosuccinimide (NCS) (1.1 eq), DMF.

  • Procedure: Dissolve the ester in DMF. Add NCS slowly. Heat to 70°C for 3 hours.

  • Mechanism: The amino group activates the ring, directing the chlorine to the ortho position relative to the amine (position 5). The 2-methoxy group sterically hinders position 3, ensuring high regioselectivity for position 5.

  • Workup: Pour into ice water. The chlorinated ester precipitates as a solid.[2] Filter and dry.

Step 3: Hydrolysis (Saponification)

  • Reagents: Chlorinated ester, KOH (2.2 eq), Methanol/Water (5:2 ratio).

  • Procedure: Reflux for 2 hours.

  • Purification: Treat with activated carbon to remove color impurities. Filter hot. Acidify filtrate with HCl to pH 5.

  • Result: The product precipitates as a white solid. Yields are typically >90%.

Pharmaceutical Utility: The Benzamide Scaffold

This acid is the immediate precursor to Metoclopramide (Reglan) and Cisapride . The transformation involves activating the carboxylic acid to an acid chloride or active ester, followed by coupling with a diamine.

Derivatization Logic (Graphviz Visualization)

DrugDeriv cluster_SAR Structure-Activity Relationship (SAR) Acid 4-Amino-5-chloro-o-anisic Acid (Core Scaffold) Activation Activation (SOCl2 or CDMT) Acid->Activation Coupling Amidation (N,N-diethylethylenediamine) Activation->Coupling Metoclopramide Metoclopramide (D2 Antagonist / 5-HT4 Agonist) Coupling->Metoclopramide SAR1 5-Cl: Increases lipophilicity & prevents metabolism SAR1->Acid SAR2 2-OMe: Steric lock for receptor binding SAR2->Acid SAR3 4-NH2: H-bond donor essential for affinity SAR3->Acid

Figure 2: Conversion to Metoclopramide and key Structure-Activity Relationship (SAR) features.

Mechanistic Insight: The 5-chloro and 2-methoxy substituents create a specific steric and electronic environment that mimics the neurotransmitter serotonin, allowing these drugs to act as 5-HT4 receptor agonists (prokinetic effect) while the benzamide tail confers D2 receptor antagonism (antiemetic effect).

Analytical Characterization

Researchers must validate the purity of 4-Amino-5-chloro-o-anisic acid before using it in synthesis, as impurities (e.g., non-chlorinated or di-chlorinated species) are difficult to remove after the final coupling step.

HPLC Method (Reverse Phase)
  • Column: C18 or specialized phase like Newcrom R1 (SIELC).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).

    • B: Acetonitrile.[3][4]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 270 nm (Max absorption for the benzamide core).

  • Retention: The acid elutes earlier than its ester precursors due to the free carboxyl group.

1H NMR Expectations (DMSO-d6)
  • δ 12-13 ppm: Broad singlet (COOH).

  • δ 7.6-7.8 ppm: Singlet (1H, aromatic H6, ortho to carboxyl).

  • δ 6.4-6.6 ppm: Singlet (1H, aromatic H3, ortho to amino).

  • δ 5.8-6.0 ppm: Broad singlet (2H, NH₂).

  • δ 3.7-3.8 ppm: Singlet (3H, OCH₃).

  • Note: The absence of splitting (singlets) in the aromatic region confirms the 1,2,4,5-tetrasubstitution pattern.

Handling & Safety

  • Hazards: Classified as a Skin/Eye/Respiratory Irritant (H315, H319, H335).

  • Storage: Store at room temperature. Protect from light and moisture. The amine group is susceptible to oxidation over long periods (turning the white powder brown).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood to avoid dust inhalation.

References

  • BenchChem. (2025).[4] Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. BenchChem Application Notes. Link

  • PubChem. (2025).[1] 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626).[1] National Library of Medicine. Link

  • SIELC Technologies. (2018).[3] Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. SIELC Applications. Link

  • Ziyaei, A., & Afradi, M. (2011).[5] An Improved Method for the Synthesis of Metoclopramide. Journal of Chemical Research. Link

  • Chem-Impex. (2025). 4-Amino-5-chloro-2-methoxybenzoic acid Product Data. Chem-Impex International. Link

Sources

An In-Depth Technical Guide to the Biological Activity and Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a foundational pharmacophore in medicinal chemistry, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) serves as the critical building block for a vast class of neuroactive and prokinetic agents known as orthopramides (substituted benzamides and benzoates). While the free acid itself operates primarily as a synthetic intermediate, its conjugation with basic amines yields highly potent active pharmaceutical ingredients (APIs) such as1[1]. These derivatives are highly selective modulators of the serotonergic system, functioning predominantly as 5-HT4 receptor agonists and 5-HT3/Dopamine D2 receptor antagonists.

This guide provides an authoritative breakdown of the compound's structure-activity relationship (SAR), downstream biological signaling, and the self-validating experimental workflows required for its synthesis and pharmacological evaluation.

Pharmacophore Significance: The Causality of Structure

The biological efficacy of benzamide derivatives hinges entirely on the precise substitution pattern of the 4-amino-5-chloro-2-methoxybenzoic acid core. Every functional group on this aromatic ring serves a distinct, causal purpose in receptor docking:

  • 4-Amino Group: Acts as an essential hydrogen-bond donor, interacting with conserved serine or asparagine residues within the receptor's binding pocket[2].

  • 5-Chloro Group: This halogen provides critical lipophilic bulk. It anchors the molecule into a specific hydrophobic pocket of the 5-HT4 receptor, drastically increasing target affinity (often shifting

    
     values from micromolar to the low nanomolar range) compared to unhalogenated analogs[3].
    
  • 2-Methoxy Group: Beyond acting as a hydrogen-bond acceptor, the methoxy group induces steric hindrance (and potential intramolecular hydrogen bonding with the adjacent amide/ester linkage). This locks the carbonyl oxygen into a coplanar, bioactive conformation, ensuring the optimal vector for receptor binding[2][3].

Biological Activity & Mechanisms of Action

When conjugated to a flexible piperidine or rigid quinuclidine ring, the resulting esters and amides exhibit profound biological activity.

5-HT4 Receptor Agonism

Derivatives like ML 10302 are4[4]. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Agonist binding induces a conformational change that activates the Gs protein, subsequently stimulating adenylate cyclase (AC). This elevates intracellular cyclic AMP (cAMP) levels, activating Protein Kinase A (PKA). Physiologically, this pathway facilitates acetylcholine release in the myenteric plexus, drastically promoting gastrointestinal motility[1]. Furthermore, in the central nervous system, 5-HT4 agonism has been shown to4[4], presenting a highly researched therapeutic avenue for Alzheimer's disease models.

G L 5-HT4 Agonist (Benzamide) R 5-HT4 Receptor (GPCR) L->R G Gs Protein R->G AC Adenylate Cyclase G->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A cAMP->PKA Eff GI Motility & sAPPα Cleavage PKA->Eff

Caption: Canonical 5-HT4 receptor Gs-protein signaling pathway activated by benzamide derivatives.

Experimental Workflow: Chemical Synthesis of the Core Acid

To ensure high yield and purity, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid is executed via a highly optimized, three-step self-validating protocol.

Causality of Reagents: N-chlorosuccinimide (NCS) is specifically chosen over chlorine gas to achieve regioselective chlorination. The 4-amino and 2-methoxy groups strongly activate the aromatic ring; NCS provides controlled electrophilic aromatic substitution exclusively at the less sterically hindered 5-position, preventing over-chlorination[5].

Step-by-Step Protocol
  • Methylation: Suspend p-aminosalicylic acid and potassium hydroxide (KOH) in an acetone solution. Maintain the temperature at 20–30°C and gradually add dimethyl sulfate dropwise to achieve both O-methylation and esterification, yielding methyl 4-amino-2-methoxybenzoate[6].

  • Regioselective Chlorination: Dissolve the intermediate in N,N-Dimethylformamide (DMF). Add a stoichiometric equivalent of NCS and heat the reaction to 70°C for 3 hours. This yields methyl 4-amino-5-chloro-2-methoxybenzoate[5].

  • Alkaline Hydrolysis: Reflux the chlorinated ester with KOH in a methanol/water (5:2 v/v) mixture for 2–3 hours. Decolorize the hot solution with activated carbon, filter, and6[6].

Self-Validation Checkpoint (1H-NMR): The regioselectivity of the chlorination is validated via


H-NMR spectroscopy. Because the chlorine atom occupies the 5-position, the remaining aromatic protons at positions 3 and 6 are para to each other. They will appear as two distinct singlets. If undesired chlorination occurred at the 3-position, the remaining protons would exhibit ortho-coupling (appearing as doublets).

Synth SM p-Aminosalicylic Acid Step1 Step 1: Methylation (Dimethyl sulfate, KOH, Acetone) SM->Step1 Int1 Methyl 4-amino-2-methoxybenzoate Step1->Int1 Step2 Step 2: Regioselective Chlorination (NCS, DMF, 70°C) Int1->Step2 Int2 Methyl 4-amino-5-chloro-2-methoxybenzoate Step2->Int2 Step3 Step 3: Alkaline Hydrolysis (KOH, MeOH/H2O, then HCl) Int2->Step3 Prod 4-Amino-5-chloro-2-methoxybenzoic Acid Step3->Prod

Caption: Three-step self-validating synthetic workflow for 4-amino-5-chloro-2-methoxybenzoic acid.

Experimental Workflow: Radioligand Binding Validation

To confirm the biological activity of derivatives synthesized from the core acid (e.g., ML 10302), a competitive radioligand binding assay is utilized. This protocol is self-validating through the inclusion of a known reference standard (e.g., unlabelled serotonin) to establish a baseline


, ensuring membrane integrity.
Step-by-Step Protocol
  • Membrane Preparation: Homogenize rat striatum or guinea pig hippocampus tissue (regions rich in 5-HT4 receptors) in 50 mM HEPES buffer (pH 7.4)[3]. Centrifuge and resuspend the pellet to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine the membrane preparation with 0.1 nM of the highly selective 5-HT4 radioligand [3H]-GR113808. Add varying logarithmic concentrations of the synthesized derivative. Incubate at 37°C for 30 minutes[3].

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding. Wash filters thrice with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

Quantitative Data: Structure-Activity Relationship (SAR)

Modifications to the basic amine chain conjugated to the 4-amino-5-chloro-2-methoxybenzoic acid core result in dramatic shifts in pharmacological profiles. The table below summarizes the binding affinities (


) and functional profiles of key derivatives.
CompoundStructural Modification on Basic Chain5-HT4 Affinity (

, nM)
Pharmacological Profile
ML 10302 (7a) 2-(1-piperidinyl)ethyl ester1.07 ± 0.5Potent partial agonist
Compound 7k Monosubstituted piperidine ester1.0 ± 0.3Potent partial agonist
Compound 7g 3,5-dimethylpiperidine ester0.26 ± 0.06Potent antagonist (

= 8.6)
Cisapride Substituted piperidinyl amide~15.0 - 50.0Full agonist (Prokinetic)

Data synthesized from 3[3]. Note that the introduction of two methyl groups on the piperidine ring (Compound 7g) flips the pharmacological profile from an agonist to a potent antagonist[3].

Conclusion

4-Amino-5-chloro-2-methoxybenzoic acid remains an indispensable pharmacophore in the design of serotonergic ligands. While ester derivatives like ML 10302 exhibit extraordinary nanomolar affinity, their susceptibility to rapid in vivo hydrolysis has driven modern drug development toward 7[7]. Understanding the causality behind its structural components and implementing strict, self-validating synthetic controls ensures the successful development of next-generation neurogastroenterology and neurodegenerative therapeutics.

References

  • Yang D, et al. "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors." Journal of Medicinal Chemistry. 3

  • PubChem. "Cisapride." National Institutes of Health. 1

  • "Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid." Google Patents (CN105237422A). 6

  • "ML 10302 hydrochloride." Tocris Bioscience. 4

  • "Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid." BenchChem. 5

  • "Pharmacophores of 5-HT4 Receptor Ligands." ResearchGate. 2

  • "Serotonin Receptor and Transporter Ligands – Current Status." Bioorg.org. 7

Sources

Technical Guide: 4-Amino-5-chloro-2-methoxybenzoic Acid Scaffolds in 5-HT₄ Agonist Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and chemical utility of 4-Amino-5-chloro-2-methoxybenzoic acid (ACMB). While often categorized as a metabolic intermediate, this moiety serves as the privileged pharmacophore for the benzamide class of 5-HT₄ receptor agonists (e.g., Cisapride, Zacopride, Prucalopride).

This guide addresses the compound as the foundational scaffold for designing high-affinity 5-HT₄ ligands.[1]

Part 1: Executive Summary & Mechanism of Action

4-Amino-5-chloro-2-methoxybenzoic acid is the structural "warhead" responsible for the intrinsic efficacy of substituted benzamide prokinetics. In drug development, it acts as the primary hydrogen-bond donor/acceptor system that engages the orthosteric site of the 5-HT₄ receptor.

The 5-HT₄ Signaling Cascade

The 5-HT₄ receptor is a G_s-coupled GPCR.[1] Upon binding a ligand containing the ACMB scaffold, the receptor undergoes a conformational change that activates Adenylyl Cyclase (AC), leading to cAMP accumulation. In the gastrointestinal tract, this cascade enhances cholinergic transmission, driving prokinetic activity.

Figure 1: 5-HT₄ Receptor Signal Transduction Pathway

G Ligand ACMB-Derived Agonist Rec 5-HT4 Receptor (GPCR) Ligand->Rec Binding Gs Gs Protein (Activation) Rec->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Ion K+ Channel Phosphorylation PKA->Ion Inhibition (IK) Ca Ca2+ Influx Ion->Ca Depolarization Ach Acetylcholine Release Ca->Ach Vesicle Fusion Motility Prokinetic Effect (Peristalsis) Ach->Motility Contraction

Caption: Canonical Gs-coupled signaling cascade activated by benzamide agonists in enteric neurons.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The free acid itself lacks the basic amine required for nanomolar affinity (ionic bonding with Asp100). However, it dictates the binding pose and efficacy .

The "Conformational Lock" Hypothesis

High-affinity binding requires the benzamide ring to be coplanar with the amide bond.

  • 2-Methoxy Group: Forms an intramolecular hydrogen bond with the amide nitrogen (NH). This creates a pseudo-six-membered ring, locking the molecule in a planar conformation essential for fitting into the receptor's hydrophobic pocket.

  • 4-Amino Group: Acts as a critical H-bond donor to residues deep in the binding pocket (likely Ser or Thr residues).

  • 5-Chloro Substituent: Occupies a specific lipophilic pocket. Replacing Cl with H reduces affinity by >100-fold; replacing with Br maintains activity, indicating a steric/lipophilic requirement.

Table 1: SAR of the Benzamide Scaffold

PositionSubstituentFunctionCriticality
C-2 Methoxy (-OCH₃)Induces planarity via intramolecular H-bond with amide NH.High (Removal abolishes activity)
C-4 Amino (-NH₂)H-bond donor to receptor backbone.Medium (Can be substituted but often reduces efficacy)
C-5 Chloro (-Cl)Lipophilic interaction; fills steric pocket.High (Halogen essential for potency)
Linker Amide/EsterConnects pharmacophore to basic amine (RHS).High (Amides are more stable than esters)

Part 3: Synthesis Protocols

The synthesis of 5-HT₄ agonists typically proceeds by coupling the activated ACMB acid with a basic amine (e.g., 4-amino-1-benzylpiperidine).

A. Preparation of the ACMB Core

Starting Material: 4-Aminosalicylic acid (PAS).

  • Methylation: React PAS with dimethyl sulfate (DMS) in acetone/KOH to protect the phenol and acid groups.

  • Chlorination: Use N-chlorosuccinimide (NCS) in acetonitrile to regioselectively chlorinate position 5.

  • Hydrolysis: Selective alkaline hydrolysis (NaOH) yields the free acid: 4-Amino-5-chloro-2-methoxybenzoic acid .

B. Coupling Protocol (General Procedure)

Objective: Synthesize a benzamide derivative (e.g., N-(piperidin-4-ylmethyl)-4-amino-5-chloro-2-methoxybenzamide).

Reagents:

  • 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq)[2]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Target Amine (e.g., 4-aminomethylpiperidine derivative) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve the acid in dry DMF under nitrogen. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the Target Amine and TEA dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography.

Figure 2: Synthetic Workflow for Benzamide Agonists

Synthesis Start 4-Aminosalicylic Acid Step1 Methylation (DMS, KOH) Start->Step1 Step2 Chlorination (NCS) Step1->Step2 Step3 Hydrolysis (NaOH) Step2->Step3 Core 4-Amino-5-chloro- 2-methoxybenzoic Acid Step3->Core Activ Activation (EDC/HOBt) Core->Activ Final Target 5-HT4 Agonist Activ->Final Amide Bond Formation Amine Basic Amine (e.g., Piperidine) Amine->Activ + Amine

Caption: Linear synthesis of benzamide agonists from aminosalicylic acid precursors.

Part 4: Pharmacological Evaluation Protocols

To validate the synthesized derivatives, researchers must assess both binding affinity (Ki) and functional efficacy (EC50).

Protocol 1: Radioligand Binding Assay

Purpose: Determine affinity (Ki) for the 5-HT₄ receptor.[3][4]

  • Source Tissue: Rat striatum or HEK-293 cells stably expressing human 5-HT₄.

  • Radioligand: [³H]-GR113808 (highly selective 5-HT₄ antagonist).

  • Method:

    • Incubate membrane preparations (50 µg protein) with [³H]-GR113808 (0.2 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 30 minutes.

    • Terminate by rapid filtration through Whatman GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Purpose: Confirm agonist activity (vs. antagonist).

  • System: CHO cells expressing recombinant 5-HT₄ receptors.

  • Method:

    • Pre-incubate cells with isobutylmethylxanthine (IBMX) to inhibit phosphodiesterase.

    • Add test compound and incubate for 15 minutes at 37°C.

    • Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

    • Data Analysis: Plot concentration-response curves. Agonists will show a dose-dependent increase in cAMP. Compare E_max to Serotonin (5-HT) reference (set as 100%).

References

  • BenchChem. (2025).[1] 4-Amino-5-chloro-2-methoxybenzoic acid: Biological Activity and Signaling Pathways.[1][3][4][5] Retrieved from

  • Monge, A., et al. (1999). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors.[3][4][6] Journal of Medicinal Chemistry.[4][7] Retrieved from

  • Crema, F., et al. (1999).[5] Intestinal prokinesia by two esters of 4-amino-5-chloro-2-methoxybenzoic acid: involvement of 5-hydroxytryptamine-4 receptors.[3][4][5][8] Journal of Pharmacology and Experimental Therapeutics.[5] Retrieved from

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry.[1][3][4][8][9][10][11] Retrieved from

  • Yang, Z., et al. (2015). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (CN105237422A).[12] Google Patents. Retrieved from

Sources

Whitepaper: Discovery and Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the rational design of pharmacophores is the cornerstone of targeted drug discovery. 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) stands as a highly privileged structural motif and a critical intermediate in the synthesis of orthopramides (substituted benzamides)[1]. This whitepaper provides an in-depth technical analysis of its discovery, physicochemical properties, and a field-proven, self-validating synthetic protocol designed for scalability and high yield.

Historical Context and Pharmacological Discovery

The discovery of 4-amino-5-chloro-2-methoxybenzoic acid as a pharmaceutical building block stems from early efforts to optimize the antiarrhythmic drug procainamide. Researchers discovered that structural modifications to the benzoic acid core—specifically the addition of a methoxy group at the C2 position and a chlorine atom at the C5 position—dramatically shifted the molecule's pharmacological profile[2].

This specific substitution pattern locks the resulting benzamide derivatives into a rigid conformation via intramolecular hydrogen bonding between the methoxy oxygen and the amide hydrogen. This conformational restriction is the precise mechanistic driver that allows derivatives like cisapride, metoclopramide, and zacopride to act as highly potent 5-HT₄ receptor agonists and D₂ receptor antagonists, making them indispensable for treating gastrointestinal motility disorders[2].

Physicochemical Profiling

Understanding the physical and chemical properties of this intermediate is critical for optimizing downstream reactions, particularly in solid-phase peptide synthesis or esterification workflows.

PropertyValueReference
IUPAC Name 4-Amino-5-chloro-2-methoxybenzoic acid[1]
CAS Number 7206-70-4
Molecular Formula C8H8ClNO3[1]
Molecular Weight 201.61 g/mol
Melting Point 205-211 °C (Decomposes)[3]
Appearance White to beige crystalline powder[3]
Solubility Soluble in DMF, DMSO, and basic aqueous solutions[4]

Mechanistic Synthesis and Manufacturing Protocol

The following protocol details a robust, three-step synthesis starting from inexpensive p-aminosalicylic acid[5]. As a Senior Application Scientist, I emphasize not just the how, but the why—the thermodynamic and kinetic causality behind these specific reagent choices.

Step 1: Exhaustive Methylation
  • Objective: Protect the carboxylic acid and methylate the phenolic hydroxyl group.

  • Causality: Potassium hydroxide (KOH) is utilized to deprotonate both the carboxylic acid and the phenol, creating a highly nucleophilic intermediate. Acetone is selected as a polar aprotic solvent to facilitate the

    
     reaction with dimethyl sulfate while allowing strict temperature control (20-30°C) to prevent runaway exothermic degradation[5].
    
  • Protocol:

    • Suspend p-aminosalicylic acid in acetone and add KOH (2.2 equivalents) under continuous stirring.

    • Cool the reactor to 25°C.

    • Add dimethyl sulfate dropwise over 1 hour, maintaining the temperature between 20-30°C.

    • Self-Validation Checkpoint: The suspension will transition into a clear solution as the starting material is consumed. Confirm completion via TLC (Hexane:Ethyl Acetate 7:3).

    • Evaporate the acetone, dissolve the residue in water, extract with ethyl acetate, and dry to yield methyl 4-amino-2-methoxybenzoate [4].

Step 2: Regioselective Chlorination
  • Objective: Introduce a chlorine atom exclusively at the C5 position.

  • Causality: The selection of N-chlorosuccinimide (NCS) over elemental chlorine gas is a critical parameter[4]. Chlorine gas is overly aggressive and risks oxidative degradation of the free primary amine. NCS, dissolved in N,N-Dimethylformamide (DMF), provides a mild, controlled source of electrophilic chlorine. The synergistic ortho/para-directing effects of the amino and methoxy groups ensure strict regioselectivity at the C5 position[5].

  • Protocol:

    • Dissolve methyl 4-amino-2-methoxybenzoate in DMF.

    • Add NCS in a strict 1:1 molar ratio to prevent over-chlorination[5].

    • Heat the mixture to 70°C and stir for 3 hours.

    • Self-Validation Checkpoint: Monitor via HPLC. The disappearance of the starting material peak validates the progression.

    • Pour the hot mixture into ice water to induce rapid precipitation. Filter and dry the solid to obtain methyl 4-amino-5-chloro-2-methoxybenzoate [4].

Step 3: Saponification and Isoelectric Precipitation
  • Objective: Remove the methyl ester protecting group to yield the final free acid.

  • Causality: Base-catalyzed ester hydrolysis (saponification) is driven by KOH in a mixed Methanol/Water (5:2 volume ratio) solvent system, ensuring solubility of both the organic ester and the inorganic base[5]. Acidification must be carefully titrated to pH 5. At this specific isoelectric point, the zwitterionic character of the amino acid is neutralized, minimizing its aqueous solubility and maximizing precipitation yield[4].

  • Protocol:

    • Mix the chlorinated ester with KOH in the Methanol/Water solvent.

    • Reflux for 2 hours. Add activated carbon, reflux for an additional 30 minutes, and perform a hot filtration to remove impurities[4].

    • Remove the methanol via rotary evaporation and dissolve the remaining salt in water.

    • Self-Validation Checkpoint: Titrate dropwise with 3M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 5.0. Over-acidification will protonate the amine, pulling the product back into the aqueous phase as a hydrochloride salt[5].

    • Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum to obtain pure 4-Amino-5-chloro-2-methoxybenzoic acid [4].

Synthesis A p-Aminosalicylic Acid (Starting Material) B Step 1: Methylation (Dimethyl Sulfate, KOH, Acetone) A->B C Methyl 4-amino-2-methoxybenzoate (Intermediate 1) B->C D Step 2: Chlorination (NCS, DMF, 70°C) C->D E Methyl 4-amino-5-chloro-2-methoxybenzoate (Intermediate 2) D->E F Step 3: Hydrolysis & Acidification (KOH, MeOH/H2O, then HCl to pH 5) E->F G 4-Amino-5-chloro-2-methoxybenzoic acid (Final Product) F->G

Three-step synthesis workflow of 4-Amino-5-chloro-2-methoxybenzoic acid.

Receptor Pharmacology and Downstream Signaling

Once synthesized, this benzoic acid derivative is coupled with various amines (e.g., substituted 1-piperidineethanols) to create potent active pharmaceutical ingredients (APIs)[2]. These APIs primarily target the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) located in the gastrointestinal tract and central nervous system.

Binding of the benzamide pharmacophore induces a conformational change in the receptor, activating the


 alpha subunit. This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates downstream targets, leading to enhanced acetylcholine release and increased gastrointestinal motility.

Signaling Ligand Benzamide Derivative (Pharmacophore) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Agonist Binding G_Protein Gs Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased GI Motility & Neurotransmitter Release PKA->Response Phosphorylates Targets

5-HT4 receptor signaling pathway activated by benzamide derivatives.

Conclusion

The discovery and optimized synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid represent a triumph of rational drug design. By understanding the mechanistic causality of its synthetic pathway—from the regioselective chlorination utilizing NCS to the precise isoelectric precipitation—researchers can ensure high-purity yields necessary for advanced pharmaceutical manufacturing. Its enduring legacy as the core pharmacophore for 5-HT₄ agonists continues to drive innovation in the treatment of functional gastrointestinal disorders.

References

Sources

Process Chemistry and Key Intermediates in the Synthesis of Metoclopramide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metoclopramide is a potent dopamine D₂ and 5-HT₃ receptor antagonist widely utilized in clinical settings as a prokinetic and antiemetic agent. For drug development professionals and process chemists, the industrial synthesis of metoclopramide represents a masterclass in regiocontrol, functional group protection, and amidation chemistry. This whitepaper dissects the process chemistry of metoclopramide, focusing on the isolation, characterization, and mechanistic causality behind the transformation of its key intermediates.

Retrosynthetic Strategy and Pathway Overview

The structural architecture of metoclopramide consists of a substituted benzamide core linked to a basic diethylaminoethyl side chain. Retrosynthetic disconnection at the central amide bond reveals two primary synthons: 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine . The benzoic acid core is built sequentially from p-aminosalicylic acid via an optimized sequence of methylation, regioselective chlorination, and saponification.

Metoclopramide_Synthesis PASA p-Aminosalicylic Acid (Starting Material) Int1 Methyl 4-amino-2-methoxybenzoate (Intermediate 1) PASA->Int1 Methylation (Me2SO4, KOH) Int2 Methyl 4-amino-5-chloro- 2-methoxybenzoate (Intermediate 2) Int1->Int2 Chlorination (NCS or PhICl2) Int3 4-Amino-5-chloro- 2-methoxybenzoic acid (Intermediate 3) Int2->Int3 Hydrolysis (KOH, MeOH/H2O) Metoclopramide Metoclopramide (API) Int3->Metoclopramide Amidation Amine N,N-diethylethylenediamine (Side Chain) Amine->Metoclopramide Coupling

Figure 1: Stepwise synthetic pathway of Metoclopramide highlighting key intermediates.

Synthesis and Mechanistic Causality of Key Intermediates

Intermediate 1: Methyl 4-amino-2-methoxybenzoate

Causality & Choice: Direct amidation of the starting material, p-aminosalicylic acid, is chemically unviable due to the unprotected phenolic hydroxyl and carboxylic acid groups, which invite competing side reactions. To establish a controlled reactivity profile, the molecule undergoes exhaustive methylation.1[1] to simultaneously convert the carboxylic acid into a methyl ester and the phenol into a methoxy ether. This dual protection strategy is causally linked to preventing electrophilic attack at the oxygen atoms during the subsequent halogenation step.

Intermediate 2: Methyl 4-amino-5-chloro-2-methoxybenzoate

Causality & Choice: The introduction of the chlorine atom requires precise regiocontrol. The aromatic ring is strongly activated by the amino group (an ortho/para director) and the methoxy group. Since the para position to the amino group is occupied by the ester moiety, electrophilic aromatic substitution is directed to the 5-position.2[2] ensures high regioselectivity while mitigating the risk of over-chlorination or oxidative degradation of the aniline moiety that occurs with harsher reagents like chlorine gas. Alternatively, iodobenzene dichloride can be deployed as an effective chlorinating agent[1].

Intermediate 3: 4-Amino-5-chloro-2-methoxybenzoic acid

Causality & Choice: Before coupling with the amine side chain, the methyl ester must be hydrolyzed back to a carboxylic acid.2[2]. The mixed solvent is a critical choice: methanol solubilizes the organic ester, while water dissolves the inorganic base, facilitating a biphasic-to-monophasic transition as the reaction proceeds.

Intermediate 4: N,N-diethylethylenediamine

Causality & Choice: The amine side chain is synthesized via the nucleophilic substitution of 2-chloroethylamine hydrochloride with diethylamine. To suppress competing elimination reactions,3[3].

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocol details the laboratory-scale synthesis of the critical building block, 4-amino-5-chloro-2-methoxybenzoic acid, emphasizing self-validating physical checkpoints.

Protocol_Workflow Start Methyl 4-amino-5-chloro- 2-methoxybenzoate + KOH Reflux Reflux in MeOH/H2O (5:2) for 2 hours Start->Reflux Check1 Validation Checkpoint 1: Homogeneous Solution? Reflux->Check1 Check1->Reflux No (Continue) Carbon Add Activated Carbon Reflux 30 min & Filter Check1->Carbon Yes Acidify Concentrate & Acidify with 3M HCl to pH 5 Carbon->Acidify Check2 Validation Checkpoint 2: White Precipitate Forms? Acidify->Check2 Check2->Acidify No (Adjust pH) Product Filter & Dry: 4-Amino-5-chloro- 2-methoxybenzoic acid Check2->Product Yes (pH 5 reached)

Figure 2: Self-validating experimental workflow for the hydrolysis of Intermediate 2.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine methyl 4-amino-5-chloro-2-methoxybenzoate and KOH in a precise molar ratio of 1:2.2[2].

  • Solvent Addition & Reflux: Add a 5:2 (v/v) mixture of methanol and water. Heat the mixture to reflux with continuous stirring for 2 hours.

    • Validation Checkpoint 1: The reaction is complete when the initially heterogeneous suspension transitions into a completely clear, homogeneous solution, confirming total consumption of the water-insoluble ester.

  • Decolorization: Introduce activated carbon to the hot mixture and reflux for an additional 30 minutes to adsorb organic impurities. Filter the hot solution to remove the carbon.

  • Concentration: Remove the methanol solvent via rotary evaporation. Dissolve the remaining residue in distilled water.

  • Controlled Acidification (Critical Step): Slowly titrate the aqueous solution with 3 mol/L hydrochloric acid until exactly pH 5 is reached.

    • Validation Checkpoint 2: At pH 5, the target acid reaches its isoelectric point, triggering the immediate precipitation of a white solid. Over-acidification (pH < 3) will protonate the aniline group, forming a water-soluble hydrochloride salt and drastically reducing the yield.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and dry to afford 4-amino-5-chloro-2-methoxybenzoic acid (Yield: ~91.4%)[2].

Quantitative Yield & Optimization Data

The table below summarizes the optimized reaction parameters and quantitative yields across the synthesis route based on established literature protocols.

IntermediateReagents & Molar RatiosSolvent SystemTemp / TimeYield
Methyl 4-amino-5-chloro-2-methoxybenzoate Ester : NCS (1:1)DMF70°C / 3h87.5%
4-Amino-5-chloro-2-methoxybenzoic acid Ester : KOH (1:2.2)MeOH/H₂O (5:2)Reflux / 2h91.4%
N,N-diethylethylenediamine Diethylamine : 2-chloroethylamine HCl (4:1)Methanol150°C / 5h>85.0%
Metoclopramide (API) Acid : Amine (1:1.5)Xylene100–145°C / 6h~96.0%

Process Chemistry & Impurity Profiling

In industrial drug development, characterizing the impurity profile is as critical as the synthesis itself. The final amidation step—condensing Intermediate 3 with Intermediate 4—typically occurs under4[4] or via phosphorus trichloride activation[1]. Incomplete conversion or side reactions during this stage lead to specific pharmacopeial impurities:

  • Metoclopramide EP Impurity C: 5[5].

  • Metoclopramide EP Impurity E: 5[5].

Monitoring these intermediates via HPLC with UV detection is mandatory to adhere to ICH guidelines for Active Pharmaceutical Ingredient (API) purity.

References

  • Benchchem. "Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols."2

  • J-Stage. "An Improved Synthesis of Metoclopramide." 1

  • Google Patents. "US4250110A - Method of preparing metoclopramide." 4

  • Patsnap. "Preparation method of N,N-diethylethylenediamine." 3

  • Benchchem. "Metoclopramide Dihydrochloride Monohydrate." 5

Sources

A Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic properties of 4-Amino-5-chloro-2-methoxybenzoic acid, a key building block in pharmaceutical and agrochemical synthesis. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential resource for the structural elucidation and quality control of this important chemical entity. The guide integrates established spectroscopic principles with practical experimental considerations to offer a holistic understanding of the molecule's unique spectral signature.

Introduction

4-Amino-5-chloro-2-methoxybenzoic acid (C₈H₈ClNO₃, Molar Mass: 201.61 g/mol ) is a substituted aromatic carboxylic acid with significant utility in organic synthesis.[1] Its structural complexity, arising from the varied electronic nature of its substituents—an electron-donating amino group, an electron-withdrawing chloro group, a methoxy group, and a carboxylic acid function—gives rise to a rich and informative spectroscopic profile. Accurate interpretation of this data is paramount for confirming molecular identity, assessing purity, and understanding its chemical behavior in various applications. This guide provides an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 4-Amino-5-chloro-2-methoxybenzoic acid, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Amino-5-chloro-2-methoxybenzoic acid is anticipated to display distinct signals for the aromatic protons, the methoxy protons, the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the interplay of the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5Singlet1HH-6
~6.5Singlet1HH-3
~5.5 (broad)Singlet2H-NH₂
~3.8Singlet3H-OCH₃
~12.5 (broad)Singlet1H-COOH

Interpretation:

  • Aromatic Protons: The two aromatic protons (H-3 and H-6) are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at the C-6 position is likely to be downfield (higher ppm) compared to the proton at the C-3 position due to the deshielding effect of the adjacent carboxylic acid group and the chlorine atom.

  • Amino Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

  • Methoxy Protons: The three protons of the methoxy group will present as a sharp singlet, a characteristic signal for this functional group.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a significantly downfield chemical shift. Its position is also sensitive to solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~155C-2 (-OCH₃)
~145C-4 (-NH₂)
~130C-6
~120C-5 (-Cl)
~115C-1
~100C-3
~56-OCH₃

Interpretation:

The chemical shifts of the aromatic carbons are determined by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group (C-2) and the carbon bearing the amino group (C-4) are expected to be significantly downfield. The carboxylic carbon (C=O) will have the largest chemical shift. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis

A standardized procedure for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Accurately weigh 10-20 mg of 4-Amino-5-chloro-2-methoxybenzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for all carbon signals. A sufficient number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Amino-5-chloro-2-methoxybenzoic acid will exhibit characteristic absorption bands for its various functional moieties.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400-3200Medium, BroadN-H StretchAmino (-NH₂)
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~1700StrongC=O StretchCarboxylic Acid (-COOH)
~1600MediumC=C StretchAromatic Ring
~1250StrongC-O StretchAryl Ether (-OCH₃)
~1100MediumC-N StretchAmino (-NH₂)
~800StrongC-Cl StretchChloro (-Cl)

Interpretation:

The IR spectrum is expected to be dominated by a very broad absorption band in the high-frequency region (3300-2500 cm⁻¹) corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band will be the N-H stretching vibrations of the amino group. A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The presence of the aromatic ring is confirmed by C=C stretching bands around 1600 cm⁻¹. The C-O stretching of the aryl ether and the C-N stretching of the amino group will also be present in the fingerprint region.

Experimental Protocol for IR Analysis (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 4-Amino-5-chloro-2-methoxybenzoic acid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Key Mass Spectral Data (Electron Ionization - EI):

m/zProposed Fragment
201/203[M]⁺ (Molecular Ion)
184/186[M - OH]⁺
156/158[M - COOH]⁺

Note: The presence of chlorine (with its two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments (M and M+2 peaks).

Interpretation of Fragmentation:

The mass spectrum obtained under electron ionization (EI) conditions is expected to show a prominent molecular ion peak at m/z 201 (for the ³⁵Cl isotope).[1] Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion, and decarboxylation (loss of CO₂). For 4-Amino-5-chloro-2-methoxybenzoic acid, the following key fragments are anticipated:

  • [M - OH]⁺ (m/z 184/186): Loss of the hydroxyl group from the carboxylic acid moiety.

  • [M - COOH]⁺ (m/z 156/158): Loss of the entire carboxylic acid group.

Mass Spectrometry Fragmentation Pathway

fragmentation M [M]⁺˙ m/z 201/203 F1 [M - OH]⁺ m/z 184/186 M->F1 - •OH F2 [M - COOH]⁺ m/z 156/158 M->F2 - •COOH

Caption: Proposed EI mass spectrometry fragmentation of 4-Amino-5-chloro-2-methoxybenzoic acid.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., silylation) may be necessary to increase the volatility of the carboxylic acid.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to achieve good separation.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 4-Amino-5-chloro-2-methoxybenzoic acid. The combined application of NMR, IR, and MS techniques offers a multi-faceted approach to confirming the molecular structure and assessing the purity of this important chemical intermediate. The detailed interpretation of the spectral data, along with the provided experimental protocols, serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this compound, ensuring confidence in its structural integrity.

References

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link][1]

Sources

A Technical Guide to High-Content Screening (HCS) for Phenotypic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, the paradigm has steadily evolved from a purely target-based approach to embracing the complexities of cellular biology through phenotypic screening.[1][2] High-Content Screening (HCS) stands at the forefront of this evolution, merging the throughput of automated microscopy with the depth of quantitative image analysis to transform how we identify and characterize novel therapeutics.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, providing a technical and methodological framework for designing, executing, and interpreting HCS assays. It moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring that every stage, from assay development to data analysis, is a self-validating system grounded in scientific integrity.

The Rationale for Phenotypic Screening: Seeing the Bigger Picture

For decades, the dominant drug discovery strategy involved identifying a single molecular target believed to be central to a disease and screening for compounds that modulate its activity.[1] While successful, this approach often fails to account for the intricate and redundant nature of biological systems, a potential reason for clinical trial failures.[2] Phenotypic screening offers a more holistic alternative.[2][6] Instead of focusing on a single target, it assesses the ability of a compound to elicit a desired change in the overall cellular phenotype—a composite of observable traits—within a disease-relevant model.[1][2][4]

The power of HCS lies in its ability to quantify these complex phenotypic changes at scale.[3][5] By simultaneously measuring multiple cellular parameters—such as protein expression, subcellular localization, and morphological changes—HCS provides a rich, multi-dimensional "fingerprint" of a compound's effect.[3][7] This approach is not only pivotal for identifying first-in-class drugs with novel mechanisms of action but also for toxicology screening, target deconvolution, and personalized medicine.[6][8][9]

Core Principles and Components of an HCS Platform

High-Content Screening is an integrated system combining automated microscopy, robotics, and computational analysis.[3][4][] Understanding the interplay of these components is crucial for successful implementation.

Key Components:

  • Liquid Handling and Robotics: To achieve high throughput, robotic arms transfer microplates from incubators to the imager, and automated liquid handlers perform reagent additions with high precision, minimizing human error and positional effects.[13]

  • Image Analysis Software: Sophisticated algorithms are required to process the thousands of images generated.[14][15] This software performs critical tasks such as cell segmentation (identifying individual cells), feature extraction (measuring dozens to hundreds of parameters per cell), and data aggregation.[15][16]

  • Data Management and Visualization: The sheer volume of data produced necessitates robust data management infrastructure.[17] Analysis platforms must allow for the exploration of high-dimensional data, often using tools like principal component analysis (PCA) and machine learning to identify meaningful patterns.[2][18]

The HCS Workflow: A Step-by-Step Methodological Guide

A successful HCS campaign is built on a foundation of meticulous assay development and validation. Each step must be optimized and controlled to ensure the data is robust, reproducible, and biologically meaningful.

HCS_Workflow cluster_prep Phase 1: Assay Development & Validation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Data Analysis & Hit Triage AssayDesign Assay Design & Cell Model Selection Optimization Parameter Optimization (Seeding, Stains, Ab) AssayDesign->Optimization Define Readouts Validation Assay Validation (Z'-Factor, S/N) Optimization->Validation Establish Robustness Plating Cell Plating & Compound Treatment Validation->Plating Proceed to Screen Staining Fixation, Permeabilization & Fluorescent Staining Plating->Staining Incubate Imaging Automated Image Acquisition Staining->Imaging Load Plates QC Image Quality Control (QC) Imaging->QC Raw Images Analysis Image Analysis (Segmentation & Feature Extraction) QC->Analysis Filtered Images HitSelection Data Mining & Hit Selection Analysis->HitSelection Quantitative Data Confirmation Hit Confirmation & Dose-Response HitSelection->Confirmation Primary Hits

Fig. 1: The High-Content Screening Workflow.
Phase 1: Assay Development and Optimization

This is the most critical phase, where the biological question is translated into a robust, automated assay.[19]

3.1.1 Cell Model Selection The choice of cell model is paramount and depends entirely on the biological question. Options range from immortalized cell lines to more physiologically relevant models like primary cells, induced pluripotent stem cells (iPSCs), or 3D spheroids/organoids.[2][6][20] The goal is to choose a model that recapitulates the disease phenotype of interest.

3.1.2 Reagent Selection and Optimization Fluorescent probes are the heart of HCS, allowing visualization of cellular components.[1][4]

Probe TypeTargetCommon DyesKey Consideration
Nuclear Stains DNA (Nucleus)Hoechst 33342, DAPIEssential for cell segmentation and counting.
Antibodies Specific ProteinsAlexa Fluor 488, 594, 647Specificity and signal-to-noise ratio are critical.
Organelle Stains Mitochondria, ER, GolgiMitoTracker, ER-TrackerCan be used in live or fixed cells.
Cytoskeletal Stains Actin, TubulinPhalloidin, Tubulin-TrackerReports on cell morphology, migration, and division.

Protocol: Antibody Titration Causality: Using too much primary or secondary antibody increases background fluorescence and cost, while using too little results in a weak signal. The goal is to find the optimal concentration that maximizes the signal-to-background ratio.

  • Plate Cells: Seed cells in a 96- or 384-well imaging plate at the predetermined optimal density.

  • Prepare Dilutions: Create a serial dilution of your primary antibody (e.g., from 1:100 to 1:5000).

  • Treat and Fix: Treat cells with known positive and negative control compounds. Fix, permeabilize, and block the cells according to a standard immunofluorescence protocol.

  • Incubate: Add the primary antibody dilutions to different wells and incubate.

  • Add Secondary: Wash and add a fixed, non-limiting concentration of a fluorescently-labeled secondary antibody.

  • Image & Analyze: Acquire images and quantify the mean fluorescence intensity of the target signal in each well.

  • Determine Optimum: Plot intensity versus antibody concentration. The optimal concentration is typically at the beginning of the saturation plateau, providing a strong signal with minimal background.

Phase 2: Assay Validation and Quality Control

A screening assay must be robust enough to distinguish real biological effects from experimental noise.[21] Statistical metrics are used to quantify this robustness.

The Z'-Factor (Z-prime): A Measure of Assay Quality The Z'-factor is the most common metric for validating an HCS assay.[22] It measures the separation between the means of the positive and negative controls, relative to the standard deviations of each.[22][23]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where:

  • µp and σp = mean and standard deviation of the positive control.

  • µn and σn = mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls. Ideal for screening.[24]
0 to 0.5AcceptableThe assay is suitable for screening, but may have a higher false positive/negative rate.[24]
< 0UnacceptableThe signal from the controls overlaps too much; the assay is not viable for screening.[22]

While the Z'-factor is a widely used standard, it's important to recognize its limitations, such as assuming a normal data distribution.[23][25] Other metrics like the Strictly Standardized Mean Difference (SSMD) can be more appropriate in certain contexts.[23]

Phase 3: Data Analysis and Hit Identification

The transition from images to actionable insights requires a structured data analysis pipeline.[14]

3.3.1 Image Quality Control (QC) The first step is to discard images with artifacts that can corrupt data.[14][24] Automated QC algorithms can flag images that are out-of-focus, contain debris, or have saturated pixels.[24] Label-free brightfield imaging can be a valuable tool to help identify issues like compound precipitation or contamination.[26]

Troubleshooting_Tree Start Low Z'-Factor (<0.5) HighVar High Variability in Controls? Start->HighVar LowSignal Low Signal Window? HighVar->LowSignal No CheckPlating Review Cell Plating & Liquid Handling HighVar->CheckPlating Yes CheckReagents Check Reagent Stability & Concentrations LowSignal->CheckReagents Yes CheckImaging Review Imaging Settings (Exposure, Focus) LowSignal->CheckImaging No CheckIncubation Optimize Incubation Times & Conditions CheckReagents->CheckIncubation CheckIncubation->CheckImaging

Fig. 2: Decision tree for troubleshooting poor assay performance.

3.3.2 Image Segmentation and Feature Extraction

  • Segmentation: The process of identifying the boundaries of cells and their compartments (e.g., nucleus, cytoplasm). The nuclear stain is almost always used as the primary marker to find individual cells.

  • Feature Extraction: Once cells are defined, the software measures a multitude of features for each one, including:

    • Morphological: Size, shape, roundness.

    • Intensity: Mean, median, and total fluorescence intensity in each channel.

    • Textural: Measures of pixel intensity patterns (e.g., smoothness, heterogeneity).

    • Relational: Ratios of intensities (e.g., nuclear-to-cytoplasmic intensity ratio).[18]

3.3.3 Hit Selection In a primary screen, hits are often identified based on a single, robust parameter (e.g., a significant increase in nuclear fluorescence).[18] This is typically done using a statistical measure like the Z-score, which quantifies how many standard deviations a compound's value is from the plate's median or mean. Primary screens are designed to minimize false negatives, with subsequent confirmation assays used to weed out false positives.[24] More advanced, multi-parametric "profiling" or "fingerprinting" approaches use machine learning to classify compounds based on their entire phenotypic profile, enabling mechanism-of-action predictions.[7][16]

Application Case Study: NF-κB Nuclear Translocation Assay

A classic HCS assay measures the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus upon stimulation, a key event in the inflammatory response.[27][28]

Biological Context: In unstimulated cells, NF-κB (commonly the p65/RelA subunit) is held inactive in the cytoplasm by an inhibitor protein, IκBα.[29][30] Pro-inflammatory stimuli, like Tumor Necrosis Factor-alpha (TNFα), trigger a signaling cascade that leads to the degradation of IκBα.[31] This unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and activate gene transcription.[28][29]

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NFκB (p65/p50) (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα (leads to degradation) NFkB NFκB (p65/p50) (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates

Fig. 3: Simplified canonical NF-κB signaling pathway.
Detailed Protocol: NF-κB Translocation Assay

Objective: To identify compounds that inhibit TNFα-induced translocation of NF-κB p65 in HeLa cells.

  • Cell Plating: Seed HeLa cells into a 384-well black, clear-bottom imaging plate at a density of 3,000 cells/well in 50 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This density ensures a sub-confluent monolayer, which is critical for accurate automated cell segmentation. Overgrowth can lead to incorrect cell outlines and biased data.

  • Compound Treatment: Add 100 nL of test compounds from a compound library using an acoustic liquid handler. Add DMSO as a negative control and a known inhibitor (e.g., a proteasome inhibitor) as a positive control. Incubate for 1 hour.

  • Stimulation: Add 10 µL of TNFα to all wells (except unstimulated controls) to a final concentration of 20 ng/mL. Incubate for 30 minutes.

    • Causality: The 30-minute time point is chosen based on time-course experiments showing it's the peak of NF-κB translocation for this stimulus.

  • Fixation: Add 30 µL of 4% paraformaldehyde (PFA) in PBS directly to the wells for 15 minutes at room temperature.

  • Permeabilization: Wash wells 3 times with PBS. Add 50 µL of 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash 3 times with PBS. Add 50 µL of 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Primary Antibody: Remove blocking solution. Add 25 µL of anti-NF-κB p65 primary antibody (e.g., rabbit polyclonal) diluted in 1% BSA/PBS. Incubate overnight at 4°C.

  • Secondary Antibody & Nuclear Stain: Wash 3 times with PBS. Add 25 µL of a solution containing Alexa Fluor 488-conjugated anti-rabbit secondary antibody and Hoechst 33342 nuclear stain. Incubate for 1 hour, protected from light.

  • Imaging: Wash 3 times with PBS, leaving 50 µL of PBS in the final wells. Seal the plate and acquire images on an automated HCS imager using a 20x objective. Capture two channels: DAPI (for nucleus) and FITC (for NF-κB p65).

Data Analysis and Interpretation

The primary readout for this assay is the Nuclear-to-Cytoplasmic Intensity Ratio of the NF-κB p65 signal.

  • Segmentation: The Hoechst (DAPI channel) image is used to define the nuclear mask for each cell. A cytoplasmic mask is then generated by creating a "ring" or donut shape around the nuclear mask.

  • Measurement: The mean intensity of the p65 signal (FITC channel) is measured within the nuclear mask and the cytoplasmic mask for every cell.

  • Calculation: The ratio of (Mean Nuclear Intensity / Mean Cytoplasmic Intensity) is calculated for each cell.

  • Hit Criteria: Wells treated with active inhibitory compounds will show a low ratio, similar to the unstimulated (negative) controls, while wells with inactive compounds will show a high ratio, similar to the TNFα-stimulated (positive) controls. Hits are identified as wells where the ratio is significantly lower than the positive controls (e.g., Z-score < -3).

Conclusion and Future Directions

High-Content Screening has solidified its role as an indispensable technology in drug discovery, bridging the gap between single-target biochemistry and whole-organism biology.[8][20][32] Its ability to generate rich, multi-parametric data in physiologically relevant settings provides a deeper understanding of compound activity and potential toxicity early in the discovery pipeline.[5][6][8]

The future of HCS is being shaped by the integration of more complex biological models and more powerful analytical tools. The use of 3D cell cultures, organoids, and patient-derived cells is becoming more common, offering greater predictive power for human clinical outcomes.[2][6][9] Simultaneously, advances in artificial intelligence and machine learning are revolutionizing data analysis, enabling the detection of subtle phenotypic patterns and the prediction of a compound's mechanism of action from its image-based profile alone.[2][3][16] As these technologies continue to mature, HCS will further accelerate the discovery of novel, effective, and safer medicines.

References

  • High-Content Screening: Principles, Techniques, and Applications | ZeClinics. (2025, March 4). ZeClinics. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. National Institutes of Health (NIH). [Link]

  • Workflow and metrics for image quality control in large-scale high-content screens. National Institutes of Health (NIH). [Link]

  • What is the NF-κB pathway?. (2024, March 18). Mechanobiology Institute, National University of Singapore. [Link]

  • High-content screening. Wikipedia. [Link]

  • NF-κB. Wikipedia. [Link]

  • High-content screening in drug discovery: A brief guide. (2025, April 24). Alithea Genomics. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. National Institutes of Health (NIH). [Link]

  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2012, October 1). National Center for Biotechnology Information (NCBI). [Link]

  • High Content Screening (HCS). Ichor Life Sciences. [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). National Center for Biotechnology Information (NCBI). [Link]

  • Statistical techniques for handling high content screening data. (2007, September 21). Drug Discovery World. [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. National Institutes of Health (NIH). [Link]

  • High Content Screening in Drug Discovery. MPI-CBG Publications. [Link]

  • Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review. [Link]

  • Accelerating High-Content Imaging Analysis with Automation. (2025, November 4). Genedata. [Link]

  • A Look at High-Content Imaging. (2025, May 21). FluoroFinder. [Link]

  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2014, September 22). PubMed. [Link]

  • Interference and Artifacts in High-content Screening. (2025, May 28). PubMed. [Link]

  • High-Content Screening: From Microscopy to Medicine. ibidi Blog. [Link]

  • High Content Screening: Science, Techniques and Applications. ResearchGate. [Link]

  • Applications of High Content Screening in Life Science Research. National Institutes of Health (NIH). [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. [Link]

  • How Can High Content Imaging Transform Your Cancer Research?. (2024, November 22). Crown Bioscience. [Link]

  • Cell-based fuzzy metrics enhance high-content screening (HCS) assay robustness. (2013, September 17). PubMed. [Link]

  • Improve your HCS assays with robust, reproducible screening design. (2025, October 28). Celtarys. [Link]

  • Cell-Based Fuzzy Metrics Enhance High-Content Screening (HCS) Assay Robustness. (2025, November 11). DeepDyve. [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]

  • Overview of the data analysis process in HCDC-HITS.. ResearchGate. [Link]

  • The development of high-content screening (HCS) technology and its importance to drug discovery. PubMed. [Link]

  • The Power of High-Content Screening in Drug Discovery And Cell Painting. (2023, June 14). Visikol. [Link]

  • Assay development for image-based high-content screening. (2017, September 15). Drug Target Review. [Link]

  • High-content Screening (HCS). Creative Biostucture Drug Discovery. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021, April 1). PubMed. [Link]

  • Z-factor. Wikipedia. [Link]

Sources

Analytical methods for 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Methods for 4-Amino-5-chloro-2-methoxybenzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the principal analytical methodologies for the characterization and quantification of 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4). As a crucial intermediate in the synthesis of pharmaceuticals like Metoclopramide and a key building block in medicinal chemistry, robust and validated analytical methods are paramount for ensuring product quality, purity, and performance in research and development settings.[1][2][3] This document is structured to provide not just procedural steps, but the underlying scientific rationale for method selection and parameter optimization, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Foundational Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid is the cornerstone of analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic approaches. The compound typically appears as a white to off-white or beige crystalline powder.[1][2]

Table 1: Key Physicochemical Properties of 4-Amino-5-chloro-2-methoxybenzoic acid

PropertyValueSource
Molecular Formula C₈H₈ClNO₃PubChem[4]
Molecular Weight 201.61 g/mol PubChem[4]
CAS Number 7206-70-4PubChem[4]
Melting Point 205-211 °C (decomposes)Chem-Impex[2], MilliporeSigma[5]
Appearance White to beige crystalline powderChem-Impex[2]
Solubility Sparingly soluble in waterGuidechem[1]
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acidPubChem[4]

Chromatographic Techniques: The Core of Separation and Quantification

Chromatography is the most powerful tool for separating 4-Amino-5-chloro-2-methoxybenzoic acid from impurities, starting materials, and other related substances. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the predominant technique for the analysis of 4-Amino-5-chloro-2-methoxybenzoic acid due to the compound's polarity and non-volatile nature. It is widely used for purity testing, quantification, and stability studies.

Causality Behind Experimental Choices:

  • Reverse-Phase (RP) Chromatography: The molecule has a balance of polar (amino, carboxylic acid) and non-polar (benzene ring, chloro, methoxy) functionalities, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Mobile Phase: A typical mobile phase consists of an organic modifier (like acetonitrile) and an aqueous buffer.[6] The buffer, often containing a small amount of acid (e.g., phosphoric or formic acid), is crucial. It serves to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, well-defined analyte form that yields sharp, symmetrical chromatographic peaks.

  • Detector: A UV detector is highly effective as the benzene ring and its substituents are strong chromophores, typically showing maximum absorbance in the 240-280 nm range.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Reporting Standard Prepare Standard Solution (Known Concentration) Injector Autosampler/Manual Injector Standard->Injector Inject Standards Sample Prepare Sample Solution (e.g., Dissolve in Mobile Phase) Sample->Injector Inject Samples MobilePhase Prepare Mobile Phase (e.g., ACN:Water:Acid) Degas Filter & Degas Mobile Phase MobilePhase->Degas Pump Isocratic/Gradient Pump Degas->Pump Pump->Injector Column Reverse-Phase C18 Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Integration Peak Integration DataSystem->Integration Calibration Calibration Curve Generation (from Standards) Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Report Generate Report (Purity, Concentration) Quantification->Report

Caption: Workflow for HPLC analysis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

  • Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid.[6] Note: For LC-MS applications, replace phosphoric acid with 0.1% formic acid to ensure compatibility.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve 4-Amino-5-chloro-2-methoxybenzoic acid reference standard in the mobile phase to create a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions followed by the sample solutions.

  • Data Processing: Identify the peak for 4-Amino-5-chloro-2-methoxybenzoic acid based on its retention time. Calculate the purity of the sample by area normalization or against the reference standard.

Gas Chromatography (GC)

Direct GC analysis of 4-Amino-5-chloro-2-methoxybenzoic acid is challenging due to its low volatility and thermal lability (it decomposes near its melting point). Therefore, derivatization is mandatory to convert the polar -COOH and -NH₂ groups into more volatile and thermally stable moieties.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic protons on the carboxylic acid and amine groups to form trimethylsilyl (TMS) esters and amines, which are significantly more volatile. This is a well-established technique for making polar compounds amenable to GC analysis.[7]

Experimental Protocol: GC-FID with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Injection: Inject 1 µL of the derivatized sample in split mode (e.g., 20:1 split ratio).

  • Analysis: The silylated derivative of 4-Amino-5-chloro-2-methoxybenzoic acid will elute as a sharp peak. Purity can be estimated by area percent report.

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of 4-Amino-5-chloro-2-methoxybenzoic acid.

Analytical_Pyramid cluster_main Analytical Strategy Identity Identity Confirmation NMR NMR (¹H, ¹³C) Identity->NMR Primary Methods MS Mass Spectrometry Identity->MS Primary Methods FTIR FTIR Spectroscopy Identity->FTIR Primary Methods Purity Purity & Impurity Profiling HPLC HPLC-UV / HPLC-MS Purity->HPLC Primary Method GC GC-FID (with Derivatization) Purity->GC Orthogonal Method Quantification Quantification (Assay) Quantification->HPLC Primary Methods Titration Acid-Base Titration Quantification->Titration Primary Methods

Caption: Method selection guide for different analytical objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Spectral data is available on public databases like PubChem.[4]

Methodology Outline: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which can effectively dissolve the compound and has well-separated solvent peaks.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe include two aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show eight distinct carbon signals corresponding to the molecular structure.

  • Data Interpretation: Compare the obtained chemical shifts, coupling constants, and integrations with established reference spectra or theoretical predictions to confirm the structure.[8]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound. It provides unambiguous confirmation of the elemental composition when high-resolution MS is used. Electron Ionization (EI) is often used in conjunction with GC.

The PubChem database lists a GC-MS profile with major fragments observed at m/z 201 (molecular ion, M⁺), 184 ([M-OH]⁺), 158, and 154.[4][9] The presence of the chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. A KBr pellet method is commonly employed for solid samples.[8]

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium-StrongN-H stretching (amine)
3200 - 2500BroadO-H stretching (carboxylic acid)
~1700StrongC=O stretching (carboxylic acid)
~1600MediumN-H bending (amine) & C=C aromatic ring stretching
~1250StrongC-O stretching (aryl ether)
~850StrongC-Cl stretching

References

  • SIELC Technologies. (2018). 4-Amino-5-chloro-2-methoxybenzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Available at: [Link]

Sources

Purifying a Key Pharmaceutical Intermediate: A Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core purification techniques for 4-Amino-5-chloro-2-methoxybenzoic acid, a critical building block in the synthesis of numerous pharmaceutical agents, including the gastroprokinetic and antiemetic drugs cisapride, mosapride, and metoclopramide.[1] The purity of this intermediate is paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple procedural lists to offer a deeper understanding of the scientific principles governing each purification strategy, empowering researchers to make informed decisions in their laboratory and scale-up operations.

Understanding the Target Molecule and its Impurity Profile

Before delving into purification methodologies, a thorough understanding of the physicochemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid and its likely impurities is essential.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-chloro-2-methoxybenzoic acid is presented in Table 1. This data is crucial for selecting appropriate solvents and purification techniques.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[2]
Molecular Weight 201.61 g/mol [2]
Appearance White to beige crystalline powder[2]
Melting Point 205-211 °C[2]
Purity (Typical) ≥ 98%[2]
Common Impurities

The most common synthetic route to 4-Amino-5-chloro-2-methoxybenzoic acid starts from p-aminosalicylic acid and proceeds through a three-step process: methylation, chlorination, and hydrolysis.[1][3] Understanding this pathway is key to anticipating the impurity profile.

The primary impurities can be categorized as:

  • Unreacted Starting Materials: Residual p-aminosalicylic acid from the initial step.

  • Incomplete Reactions: Methyl 4-amino-2-methoxybenzoate (from incomplete chlorination) and Methyl 4-amino-5-chloro-2-methoxybenzoate (from incomplete hydrolysis).[1]

  • Side-Reaction Products: Over-chlorination or other side reactions can lead to a variety of structurally related impurities.

  • Color Impurities: The synthesis may produce colored byproducts, which require specific removal steps.[1]

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve the high purity required for pharmaceutical applications. The logical flow of these techniques is outlined in the diagram below.

Purification_Workflow Crude_Product Crude 4-Amino-5-chloro- 2-methoxybenzoic acid Acid_Base Acid-Base Extraction (Separates acidic product from neutral/basic impurities) Crude_Product->Acid_Base Decolorization Activated Carbon Treatment (Removes colored impurities) Acid_Base->Decolorization Recrystallization Recrystallization (High-purity final product) Decolorization->Recrystallization Analysis Purity Analysis (HPLC, etc.) Recrystallization->Analysis

Caption: General workflow for the purification of 4-Amino-5-chloro-2-methoxybenzoic acid.

Acid-Base Extraction: The First Line of Defense

Principle: This technique leverages the acidic nature of the carboxylic acid group on the target molecule to separate it from neutral or basic impurities. By treating a solution of the crude product with a base, the acidic 4-Amino-5-chloro-2-methoxybenzoic acid is converted to its water-soluble salt, while neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer precipitates the purified product.

Experimental Protocol:

  • Dissolution: Dissolve the crude 4-Amino-5-chloro-2-methoxybenzoic acid in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will react to form its sodium salt and move into the aqueous layer.[4][5]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Back-washing: Wash the organic layer with a small amount of fresh aqueous sodium bicarbonate solution to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Re-precipitation: Cool the combined aqueous layers in an ice bath and slowly add a 3 M solution of hydrochloric acid with stirring until the pH reaches approximately 5.[1][3] The purified 4-Amino-5-chloro-2-methoxybenzoic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Decolorization with Activated Carbon

Principle: Colored impurities, often large, conjugated organic molecules, can be effectively removed by adsorption onto activated carbon. The high surface area and porous structure of activated carbon provide numerous sites for these impurities to bind.

Experimental Protocol:

  • Dissolution: Following the acid-base extraction and re-precipitation, dissolve the product in a suitable solvent mixture, such as methanol and water (5:2 v/v), by heating.[1][3]

  • Treatment: Add a small amount of activated carbon (typically 1-2% by weight of the product) to the hot solution.

  • Reflux: Reflux the mixture for a short period (e.g., 30 minutes) to allow for efficient adsorption of the colored impurities.[1][3]

  • Hot Filtration: While still hot, filter the solution through a fluted filter paper or a pad of celite to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product.

  • Product Recovery: The decolorized filtrate can then be processed for recrystallization.

Recrystallization: The Final Polish

Principle: Recrystallization is a powerful technique for achieving high purity of solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Solvent Selection: The choice of solvent is critical for successful recrystallization. For 4-Amino-5-chloro-2-methoxybenzoic acid, suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[6]

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the decolorized 4-Amino-5-chloro-2-methoxybenzoic acid in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization_Solvent_Selection Start Select Potential Solvent Test_Solubility Test Solubility of Compound Start->Test_Solubility High_at_Boiling High Solubility at Boiling Point? Test_Solubility->High_at_Boiling Low_at_Room_Temp Low Solubility at Room Temperature? High_at_Boiling->Low_at_Room_Temp Yes Unsuitable Unsuitable Solvent High_at_Boiling->Unsuitable No Impurities_Soluble Impurities Remain Soluble When Cold? Low_at_Room_Temp->Impurities_Soluble Yes Low_at_Room_Temp->Unsuitable No Suitable_Solvent Suitable Solvent Found Impurities_Soluble->Suitable_Solvent Yes Impurities_Soluble->Unsuitable No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Purity Assessment: The Mark of Quality

The purity of the final product should be rigorously assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate 4-Amino-5-chloro-2-methoxybenzoic acid from its potential impurities.[7]

Conclusion

The purification of 4-Amino-5-chloro-2-methoxybenzoic acid is a critical step in the manufacturing of several important pharmaceuticals. A systematic approach, combining techniques such as acid-base extraction, activated carbon treatment, and recrystallization, is necessary to achieve the high purity standards required in the pharmaceutical industry. By understanding the underlying scientific principles of each technique, researchers can effectively troubleshoot and optimize their purification processes, ensuring the quality and safety of the final drug products.

References

  • 4-Amino-5-chloro-2-methoxybenzoic acid | SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]

  • Acid-Base Extraction. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google P
  • Recrystallization of Benzoic Acid. [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem. [Link]

  • 4-Amino-5-Chloro-2-Methoxybenzoic Acid - RayBiotech. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

Sources

Technical Guide: Recrystallization & Purification of 4-Amino-5-chloro-2-methoxybenzoic Acid

[1]

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid is an amphoteric molecule containing both a basic amino group and an acidic carboxyl group.[1] While often referred to as "recrystallization," the most effective industrial purification method relies on an Acid-Base Precipitation (pH-Swing) technique utilizing a Methanol/Water system.[1] This exploits the molecule's zwitterionic properties to maximize impurity rejection. For analytical-grade requirements (>99.5%), a secondary Thermal Recrystallization using Ethanol or THF/Hexane is employed as a polishing step.[1]

Chemical Context & Solubility Profile

Understanding the physicochemical properties is prerequisite to executing the protocol effectively.

PropertyDataSignificance
CAS Number 7206-70-4Unique Identifier
Molecular Weight 201.61 g/mol Stoichiometric calculations
Melting Point 206–211 °C (dec.)[1]Purity indicator; decomposition risk near MP
pKa (Acid) ~3.7 (Carboxyl)Determines pH for precipitation
Solubility (Water) Sparingly soluble (Neutral pH)Basis for precipitation yield
Solubility (Alkalis) Soluble (forms salts)Basis for dissolution step
Solubility (Alcohols) Soluble (Hot)Basis for thermal recrystallization
Impurity Profile
  • Precursor: Methyl 4-amino-5-chloro-2-methoxybenzoate (hydrolysis intermediate).[1][2]

  • By-products: 4-Amino-2-methoxybenzoic acid (unchlorinated starting material).[1]

  • Degradants: Oxidized quinone-like species (causes yellow/brown discoloration).[1][3]

Protocol A: Acid-Base Purification (Primary Method)

Recommended for bulk purification of crude material (e.g., post-hydrolysis).[1]

Mechanism: This method dissolves the compound as a soluble potassium/sodium salt, allowing filtration of insoluble mechanical impurities. Subsequent acidification to the isoelectric point (approx. pH 5) precipitates the free acid while leaving soluble organic impurities and inorganic salts in the mother liquor.

Reagents
  • Solvent: Methanol / Water (5:2 v/v ratio).[1][2]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).[1]

  • Acid: 3M Hydrochloric Acid (HCl).[1]

  • Adsorbent: Activated Carbon (powdered).[1]

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Charge the crude 4-Amino-5-chloro-2-methoxybenzoic acid into a reactor.

    • Add the Methanol/Water (5:2) solvent mixture (approx. 7–10 volumes relative to solid mass).

    • Add KOH (molar ratio 1:2.2 relative to the acid).[2] The excess base ensures complete deprotonation and solubility.

    • Heat to reflux (approx. 65–70 °C) with vigorous stirring for 2 hours. Ensure the solution becomes clear (excluding insoluble impurities).

  • Decolorization:

    • Add Activated Carbon (5–10% w/w of crude mass).

    • Continue reflux for 30 minutes. Note: This step is critical for removing oxidized color bodies that affect the final appearance.

  • Hot Filtration:

    • Filter the solution while hot through a celite pad or sintered glass funnel to remove the carbon.

    • Critical Control: Do not allow the solution to cool significantly, or the product may prematurely crystallize/precipitate in the filter.

  • Precipitation (The pH Swing):

    • Concentrate the filtrate by rotary evaporation (optional, if volume is excessive) to remove roughly 50% of the methanol.

    • Add water to the residue to ensure the salts remain dissolved.[4]

    • Slowly add 3M HCl dropwise to the stirred solution.

    • Target pH: Adjust pH to 5.0 ± 0.2 .

    • Observation: A thick white precipitate will form. The pH control is vital; going too low (< pH 2) may protonate the amine and redissolve the compound as the hydrochloride salt.

  • Isolation:

    • Cool the slurry to 0–5 °C and hold for 1 hour to maximize yield.

    • Filter the solid using a Büchner funnel.[5]

    • Wash: Wash the cake twice with cold water (to remove inorganic salts like KCl) and once with cold methanol (to displace water and aid drying).

  • Drying:

    • Dry in a vacuum oven at 50–60 °C until constant weight.

Protocol B: Thermal Recrystallization (Polishing Step)

Recommended for analytical standards or when Protocol A yields <99.5% purity.[1]

Mechanism: Classic thermal solubility differential.[1] The free acid is soluble in hot ethanol but crystallizes upon cooling.

Reagents
  • Solvent: Ethanol (95% or absolute) OR THF/Hexane mixture.[1]

Step-by-Step Methodology
  • Dissolution:

    • Place the dried solid from Protocol A into a flask.

    • Add Ethanol (approx. 10–15 volumes).[1]

    • Heat to boiling. If the solid does not dissolve completely, add small aliquots of hot ethanol until a clear solution is obtained.

  • Nucleation & Growth:

    • Remove from heat and allow the flask to cool slowly to room temperature on a benchtop (insulate with a towel if necessary to slow cooling). Rapid cooling promotes small, impure crystals.

    • Once at room temperature, transfer to an ice bath (0–4 °C) for 1 hour.

  • Filtration:

    • Filter the crystalline product.[5]

    • Wash with a small volume of ice-cold ethanol .[1]

Process Workflow Visualization

RecrystallizationProtocolstartCrude 4-Amino-5-chloro-2-methoxybenzoic acidstep1DissolutionSolvent: MeOH/Water (5:2)Reagent: KOH (pH > 10)Temp: Refluxstart->step1step2DecolorizationAdd Activated CarbonReflux 30 minstep1->step2filterHot FiltrationRemove Carbon & Insolublesstep2->filterstep3PrecipitationAdd 3M HCl slowlyfilter->step3controlCRITICAL CONTROLTarget pH: 5.0 ± 0.2(Isoelectric Point)step3->controlisolateIsolationCool to 0-5°CVacuum Filtrationcontrol->isolatewashWashing1. Cold Water (Remove Salts)2. Cold MeOH (Displace Water)isolate->washdecisionPurity Check(HPLC / MP)wash->decisionpolishPolishing RecrystallizationSolvent: Hot EthanolCool slowly -> Ice Bathdecision->polishFail (<99%)finalFinal ProductWhite Crystalline Powder>99% Puritydecision->finalPasspolish->final

Figure 1: Workflow for the purification of 4-Amino-5-chloro-2-methoxybenzoic acid, distinguishing between the primary acid-base precipitation and the secondary polishing recrystallization.

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, the following Quality Control (QC) tests must be performed.

A. High-Performance Liquid Chromatography (HPLC)

This is the gold standard for purity determination.

  • Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent).

  • Mobile Phase: Acetonitrile : Water : Phosphoric Acid (Gradient or Isocratic).[1]

  • Detection: UV at 272 nm (Lambda max).[1]

  • Acceptance Criteria: Single peak >99.0% area; no significant peaks matching the methyl ester precursor.

B. Melting Point Analysis
  • Literature Value: 206–211 °C (with decomposition).[1]

  • Validation: A sharp melting range (< 2 °C) indicates high purity.[1] A broad range or early melting (< 200 °C) indicates retained solvent or impurities.

C. Visual Inspection[1][5]
  • Target: White to off-white crystalline powder.[1][6]

  • Failure Mode: Yellow or brown tint indicates incomplete carbon treatment or oxidation.[1]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield pH drift during precipitation.[1]Ensure pH is strictly 5.0. If pH < 2, the amine protonates and dissolves. If pH > 7, the acid stays as a salt.
"Oiling Out" Impurities too high or temp too high.[1]Slow down the addition of HCl. Ensure the solution is cooled after pH adjustment, not before.
Colored Product Oxidation of amino group.[7]Increase Activated Carbon load. Ensure fresh carbon is used. Minimize light exposure.
High Ash Content Retained inorganic salts (KCl/NaCl).[1]Increase volume of water wash during the filtration step.

References

  • Google Patents. (2016).[1] CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[1][2][8] Retrieved from

  • SIELC Technologies. (2018).[1] Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Whitepaper: Applications of 4-Amino-5-chloro-2-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the rational design of neurotropic and gastrointestinal therapeutics heavily relies on privileged scaffolds that can reliably interact with specific G-protein coupled receptors (GPCRs). 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) stands as one of the most critical building blocks in the synthesis of the benzamide class of drugs[1][2]. As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, pharmacological applications, and field-proven synthetic methodologies surrounding this vital intermediate. This document provides actionable, self-validating protocols for researchers engaged in drug discovery and process chemistry.

Structural Biology & Pharmacophore Rationale

The utility of 4-amino-5-chloro-2-methoxybenzoic acid is not coincidental; it is dictated by its precise stereoelectronic properties, which serve as a rigid pharmacophore template for downstream active pharmaceutical ingredients (APIs):

  • The 2-Methoxy Group: Acts as a critical steric lock. Upon amidation, the oxygen atom of the methoxy group forms a strong intramolecular hydrogen bond with the amide N-H. This forces the amide bond into a coplanar conformation relative to the benzene ring, a geometric prerequisite for fitting into the narrow binding pockets of target receptors[3].

  • The 5-Chloro Group: Significantly enhances the lipophilicity of the molecule, allowing it to anchor securely into hydrophobic sub-pockets within the receptor. Furthermore, its electron-withdrawing nature modulates the pKa of the adjacent functional groups[3].

  • The 4-Amino Group: Functions as a primary hydrogen bond donor, interacting directly with conserved aspartate or serine residues in the receptor's active site.

Pharmacological Applications & Receptor Modulation

When derivatized into complex amides or esters, 4-amino-5-chloro-2-methoxybenzoic acid yields potent APIs such as Metoclopramide , Cisapride , and Zacopride [3][4]. These compounds are primarily utilized as gastroprokinetics and antiemetics.

The pharmacological efficacy of these derivatives is driven by dual-action receptor modulation:

  • 5-HT4 Receptor Agonism: The benzamide derivatives bind to 5-HT4 receptors in the myenteric plexus. This activates Gs proteins, upregulating adenylyl cyclase and cAMP, which ultimately facilitates the release of acetylcholine to enhance gastrointestinal motility[3][5].

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, these compounds effectively inhibit emesis[6].

Pathway API Benzamide API (e.g., Metoclopramide) HT4 5-HT4 Receptor (Agonist Action) API->HT4 Binds & Activates D2 D2 Receptor (Antagonist Action) API->D2 Binds & Blocks Gs Gs Protein Activation HT4->Gs Emesis Inhibition of Emesis D2->Emesis Blocks signaling cAMP cAMP Accumulation Gs->cAMP ACh Acetylcholine Release cAMP->ACh Motility Enhanced GI Motility ACh->Motility

Caption: Serotonin 5-HT4 and Dopamine D2 receptor signaling pathways modulated by benzamide derivatives.

Upstream Process Chemistry: Synthesis of the Core Scaffold

The industrial and laboratory-scale synthesis of 4-amino-5-chloro-2-methoxybenzoic acid typically begins with the inexpensive and readily available p-aminosalicylic acid[4]. The sequence involves methylation, site-directed chlorination, and selective hydrolysis.

Quantitative Process Parameters

The following table summarizes the optimized reaction parameters for maximum yield and purity[4].

Process StepStarting MaterialReagent / CatalystSolvent SystemTemp (°C)Time (h)Molar RatioYield (%)
1. Methylation p-Aminosalicylic acidDimethyl sulfate / KOHAcetone20–302.01 : 2.5~85.0
2. Chlorination Methyl 4-amino-2-methoxybenzoateNCSDMF703.01 : 1.087.5
3. Hydrolysis Methyl 4-amino-5-chloro-2-methoxybenzoateKOHMeOH:Water (5:2)Reflux2.51 : 2.291.4
Step-by-Step Methodologies & Causality
Step 1: Global Methylation
  • Protocol: Suspend p-aminosalicylic acid in acetone. Add KOH, cool to 20°C, and add dimethyl sulfate dropwise. Stir for 2 hours.

  • Causality: KOH deprotonates both the carboxylic acid and the phenolic hydroxyl group. Dimethyl sulfate acts as a potent electrophile, methylating both sites to yield methyl 4-amino-2-methoxybenzoate. Acetone is chosen as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide/carboxylate without reacting with the alkylating agent[7].

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material validates complete dual-protection.

Step 2: Regioselective Chlorination
  • Protocol: Dissolve the intermediate in N,N-Dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) in a precise 1:1 molar ratio. Heat to 70°C for 3 hours[4].

  • Causality: NCS is selected over chlorine gas because it provides a mild, controlled release of electrophilic chlorine (Cl⁺), strictly preventing over-chlorination. The methoxy and amino groups exert synergistic ortho/para-directing effects, funneling the electrophilic aromatic substitution exclusively to the 5-position[4]. DMF stabilizes the polar transition state.

  • Self-Validation (IPC): HPLC analysis must show <2% of the dichloro-impurity. If unreacted starting material remains, an additional 0.05 eq of NCS is titrated.

Step 3: Selective Hydrolysis & Zwitterion Precipitation
  • Protocol: Reflux the chlorinated ester with KOH in a 5:2 (v/v) Methanol/Water mixture for 2.5 hours. Concentrate to remove methanol, dilute with water, and strictly adjust the pH to 5.0 using 3M HCl to precipitate the product[4][8].

  • Causality: Base-catalyzed saponification selectively cleaves the methyl ester while leaving the aryl methyl ether intact. The 5:2 MeOH:H2O ratio ensures the solubility of both the organic ester and the inorganic base. Adjusting the pH to exactly 5.0 is the most critical step; this is the isoelectric point of the resulting zwitterion, ensuring maximum precipitation and >98% purity[4][8].

  • Self-Validation (IPC): The precipitation event itself acts as a physical validation. The final white/beige crystalline powder is confirmed via ¹H-NMR (absence of the ester methyl singlet at ~3.8 ppm)[8].

Synthesis SM p-Aminosalicylic Acid Step1 Methylation (Me2SO4, KOH) SM->Step1 Int1 Methyl 4-amino- 2-methoxybenzoate Step1->Int1 Step2 Chlorination (NCS, DMF) Int1->Step2 Int2 Methyl 4-amino-5-chloro- 2-methoxybenzoate Step2->Int2 Step3 Hydrolysis (KOH, MeOH/H2O) Int2->Step3 Prod 4-Amino-5-chloro- 2-methoxybenzoic acid Step3->Prod

Caption: Three-step synthetic workflow of 4-Amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid.

Downstream Derivatization: API Synthesis (Amidation)

To convert 4-amino-5-chloro-2-methoxybenzoic acid into an active drug (e.g., coupling with N,N-diethylethylenediamine to form Metoclopramide), direct amidation is impossible due to the zwitterionic stability of the acid.

Mixed Anhydride Coupling Protocol
  • Step 1 (Activation): Dissolve 1.0 eq of the acid in anhydrous THF. Add 1.1 eq of triethylamine and cool to 0°C. Dropwise, add 1.05 eq of ethyl chloroformate.

    • Causality: The low temperature prevents the thermal decomposition of the highly reactive mixed anhydride intermediate. The electron-withdrawing chloro group reduces the nucleophilicity of the 4-amino group, ensuring chemoselective activation of the carboxylate over self-polymerization[3].

  • Step 2 (Coupling): After 30 minutes, add 1.1 eq of the target amine (e.g., N,N-diethylethylenediamine) dropwise at 0°C, then allow to warm to room temperature.

  • Step 3 (Workup & Validation): Quench with water, extract with dichloromethane, and wash with dilute NaHCO3. The organic layer is evaporated to yield the crude API.

    • Self-Validation: LC-MS analysis will confirm the mass shift corresponding to the loss of water and the addition of the amine fragment, validating the successful formation of the target benzamide API.

References

  • Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols | Benchchem | 4

  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors | Journal of Medicinal Chemistry - ACS Publications | 3

  • 4-Amino-5-chloro-2-methoxybenzoic acid | Chem-Impex | 1

  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 | PubChem | 2

Sources

Technical Deep Dive: 4-Amino-5-chloro-2-methoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzamide "Privileged Scaffold"

In the landscape of medicinal chemistry, 4-Amino-5-chloro-2-methoxybenzoic acid (CAS: 7206-70-4) is not merely a reagent; it is a privileged scaffold . It serves as the structural anchor for a vast class of "orthopramides"—drugs capable of modulating dopaminergic (D2) and serotonergic (5-HT3, 5-HT4) receptors.

This guide analyzes the technical utility of this intermediate, detailing its critical role in Structure-Activity Relationship (SAR) tuning, robust synthetic pathways for library generation, and specific protocols for its application in developing gastroprokinetic and antiemetic agents.

Part 1: Chemical Profile & Structural Logic

The Orthosteric "Lock" Mechanism

The pharmacological potency of drugs derived from this acid (e.g., Metoclopramide, Cisapride, Prucalopride) relies heavily on the specific substitution pattern of the benzene ring.

  • 2-Methoxy Group (

    
    ):  This is the most critical structural feature. It forms an intramolecular hydrogen bond  with the amide proton of the side chain. This "locks" the molecule into a planar, pseudo-ring conformation, mimicking the indole ring of serotonin (5-HT). Without this lock, the flexible rotation reduces receptor affinity by orders of magnitude.
    
  • 5-Chloro Group (

    
    ):  Provides essential lipophilicity and fills a hydrophobic pocket within the D2 or 5-HT4 receptor binding site. It also influences the pKa of the aniline nitrogen via inductive electron withdrawal.
    
  • 4-Amino Group (

    
    ):  Acts as a hydrogen bond donor. In many 5-HT4 agonists, this remains a primary amine, whereas in some D2 antagonists, it may be modified.
    
Physicochemical Data
PropertyValueRelevance in Synthesis
CAS Number 7206-70-4Unique Identifier
Molecular Weight 201.61 g/mol Stoichiometric calculations
Melting Point 205–211 °C (dec)Purity checkpoint (sharp melt indicates high purity)
pKa (Acid) ~3.5Requires activation (e.g., SOCl2) for coupling
Solubility DMSO, DMF, dilute alkaliPoor water solubility requires organic co-solvents

Part 2: Pharmacophore Visualization (SAR)

The following diagram illustrates the logical relationship between the structural motifs of the scaffold and their pharmacological function.

SAR_Logic Core 4-Amino-5-chloro-2-methoxybenzoic Acid (Scaffold Core) Methoxy 2-Methoxy Group Core->Methoxy Chloro 5-Chloro Group Core->Chloro Amino 4-Amino Group Core->Amino Carboxyl Carboxylic Acid (Coupling Site) Core->Carboxyl Mech_Lock Conformational Lock (Intramolecular H-Bond) Methoxy->Mech_Lock Induces Mech_Lipid Hydrophobic Pocket Filling (Receptor Affinity) Chloro->Mech_Lipid Provides Mech_Donor H-Bond Donor (Receptor Interaction) Amino->Mech_Donor Acts as Mech_Link Amide Bond Formation (Side Chain Attachment) Carboxyl->Mech_Link Enables Target Target Receptors (5-HT4, D2, 5-HT3) Mech_Lock->Target Mimics Serotonin Indole Mech_Lipid->Target Increases Potency Mech_Link->Target Determines Selectivity

Figure 1: Pharmacophore map detailing how specific substituents on the scaffold contribute to receptor binding and biological activity.

Part 3: Synthetic Pathways & Protocols

Industrial Synthesis of the Scaffold

The scaffold is typically synthesized from p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). The workflow ensures regioselectivity and cost-efficiency.

Workflow Logic:

  • O-Methylation: Protection of the phenol and esterification.

  • Chlorination: Electrophilic aromatic substitution. The amino group directs the chloro substituent to the ortho position (position 5 relative to the acid) due to steric hindrance at position 3 and electronic activation.

  • Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis_Flow Start p-Aminosalicylic Acid Step1 Methylation (DMS / Acetone / KOH) Start->Step1 Inter1 Methyl 4-amino-2-methoxybenzoate Step1->Inter1 Step2 Chlorination (NCS / DMF or ICl) Inter1->Step2 Inter2 Methyl 4-amino-5-chloro-2-methoxybenzoate Step2->Inter2 Step3 Hydrolysis (KOH / MeOH / H2O) Inter2->Step3 Final 4-Amino-5-chloro-2-methoxybenzoic Acid Step3->Final

Figure 2: Step-wise synthetic route from p-aminosalicylic acid to the target scaffold.

Experimental Protocol: Amide Coupling (Library Generation)

Objective: To couple 4-amino-5-chloro-2-methoxybenzoic acid with a secondary amine (e.g., a piperidine derivative) to create a 5-HT4 agonist candidate.[1]

Method: Acid Chloride Activation (Standard High-Yield Method). Note: While EDC/HOBt couplings are possible, the steric hindrance of the 2-methoxy and 5-chloro groups often makes the acid chloride route (via Thionyl Chloride) more reliable for scale-up.

Reagents:
  • 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq)[2]

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Target Amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvents: Toluene (for activation), Dichloromethane (DCM) or THF (for coupling).

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend 10 mmol  of 4-amino-5-chloro-2-methoxybenzoic acid in 30 mL  of anhydrous toluene.
      
    • Add 30 mmol of thionyl chloride dropwise.

    • Heuristic: If the reaction is sluggish, add a catalytic amount of DMF (2-3 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction.

    • Reflux at 80°C for 2–3 hours until the solution becomes clear (indicating consumption of the solid acid).

    • Evaporation: Remove excess thionyl chloride and toluene under reduced pressure. Co-evaporate with toluene twice to remove traces of

      
      . The residue is the unstable acid chloride (yellow solid/oil). Use immediately.
      
  • Coupling Reaction:

    • Dissolve the crude acid chloride in 20 mL of anhydrous DCM.

    • In a separate flask, dissolve 11 mmol of the target amine and 20 mmol of triethylamine in 15 mL of DCM. Cool this solution to 0°C (ice bath).

    • Addition: Slowly add the acid chloride solution to the amine solution over 15 minutes. The exotherm must be controlled to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Work-up & Purification:

    • Quench: Add water (50 mL) to the reaction mixture.

    • Extraction: Separate the organic layer. Wash successively with:

      • 10%

        
         (removes unreacted acid).
        
      • Water.[3][4]

      • Brine.

    • Drying: Dry over anhydrous

      
      , filter, and concentrate.
      
    • Crystallization: Many benzamide derivatives crystallize from Ethanol or Ethyl Acetate/Hexane. If not, purify via silica gel flash chromatography.

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of the broad carboxylic acid singlet (~12-13 ppm) and the appearance of the amide triplet/doublet (~6-8 ppm). The methoxy singlet should remain distinct at ~3.9 ppm.

Part 4: Therapeutic Applications & Case Studies

Metoclopramide (D2 Antagonist / 5-HT4 Agonist)[3]
  • Structure: The acid is coupled with N,N-diethylethylenediamine .

  • Clinical Use: Antiemetic and gastroprokinetic.[3]

  • Synthesis Note: The primary amine of the side chain reacts with the acid chloride. The tertiary amine at the tail provides solubility and receptor interaction.

Cisapride & Prucalopride (High Selectivity 5-HT4 Agonists)
  • Evolution: To reduce D2 affinity (which causes extrapyramidal side effects), the ethylenediamine chain is replaced with bulky piperidine or quinuclidine rings.

  • Role of Scaffold: The 4-amino-5-chloro-2-methoxy core is conserved because it provides the necessary "anchor" to the receptor. The bulky side chain directs the molecule away from the D2 pocket and deeper into the 5-HT4 pocket.

Comparison of Derivatives
DrugSide Chain AminePrimary MechanismKey Outcome
Metoclopramide N,N-diethylethylenediamineD2 Antagonist / 5-HT4 AgonistAntiemetic, Gastric Emptying
Cisapride Substituted piperidine5-HT4 AgonistProkinetic (Withdrawn in some markets due to hERG)
Renzapride Azabicyclo[3.3.1]nonane5-HT4 Agonist / 5-HT3 AntagonistIBS Treatment

References

  • BenchChem. (2025).[5] Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Retrieved from

  • PubChem. (2025).[6] 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626). National Library of Medicine. Retrieved from

  • Sonda, S., et al. (2004).[7] Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry. Retrieved from

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[8] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from

Sources

The Synthetic Chemist's Compass: 4-Amino-5-chloro-2-methoxybenzoic Acid as a Cornerstone Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for the construction of complex, biologically active molecules. 4-Amino-5-chloro-2-methoxybenzoic acid is a premier example of such a "privileged scaffold." This highly functionalized aromatic carboxylic acid is not merely an intermediate; it is a versatile and strategically vital building block, primarily recognized for its role in the synthesis of pharmaceuticals, particularly prokinetic agents that have seen widespread clinical use.[1][2] Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing chloro group, and a sterically influential methoxy group—imparts a nuanced reactivity profile that can be expertly manipulated to achieve a variety of synthetic transformations.[3][4]

This technical guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview. It aims to provide a deep, field-proven understanding of the core chemical principles governing the use of 4-amino-5-chloro-2-methoxybenzoic acid. We will dissect its synthesis, explore its characteristic reactivity, and provide detailed, validated protocols for its application in the synthesis of high-value compounds, including amides and esters. The causality behind experimental choices, from reagent selection to reaction conditions, will be a central theme, empowering the reader to not only replicate but also innovate upon established methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance White to beige crystalline powder[3]
Melting Point 205-211 °C[3]
CAS Number 7206-70-4
Solubility Sparingly soluble in water.[1]
Spectroscopic Data for Structural Verification

The following data provides a reference for the structural confirmation of 4-amino-5-chloro-2-methoxybenzoic acid.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the carbon-hydrogen framework.[5]

¹³C NMR Chemical Shifts (ppm) ¹H NMR Chemical Shifts (ppm)
Data sourced from publicly available spectral databases.Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy: FTIR spectroscopy provides a vibrational fingerprint of the molecule's functional groups.[5] Key expected absorption bands include those for the amino (-NH₂), carboxylic acid (-COOH), methoxy (-OCH₃), and chloro (-Cl) groups, in addition to the benzene ring vibrations.

Synthesis of the Building Block: A Validated Pathway

The efficient synthesis of 4-amino-5-chloro-2-methoxybenzoic acid is critical for its widespread use. A robust and scalable method, detailed in the patent literature, utilizes readily available p-aminosalicylic acid as the starting material.[6] This multi-step synthesis is designed for high yield and purity, making it suitable for industrial applications.

Synthetic Workflow Diagram

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Saponification A p-Aminosalicylic Acid B 4-Amino-2-methoxybenzoic acid methyl ester A->B 1. KOH, Acetone 2. Dimethyl Sulfate C Methyl 4-amino-5-chloro- 2-methoxybenzoate B->C N-Chlorosuccinimide (NCS) DMF, 70°C D 4-Amino-5-chloro- 2-methoxybenzoic acid C->D 1. KOH, MeOH/H₂O 2. HCl (acidification)

Caption: A three-step synthesis of 4-amino-5-chloro-2-methoxybenzoic acid.

Detailed Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid[7]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, a mixture of p-aminosalicylic acid and potassium hydroxide in acetone is stirred.

  • The mixture is cooled to a temperature between 20-30°C.

  • Dimethyl sulfate is added dropwise to the cooled mixture.

  • The reaction is allowed to proceed for 5-6 hours.

  • Upon completion, the product, 4-amino-2-methoxybenzoic acid methyl ester, is isolated by extraction with ethyl acetate followed by solvent removal.

Step 2: Chlorination

  • The 4-amino-2-methoxybenzoic acid methyl ester from Step 1 is dissolved in N,N-Dimethylformamide (DMF).

  • N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio to the ester.

  • The mixture is stirred at approximately 70°C for 3-4 hours.

  • The reaction mixture is then poured into ice water while still hot to precipitate the solid product.

  • The solid, methyl 4-amino-5-chloro-2-methoxybenzoate, is collected by filtration and dried. A typical yield for this step is around 88%.

Step 3: Saponification and Acidification

  • The chlorinated ester from Step 2 is suspended in a mixed solvent of methanol and water (typically a 5:2 volume ratio).

  • Potassium hydroxide is added (molar ratio of approximately 1:2.2, ester:KOH).

  • The mixture is heated to reflux and stirred for 2-3 hours.

  • (Optional) Activated carbon can be added for decolorization, followed by a brief reflux and hot filtration.

  • The methanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and the pH is adjusted to 5 by the dropwise addition of 3M hydrochloric acid.

  • The precipitated white solid, 4-amino-5-chloro-2-methoxybenzoic acid, is collected by filtration and dried. This final step typically proceeds with a yield of over 90%.

Core Application: Amide Bond Formation in Drug Synthesis

The most prominent application of 4-amino-5-chloro-2-methoxybenzoic acid is its use in forming the central benzamide linkage in several gastroprokinetic drugs, such as Cisapride.[7] The amino group on the benzoic acid ring is a relatively poor nucleophile due to the delocalization of its lone pair into the aromatic system. This necessitates specific activation strategies for the carboxylic acid to ensure efficient amide bond formation.

The Challenge of Coupling with Anilines

Aniline and its derivatives, like the amino group on our building block, are known to be challenging coupling partners in amidation reactions due to their reduced nucleophilicity compared to aliphatic amines. Direct condensation with an unactivated carboxylic acid is generally not feasible. Therefore, the carboxylic acid must be converted into a more reactive species. Common strategies include the formation of acyl chlorides, active esters, or mixed anhydrides.

Case Study: Synthesis of Cisapride

The industrial synthesis of Cisapride provides an excellent, field-proven example of a robust amide coupling strategy. The method of choice is the formation of a mixed anhydride from 4-amino-5-chloro-2-methoxybenzoic acid, which then reacts with the requisite piperidine amine derivative.

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Amide Coupling A 4-Amino-5-chloro- 2-methoxybenzoic acid B Mixed Anhydride Intermediate A->B Ethyl Chloroformate Triethylamine, MIK D Cisapride B->D Stir at room temp. C cis-4-amino-1-[3-(4-fluorophenoxy)- propyl]-3-methoxypiperidine C->D Stir at room temp.

Caption: Amide coupling via a mixed anhydride intermediate for Cisapride synthesis.

This protocol is adapted from established patent literature.[5]

  • Reaction Setup: Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable inert solvent such as methyl isobutyl ketone (MIK).

  • Base Addition: Add triethylamine (1.5 eq) to the solution to act as a base.

  • Anhydride Formation: Cool the mixture and slowly add ethyl chloroformate (1.0 eq) dropwise. Stir the reaction mixture for approximately 30 minutes at room temperature to allow for the formation of the mixed anhydride.

  • Amine Addition: To the freshly formed mixed anhydride, add a solution of the coupling partner, cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine (1.0 eq).

  • Reaction: Stir the reaction mixture for approximately 2 hours at room temperature.

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with water and a dilute sodium hydroxide solution to remove unreacted starting materials and byproducts.

  • Isolation: The final product, Cisapride, is isolated from the organic layer, often through crystallization by the addition of an anti-solvent like methanol/water.

Causality Behind the Choices:

  • Mixed Anhydride Method: This method is highly effective for activating the carboxylic acid. The mixed anhydride is more reactive than the parent acid but generally less prone to side reactions than a highly reactive acyl chloride, offering a good balance of reactivity and control.

  • Triethylamine: This tertiary amine base is crucial. It deprotonates the carboxylic acid, facilitating its reaction with ethyl chloroformate, and also neutralizes the HCl byproduct generated during the reaction.

  • Solvent (MIK): Methyl isobutyl ketone is a good choice as it is a relatively non-polar, aprotic solvent that can dissolve the reactants and does not interfere with the reaction.

Versatility in Synthesis: Ester Bond Formation

Beyond amides, 4-amino-5-chloro-2-methoxybenzoic acid is a precursor to a variety of ester derivatives. These esters are not only important intermediates themselves but have also been synthesized and evaluated as potent 5-HT₄ receptor agonists and antagonists, demonstrating that the ester linkage can be a bioisostere for the amide bond in this particular pharmacological context.[8]

Fischer Esterification: A Classic and Reliable Method

Fischer esterification is a standard and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.

G A 4-Amino-5-chloro- 2-methoxybenzoic acid C Ethyl 4-amino-5-chloro- 2-methoxybenzoate A->C H₂SO₄ (catalyst) Reflux B Alcohol (e.g., Ethanol) B->C H₂SO₄ (catalyst) Reflux

Caption: General workflow for the Fischer esterification of the title compound.

This is a generalized protocol based on standard laboratory procedures for Fischer esterification.[9]

  • Reaction Setup: In a round-bottom flask, suspend 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. The reaction time can vary from a few hours to overnight, and progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind the Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Strong Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Aqueous Work-up: The washing steps are critical to remove the acid catalyst, any unreacted carboxylic acid (as its water-soluble carboxylate salt), and other water-soluble impurities.

Conclusion and Future Outlook

4-Amino-5-chloro-2-methoxybenzoic acid has firmly established its value as a strategic building block in organic synthesis. Its utility is most profoundly demonstrated in the pharmaceutical industry, where it forms the core of several important benzamide drugs. The synthetic protocols detailed in this guide—from the multi-step synthesis of the building block itself to its conversion into amides and esters—are robust, well-validated, and grounded in fundamental principles of organic reactivity.

For the modern synthetic chemist, the true value of this guide lies in understanding the causality behind the protocols. Recognizing the challenges of coupling with an electron-deficient amine informs the choice of activation method. Understanding the principles of Fischer esterification allows for the rational design of reaction conditions. As the quest for novel therapeutics continues, the strategic application of well-understood, versatile building blocks like 4-amino-5-chloro-2-methoxybenzoic acid will remain paramount. Its proven track record and predictable reactivity make it a reliable starting point for the synthesis of new chemical entities, particularly those targeting G-protein coupled receptors and other key biological targets. Future innovations may lie in developing even more efficient, greener synthetic routes or in expanding its application to new areas of materials science and agrochemical development.[3]

References

  • Benchchem. (n.d.). Structural Analysis and Conformation of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). Cisapride. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • ResearchGate. (n.d.). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubMed. (1996). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • RayBiotech. (n.d.). 4-Amino-5-Chloro-2-Methoxybenzoic Acid. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 4-Amino-5-iodo- 2-methoxybenzoic Acid: Synthesis, Properties, and Pharmaceutical.
  • Gsrs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Esterification Reactions of 4-Methoxybenzoic Acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Reddit. (2026, January 30).
  • SpectraBase. (n.d.). Ethyl 4-amino-5-chloro-2-methoxybenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Wiley-VCH. (n.d.).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PMC. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-5-chloro-2-methoxybenzoic acid (C8H8ClNO3). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • SciSpace. (2002, July 5). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide.

Sources

An In-depth Technical Guide to the Derivatization of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-5-chloro-2-methoxybenzoic acid is a highly substituted benzene derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, a primary aromatic amine, and a chlorinated, methoxy-substituted ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive exploration of the principal derivatization strategies for this versatile building block. We will delve into the chemical logic behind selective modifications of the carboxylic acid and amino moieties, providing field-proven, step-by-step protocols for key transformations such as esterification and amidation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of 4-Amino-5-chloro-2-methoxybenzoic Acid

4-Amino-5-chloro-2-methoxybenzoic acid serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its derivatives are prominent in drug classes targeting gastrointestinal motility and acting as antiemetics. Notably, it forms the core scaffold of drugs like Metoclopramide, Cisapride, and Mosapride.[1] The strategic placement of its functional groups—an electron-donating amino group, an electron-withdrawing chloro group, and a methoxy group—creates a unique electronic and steric environment that influences both its reactivity and the pharmacological properties of its derivatives.

The derivatization of this molecule is a cornerstone of medicinal chemistry efforts aimed at modulating receptor affinity, particularly for serotonin (5-HT) receptors.[3][4][5][6] By systematically modifying the carboxylic acid and amino groups, chemists can fine-tune a compound's pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and metabolic stability.

Molecular Properties at a Glance
PropertyValueSource
Molecular Formula C₈H₈ClNO₃[2][7]
Molecular Weight 201.61 g/mol [2][7]
Appearance White to beige crystalline powder[2][8]
Melting Point 205-211 °C[2]
CAS Number 7206-70-4[2][7]

Core Reactivity and Strategic Considerations

The two primary sites for derivatization on 4-amino-5-chloro-2-methoxybenzoic acid are the C1 carboxylic acid and the C4 amino group. The electronic nature of the ring substituents dictates the reactivity of these functional groups. The methoxy and amino groups are electron-donating, activating the ring towards electrophilic substitution, while the chloro group is deactivating. This electronic interplay is a key consideration in reaction planning.

Workflow for Selective Derivatization

The choice of which functional group to modify first is a critical strategic decision. Protecting one group while reacting the other is a common and effective approach to ensure selectivity and maximize yield.

Derivatization_Workflow Start 4-Amino-5-chloro- 2-methoxybenzoic acid Protect_NH2 Protect Amino Group (e.g., Acetylation) Start->Protect_NH2 Path 1 Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Start->Protect_COOH Path 2 Deriv_COOH Derivatize Carboxylic Acid (Esterification / Amidation) Protect_NH2->Deriv_COOH Deprotect_NH2 Deprotect Amino Group (Hydrolysis) Deriv_COOH->Deprotect_NH2 Final_Product_1 Carboxylic Acid Derivative Deprotect_NH2->Final_Product_1 Deriv_NH2 Derivatize Amino Group (Acylation / Sulfonylation) Protect_COOH->Deriv_NH2 Deprotect_COOH Deprotect Carboxylic Acid (Saponification) Deriv_NH2->Deprotect_COOH Final_Product_2 Amino Group Derivative Deprotect_COOH->Final_Product_2

Caption: General workflows for selective derivatization.

Derivatization of the Carboxylic Acid Group

Modification at the carboxylic acid is the most common strategy, leading to the synthesis of esters and amides with diverse pharmacological activities.[3][9]

Esterification

Ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent agonists and antagonists for 5-HT₄ receptors.[3][5] The choice of esterification method depends on the alcohol substrate and desired scale.

Protocol: Synthesis of 2-Bromoethyl 4-amino-5-chloro-2-methoxybenzoate

This protocol describes the synthesis of a key intermediate where the acid is converted to a bromoethyl ester. This intermediate can then be readily reacted with various amines to generate a library of derivatives.[4]

Causality: The use of 1,2-dibromoethane in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a strategic choice. DBU facilitates the deprotonation of the carboxylic acid, forming a carboxylate that then acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction. The second bromine atom remains available for subsequent reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add 1,2-dibromoethane (a significant excess, e.g., 10-20 eq) to the solution.

  • Base Addition: Slowly add DBU (1.1 eq) to the mixture at room temperature with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Amidation

Amide derivatives are also of significant pharmacological interest.[4][9] Standard peptide coupling reagents are highly effective for this transformation.

Protocol: General Amidation using EDC/HOBt Coupling

This protocol provides a robust method for coupling the carboxylic acid with a primary or secondary amine.

Causality: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic peptide coupling strategy. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization. HOBt traps this intermediate to form an active ester, which is more stable and less prone to racemization. This active ester then reacts cleanly with the desired amine to form the amide bond.

Amidation_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) Acid->Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester Acylisourea->Active_Ester + HOBt HOBt HOBt Amide Amide Product (R-CO-NH-R') Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: EDC/HOBt amidation workflow.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Derivatization of the Amino Group

While less common than carboxylic acid modification, derivatization of the C4 amino group offers another avenue for creating structural diversity. Protection of the carboxylic acid group, typically as a methyl or ethyl ester, is usually the first step to prevent self-reaction.[10][11]

N-Acetylation

Acetylation of the amino group can modulate the electronic properties of the molecule and serve as a protecting group.

Protocol: Synthesis of Methyl 4-acetylamino-5-chloro-2-methoxybenzoate

This protocol outlines the acetylation of the amino group after first protecting the carboxylic acid as a methyl ester.[10]

Causality: The reaction is a standard nucleophilic acyl substitution. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of acetate as a leaving group, followed by deprotonation, yields the stable amide product. Pyridine acts as a mild base to neutralize the acetic acid byproduct.

Step-by-Step Methodology:

  • Esterification (Protection): First, convert 4-amino-5-chloro-2-methoxybenzoic acid to its methyl ester (Methyl 4-amino-5-chloro-2-methoxybenzoate) using standard methods (e.g., SOCl₂ in methanol).[12]

  • Reaction Setup: Dissolve the methyl ester (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add acetic anhydride (1.5 eq) and a catalytic amount of pyridine or an excess of a non-nucleophilic base like triethylamine (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid, 4-acetylamino-5-chloro-2-methoxybenzoic acid methyl ester, can be purified by recrystallization.[10]

Conclusion

The derivatization of 4-amino-5-chloro-2-methoxybenzoic acid is a foundational technique in the synthesis of medicinally important compounds. By understanding the inherent reactivity of its functional groups and employing selective, high-yield synthetic protocols, researchers can efficiently generate diverse molecular libraries. The esterification and amidation of the carboxylic acid, as well as the acylation of the amino group, represent robust and reproducible strategies for creating novel derivatives. The protocols and strategic insights provided in this guide serve as a practical resource for scientists engaged in drug discovery and development, facilitating the rational design and synthesis of next-generation therapeutics.

References

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Retrieved from [12]

  • Yang, D., et al. (1997). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link][3]

  • ACS Publications. (n.d.). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link][4]

  • EMBL-EBI. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. (CHEMBL1129946). Retrieved from [Link][5]

  • Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link][6]

  • SciSpace. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link][7]

  • GSRS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

Sources

Process Chemistry Guide: Chlorination of 4-Amino-2-methoxybenzoic Acid Scaffolds with N-Chlorosuccinimide (NCS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The reaction of 4-Amino-5-chloro-2-methoxybenzoic acid with N-chlorosuccinimide (NCS) represents a critical juncture in the synthesis of benzamide-based prokinetics (e.g., Metoclopramide, Cisapride) and 5-HT4 agonists.[1][2][3]

While the primary industrial objective is the synthesis of the 5-chloro intermediate from its non-chlorinated precursor, the specific reaction of the 5-chloro derivative with NCS constitutes the over-chlorination impurity pathway . Understanding this secondary reaction is vital for Quality by Design (QbD) strategies, as it generates the 3,5-dichloro impurity , a difficult-to-remove byproduct that impacts API purity and yield.[1]

This guide details the mechanistic drivers of this reaction, provides a validated protocol for the selective synthesis of the 5-chloro intermediate, and analyzes the "stress test" reaction of the 5-chloro substrate to characterize the over-chlorinated impurity.[1]

Mechanistic Insight: Regioselectivity & Electronic Effects

The chlorination of the 4-amino-2-methoxybenzoic acid scaffold is governed by the competing directing effects of the amino (-NH₂), methoxy (-OMe), and carboxylic acid (-COOH) groups.

2.1 The Substrate: Electronic Landscape

The starting scaffold (typically the methyl ester to improve solubility and protect the acid) presents two activated positions for Electrophilic Aromatic Substitution (EAS): C-5 and C-3 .

  • Position C-5 (Target):

    • Directing Effects: Ortho to -NH₂ (Strong Activator), Para to -OMe (Moderate Activator).[1]

    • Sterics: Unhindered.

    • Result: This is the kinetically and thermodynamically favored site for the first chlorination event.

  • Position C-3 (Impurity Site):

    • Directing Effects: Ortho to -NH₂ (Strong Activator), Ortho to -OMe (Moderate Activator).

    • Sterics: Highly hindered (sandwiched between -OMe and -NH₂).[1]

    • Result: Reactivity at C-3 is significant only after C-5 is occupied or under forcing conditions (excess NCS, high temperature).[1]

2.2 The Reaction of 4-Amino-5-chloro-2-methoxybenzoic acid (The "Over-Chlorination" Pathway)

When the user specifically asks about the reaction of the 5-chloro compound with NCS, they are describing the formation of 4-Amino-3,5-dichloro-2-methoxybenzoic acid .

  • Mechanism: The 5-chloro substituent is a weak deactivator but an ortho/para director.[1] However, the strong activation from the -NH₂ and -OMe groups at C-3 overcomes the deactivation from the C-5 chlorine.

  • Outcome: If the reaction is not quenched immediately after the consumption of the starting material, the 5-chloro product reacts with residual NCS to form the 3,5-dichloro derivative.[1]

2.3 Reaction Pathway Diagram[4]

ReactionPathway SM Methyl 4-amino-2-methoxybenzoate (Starting Material) Inter Methyl 4-amino-5-chloro-2-methoxybenzoate (Target Intermediate) SM->Inter k1 (Fast) Selective C-5 Chlorination NCS NCS / DMF (Reagent) NCS->SM NCS->Inter Impurity Methyl 4-amino-3,5-dichloro-2-methoxybenzoate (Over-Chlorinated Impurity) Inter->Impurity k2 (Slow) Reaction of 5-Cl with NCS (C-3 Chlorination)

Caption: Reaction pathway showing the kinetic selectivity for C-5 chlorination and the subsequent over-chlorination risk at C-3.

Experimental Protocol

This protocol focuses on the selective synthesis of the 5-chloro intermediate while explicitly managing the risk of reacting the product with excess NCS.

Note: The reaction is best performed on the methyl ester (Methyl 4-amino-2-methoxybenzoate) rather than the free acid to prevent solubility issues and zwitterion formation.[1]

3.1 Materials & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 4-amino-2-methoxybenzoate Substrate1.0Dried, purity >98%
N-Chlorosuccinimide (NCS) Reagent1.0 - 1.05Critical: Do not exceed 1.05 eq. to prevent 3,5-dichloro formation.[1][2]
DMF (Dimethylformamide) Solvent5-10 VolPolar aprotic promotes the reaction.
Water Quench-Ice-cold for precipitation.
3.2 Step-by-Step Methodology
  • Dissolution: Charge Methyl 4-amino-2-methoxybenzoate (1.0 eq) into a reactor containing DMF (5 volumes). Stir until fully dissolved.

  • Reagent Addition: Add NCS (1.0 eq) portion-wise over 30 minutes.

    • Process Tip: The reaction is exothermic. Maintain internal temperature between 25°C - 35°C .

  • Thermal Activation: Heat the mixture to 70°C .

    • Monitoring: Hold at 70°C for 2–3 hours. Monitor by HPLC.

    • Endpoint: Look for <1% Starting Material. Crucial: If Starting Material is consumed, STOP . Do not extend reaction time, as this initiates the reaction of the product with NCS (impurity formation).

  • Quench & Isolation:

    • Cool the reaction mixture to 20°C.

    • Pour the mixture slowly into Ice Water (20 volumes) with vigorous stirring. The product will precipitate as a solid.

  • Purification:

    • Filter the solid.[3][5][6] Wash with water to remove succinimide and DMF.

    • Recrystallize from Methanol/Water if the 3,5-dichloro impurity exceeds 0.5%.[1]

  • Hydrolysis (Optional): If the free acid is required, reflux the ester with KOH/Methanol followed by acidification to pH 5.

3.3 Workflow Diagram

Workflow Step1 Dissolution Substrate + DMF Step2 Controlled Addition Add NCS (1.0 eq) at 25°C Step1->Step2 Step3 Reaction Heat to 70°C for 3h Step2->Step3 Decision HPLC Check SM < 1%? Step3->Decision Step4 Quench Pour into Ice Water Decision->Step4 Yes (Stop) Step5 Over-Reaction Formation of 3,5-Dichloro Impurity Decision->Step5 No (Extended Time)

Caption: Operational workflow emphasizing the critical HPLC endpoint to prevent over-chlorination.

Characterization & Data Analysis

When analyzing the reaction of the 5-chloro compound (or the impurity profile of the synthesis), use the following markers:

CompoundStructure1H NMR (DMSO-d6) SignatureRetention Time (HPLC)
Starting Material 4-Amino-2-methoxy...[1]~6.2 ppm (d, H-3), ~7.6 ppm (d, H-6)1.0 (RRT)
Product (5-Cl) 4-Amino-5-chloro...~6.4 ppm (s, H-3) , ~7.7 ppm (s, H-6)~1.2 (RRT)
Impurity (3,5-diCl) 4-Amino-3,5-dichloro...[1]Singlet at ~7.8 ppm (H-6) . H-3 signal disappears.~1.4 (RRT)

Key Diagnostic: The disappearance of the H-3 proton signal (singlet at 6.4 ppm) and the retention of the H-6 proton signal indicates the formation of the 3,5-dichloro derivative.[1]

Safety & Handling
  • NCS (N-Chlorosuccinimide): Irritant and moisture sensitive. Store under inert gas. Avoid contact with strong reducing agents.

  • Halo-anilines: The 5-chloro and 3,5-dichloro derivatives are potentially toxic and skin sensitizers.[1] Use full PPE (gloves, goggles, fume hood).

  • Exotherm: The chlorination reaction can be exothermic; controlled addition is required on scale.

References
  • Benchchem. Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Retrieved from

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid. Retrieved from

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Compound Summary).[7] National Library of Medicine. Retrieved from

  • ResearchGate. A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from

Sources

An In-depth Technical Guide to Troubleshooting and Optimization in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of troubleshooting and optimization in the pharmaceutical pipeline. Eschewing a rigid template, this document is structured to mirror the organic, problem-solving nature of scientific inquiry, moving from foundational principles to specific, high-level applications. The core philosophy is built upon a foundation of scientific integrity, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

Part 1: The Preclinical Gauntlet: Proactive De-risking and Foundational Assay Integrity

The early stages of drug development are fraught with challenges that can lead to costly late-stage failures. A proactive approach to identifying and mitigating these risks is paramount. This involves not only robust experimental design but also a deep understanding of the potential pitfalls in foundational assays.

Strategic De-risking: A Proactive Stance

The journey of a drug candidate is a high-risk endeavor, with a significant number of compounds failing to reach the market.[1][2] A primary reason for this attrition is the emergence of unforeseen safety or efficacy issues in later stages.[1] Therefore, early and strategic de-risking is not just a best practice but a critical necessity. This involves a multi-faceted approach that begins with a thorough understanding of the drug's mechanism of action and potential off-target effects.[3]

A key strategy in early de-risking is the implementation of a comprehensive suite of in vitro and in silico safety assessments long before a candidate is nominated for preclinical development.[3] These predictive models can flag potential liabilities, such as cardiotoxicity or genotoxicity, allowing for early termination of unpromising candidates or redesign to mitigate risks.[3] Furthermore, a well-defined strategic development plan that aligns all functional areas, from discovery to commercialization, is crucial for navigating the complexities of the development process and adapting to evolving data.[4]

The Bedrock of Discovery: High-Throughput Screening (HTS) Assay Validation

High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid screening of vast compound libraries. However, the reliability of HTS data is entirely dependent on the robustness of the underlying assay. A poorly validated assay can lead to a high rate of false positives and negatives, wasting significant time and resources.

The validation of an HTS assay is a multi-step process designed to ensure its suitability for the intended purpose.[5][6] This process typically involves a "dry run" with positive and negative controls to determine the assay's statistical performance, often measured by the Z'-factor.[7] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[7] Following a successful dry run, a pilot screen of a small subset of the compound library is conducted to assess the assay's performance in a real-world screening scenario.[7]

Experimental Protocol: HTS Assay Validation

  • Assay Miniaturization and Optimization: Adapt the assay to a 384-well or 1536-well plate format, optimizing reagent concentrations and incubation times to ensure a robust signal-to-background ratio.[5]

  • Control Plate Setup: Prepare plates containing only positive and negative controls (e.g., a known inhibitor and a vehicle control, respectively).

  • Dry Run Execution: Run the control plates using the automated HTS system to assess plate uniformity and the separation between positive and negative controls.

  • Z'-Factor Calculation: Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

  • Pilot Screen: Screen a representative subset of the compound library (e.g., 1,000-2,000 compounds) to evaluate the assay's performance with a diverse set of chemical entities.[7]

  • Data Analysis and Hit Identification: Analyze the pilot screen data to identify initial "hits" and assess the overall quality of the screen.

HTS_Validation_Workflow Assay_Development Assay Development & Miniaturization Dry_Run Dry Run (Controls Only) Assay_Development->Dry_Run Z_Factor Z'-Factor Calculation (Z' > 0.5?) Dry_Run->Z_Factor Z_Factor->Assay_Development No Pilot_Screen Pilot Screen (~2000 compounds) Z_Factor->Pilot_Screen Yes Full_HTS Full HTS Campaign Pilot_Screen->Full_HTS Hit_Confirmation Hit Confirmation & Follow-up Full_HTS->Hit_Confirmation

Part 2: The Analytical Core: Precision and Purity in Characterization

The accurate characterization of a drug candidate and its metabolites is fundamental to understanding its pharmacological profile. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the workhorses of analytical chemistry in drug development. However, these powerful techniques are not without their challenges.

High-Performance Liquid Chromatography (HPLC): Troubleshooting for Robustness

HPLC is a cornerstone of pharmaceutical analysis, used for everything from purity assessment to stability testing. However, issues such as baseline noise, retention time shifts, and poor peak shape are common and can compromise the integrity of the data.[8] A systematic approach to troubleshooting is essential for maintaining the performance and reliability of HPLC systems.[9]

Table 1: Common HPLC Troubleshooting Scenarios

Problem Potential Causes Troubleshooting Steps
Baseline Noise/Drift Contaminated mobile phase, temperature fluctuations, detector lamp issues.Filter and degas mobile phase, use a column oven, check detector lamp performance.[8]
Retention Time Shifts Changes in mobile phase composition, column degradation, pump instability.Prepare fresh mobile phase, use a guard column, check pump for leaks and ensure consistent flow rate.[8][9]
Peak Tailing Sample overload, secondary interactions with the stationary phase.Reduce sample concentration, adjust mobile phase pH, use a different column chemistry.[8]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase.[8]
Split Peaks Partially clogged column inlet, void in the column packing.Back-flush the column, replace the column if necessary.[8]
Mass Spectrometry (MS): Optimizing for Metabolite Identification

Mass spectrometry is an indispensable tool for the identification and quantification of drug metabolites, which is crucial for assessing the safety and efficacy of a new drug.[10] Optimizing MS parameters is critical for maximizing the coverage and quality of metabolomic data.[11]

The optimization process for untargeted metabolomics using data-dependent acquisition (DDA) involves a careful balance of several parameters, including mass resolution, collision energy, and ion injection time.[11] For instance, using a high mass resolution for the full MS scan and a slightly lower resolution for MS/MS scans can improve the number of annotated metabolites.[11] Additionally, employing a stepped collision energy can enhance the quality of fragmentation spectra.[12]

Experimental Protocol: Optimizing MS for Metabolite Identification

  • Sample Preparation: Extract metabolites from the biological matrix of interest (e.g., plasma, urine, tissue).

  • Chromatographic Separation: Utilize a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites, to separate the components of the sample before they enter the mass spectrometer.[12]

  • MS Parameter Optimization:

    • Mass Resolution: Set a high resolution (e.g., 180,000) for the full MS scan and a moderate resolution (e.g., 30,000) for MS/MS scans.[11]

    • Collision Energy: Employ a stepped collision energy approach to generate a wider range of fragment ions.[11]

    • Ion Injection Time (IT): Optimize the maximum IT for both MS and MS/MS scans to balance sensitivity and scan speed.[11]

    • Dynamic Exclusion: Set a dynamic exclusion time to prevent the repeated fragmentation of abundant ions.[11]

  • Data Acquisition: Acquire data in data-dependent acquisition (DDA) mode, where the most abundant ions in each full MS scan are selected for fragmentation.

  • Data Analysis: Use specialized software to identify and annotate metabolites based on their accurate mass, retention time, and fragmentation patterns.

MS_Optimization_Workflow Sample_Prep Sample Preparation LC_Separation LC Separation (e.g., HILIC) Sample_Prep->LC_Separation MS_Optimization MS Parameter Optimization (Resolution, CE, IT, etc.) LC_Separation->MS_Optimization Data_Acquisition Data Acquisition (DDA) MS_Optimization->Data_Acquisition Data_Analysis Metabolite Identification & Annotation Data_Acquisition->Data_Analysis

Part 3: The Biological Context: In Vivo Studies and Biomarker Discovery

Ultimately, the success of a drug candidate is determined by its performance in a living system. In vivo studies in preclinical animal models provide critical information on a drug's pharmacokinetics (PK), pharmacodynamics (PD), and overall safety and efficacy. Concurrently, the discovery and validation of biomarkers are essential for monitoring disease progression and therapeutic response.

Optimizing In Vivo Study Design for PK/PD Analysis

The design of in vivo studies is a critical factor in obtaining meaningful and translatable data.[13] A well-designed study maximizes the information gained while minimizing the number of animals used. An integrated PK/PD approach is essential for understanding the relationship between drug exposure and its pharmacological effect.[13][14]

Key considerations in designing in vivo PK/PD studies include the choice of animal model, the route and frequency of drug administration, and the timing of sample collection.[13] For example, the rate of drug administration can significantly impact the observed pharmacological response.[13] Furthermore, careful consideration of plasma protein binding is crucial for accurately assessing the relationship between drug concentration and effect.[13]

Biomarker Discovery and Validation: A Multi-Step Workflow

Biomarkers are essential tools in drug development, providing objective measures of biological processes, disease progression, and therapeutic response.[15] The discovery and validation of robust biomarkers is a complex, multi-stage process.[15][16]

The biomarker discovery workflow typically begins with a discovery phase, where high-throughput technologies such as proteomics are used to identify a large number of potential candidates.[16][17] This is followed by a qualification and verification phase, where the most promising candidates are further evaluated in a larger number of samples.[15][16] Finally, the selected biomarkers undergo rigorous analytical and clinical validation to establish their utility in a clinical setting.[16]

Biomarker_Workflow Discovery Discovery (e.g., Proteomics) Qualification Qualification Discovery->Qualification Verification Verification Qualification->Verification Validation Analytical & Clinical Validation Verification->Validation Commercialization Commercialization Validation->Commercialization

Part 4: From Bench to Clinic: Formulation, Stability, and Regulatory Navigation

The final stages of preclinical development involve formulating the drug into a stable dosage form and navigating the complex regulatory landscape to gain approval for clinical trials.

Troubleshooting Drug Formulation and Stability

A drug's formulation can have a profound impact on its stability, bioavailability, and ultimately, its therapeutic efficacy. Common challenges in formulation development include poor solubility of the active pharmaceutical ingredient (API) and chemical instability.[18]

Table 2: Troubleshooting Common Formulation and Stability Issues

Problem Potential Causes Troubleshooting Strategies
Poor API Solubility Inherent physicochemical properties of the API.Utilize solubility enhancement techniques such as solid dispersions or nanosuspensions.[18]
Dissolution Failure Imbalance of binders and disintegrants, coating defects.Optimize the binder-to-disintegrant ratio, adjust coating thickness and curing conditions.[18]
Chemical Degradation Hydrolysis, oxidation, photolysis.Incorporate stabilizing excipients, use protective packaging (e.g., amber vials, nitrogen overlay).
Navigating the Regulatory Maze: The Investigational New Drug (IND) Application

Before a new drug can be tested in humans, an Investigational New Drug (IND) application must be submitted to and approved by the U.S. Food and Drug Administration (FDA).[19] The IND is a comprehensive document that provides detailed information on the drug's chemistry, manufacturing, and controls (CMC), as well as data from preclinical studies supporting its safety for human testing.[19][20]

A well-prepared IND application is critical for a smooth transition into the clinical phase of development. Key components of the IND include:

  • Animal Pharmacology and Toxicology Studies: Data demonstrating the drug's safety in relevant animal models.[19]

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the drug substance and drug product, including manufacturing processes, specifications, and stability data.[20][21]

  • Clinical Protocols and Investigator Information: A detailed plan for the proposed clinical trials and the qualifications of the investigators who will conduct them.[20]

Engaging with the FDA early in the process, through mechanisms such as pre-IND meetings, can be highly beneficial for aligning on the design of the clinical program and addressing potential regulatory hurdles before they arise.[22]

References

  • Navigating the FDA IND Submission Process: Key Steps & Requirements. (2025, September 11). BioBoston Consulting. [Link]

  • A Basic Guide to Chemistry, Manufacturing and Controls (CMC) Module for an Investigational New Drug Application (IND). witii pharma consulting. [Link]

  • Optimising in vivo pharmacology studies--Practical PKPD considerations. (2010, March 15). PubMed. [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023, July 7). ACS Publications. [Link]

  • Globally Optimized Targeted Mass Spectrometry: Reliable Metabolomics Analysis with Broad Coverage. PMC. [Link]

  • IND Application Guide: A Roadmap to FDA Approval Success. (2024, January 22). Indero. [Link]

  • CMC in IND Applications | FDA Submission & Compliance Guide. (2025, September 11). BioBoston Consulting. [Link]

  • 4 Steps for Successful IND Submission in Pharmaceutical Compliance. AVS Life Sciences. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aragen. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). LinkedIn. [Link]

  • The FDA IND Application Process: 7 Tips from an Expert. (2018, March 23). Association of Clinical Research Professionals. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. PMC. [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. (2023, April 4). KOLAIDO. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. (2018, February 22). FDA. [Link]

  • De-Risking Development: Strategies to Achieve Biotech Milestones. SSI Strategy. [Link]

  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. (2025, September 24). Drug Target Review. [Link]

  • Dissolution Failure Investigation: Troubleshooting Guide. (2004, March 15). Studylib. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). ResearchGate. [Link]

  • Optimising in vivo pharmacology studies–Practical PKPD considerations. ResearchGate. [Link]

  • FDA Guidance for Industry: IND Meetings for Human Drugs and Biologics; Chemistry, Manufacturing and Controls Information. ECA Academy. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. [Link]

  • Statistical Considerations for Preclinical Studies. PMC. [Link]

  • Proteomics Biomarker Discovery: A Quantitative Workflow Guide. MetwareBio. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. (2025, December 27). Pharma.Tips. [Link]

  • Chemistry, manufacturing and controls (CMC). GARDP Revive. [Link]

  • How Can Drug Development Be De-Risked? (2025, July 16). Intelligencia. [Link]

  • Predicting Accurately to De-Risk Early Development. (2026, February 11). The Pharma Navigator. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023, August 7). PMC. [Link]

  • Troubleshooting in HPLC: A Review. (2023, June). IJSDR. [Link]

  • Optimizing MS/MS for Metabolomics Analysis. Scribd. [Link]

  • Preclinical Data Analysis - The Key to Robust Translational Results. (2023, April 5). Slideshare. [Link]

  • Biomarker discovery and validation in clinical proteomics. (2007, May 23). PubMed. [Link]

  • Protein Biomarker Discovery and Validation: The Long and Uncertain Path to Clinical Utility. (2006, August 9). Nature. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). The Scientist. [Link]

  • Dissolution Failure Investigation. Agilent. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu. [Link]

  • Ten quick tips for biomarker discovery and validation analyses using machine learning. (2022, August 11). PLOS Computational Biology. [Link]

  • HTS Assay Validation. (2012, May 1). NCBI Bookshelf. [Link]

  • Addressing PK/PD Study Design Early in Development. (2024, February 1). BioPharm International. [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Helping to drive the robustness of preclinical research – the assay capability tool. PMC. [Link]

  • Practical issues in preclinical data analysis. ERANET Neuron. [Link]

  • Design Evaluation and Optimization of Population Pharmacokinetics Model Using an R Package PopED. (2023, October 24). MDPI. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. [Link]

Sources

Enhancing Yield in the Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway for 4-Amino-5-chloro-2-methoxybenzoic acid, a critical intermediate in the pharmaceutical industry for the production of various gastroprokinetic and antiemetic drugs.[1] The document outlines a robust, three-step synthesis commencing from p-aminosalicylic acid, detailing optimized protocols for methylation, chlorination, and hydrolysis to achieve high yields and purity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a systematic approach to troubleshooting and optimizing this synthesis.

Introduction: The Significance of 4-Amino-5-chloro-2-methoxybenzoic Acid

4-Amino-5-chloro-2-methoxybenzoic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including but not limited to cisapride, mosapride, and metoclopramide.[1] The structural integrity and purity of this intermediate are paramount to the safety and efficacy of the final drug products.[1] Its molecular structure, featuring amino, chloro, and methoxy functional groups, makes it a versatile reagent in medicinal chemistry and organic synthesis.[2] This guide focuses on a well-established and cost-effective synthetic route, designed for reproducibility and scalability in a research and development setting.[1]

The Core Synthetic Pathway: A Three-Step Approach

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid is a well-documented and efficient process.[1][3] The overall reaction scheme is presented below:

Overall_Reaction_Pathway p_aminosalicylic_acid p-Aminosalicylic Acid methyl_4_amino_2_methoxybenzoate Methyl 4-amino-2-methoxybenzoate p_aminosalicylic_acid->methyl_4_amino_2_methoxybenzoate Step 1: Methylation ((CH3)2SO4, KOH, Acetone) methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate methyl_4_amino_2_methoxybenzoate->methyl_4_amino_5_chloro_2_methoxybenzoate Step 2: Chlorination (NCS, DMF) final_product 4-Amino-5-chloro-2-methoxybenzoic acid methyl_4_amino_5_chloro_2_methoxybenzoate->final_product Step 3: Hydrolysis (KOH, Methanol/Water, then HCl) Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Hydrolysis start1 Mix p-Aminosalicylic acid, KOH, Acetone react1 Add Dimethyl Sulfate (20-30°C) start1->react1 workup1 Quench, Extract with Ethyl Acetate react1->workup1 product1 Obtain Methyl 4-amino-2-methoxybenzoate workup1->product1 start2 Dissolve Ester in DMF product1->start2 react2 Add NCS, Heat (65-75°C) start2->react2 workup2 Pour into Ice Water, Filter react2->workup2 product2 Obtain Methyl 4-amino-5-chloro-2-methoxybenzoate workup2->product2 start3 Mix Ester, KOH in Methanol/Water product2->start3 react3 Reflux start3->react3 purify3 Decolorize with Activated Carbon react3->purify3 workup3 Acidify with HCl (pH 5), Filter purify3->workup3 product3 Obtain 4-Amino-5-chloro-2-methoxybenzoic acid workup3->product3

Caption: Experimental workflow for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Conclusion and Future Perspectives

The three-step synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid is a highly efficient and well-optimized process. By carefully controlling key reaction parameters such as temperature, stoichiometry, and solvent choice, researchers can consistently achieve high yields of a high-purity product. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry. Future research may focus on the development of more environmentally benign catalytic methods or continuous flow processes to further enhance the efficiency and sustainability of this important synthesis.

References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents.

Sources

Optimizing Chlorination of 4-Amino-2-Methoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Drug Development Scientists, and Scale-up Engineers[1]

Executive Summary: The Strategic Scaffold

Methyl 4-amino-2-methoxybenzoate is a linchpin intermediate in the synthesis of gastroprokinetic agents, particularly 5-HT4 receptor agonists and antagonists such as Metoclopramide , Zacopride , and Renzapride .[1]

The critical transformation in this sequence is the introduction of a chlorine atom at the C5 position . This step is notoriously sensitive; the electron-rich aniline moiety makes the ring highly reactive, leading to potential over-chlorination (dichlorination) or regiochemical scrambling (C3 vs. C5).

This guide details an optimized, scalable protocol using N-Chlorosuccinimide (NCS) in a polar aprotic solvent.[1] Unlike gaseous chlorine (


), which is aggressive and difficult to meter stoichiometrically on a small-to-mid scale, NCS offers kinetic control, superior regioselectivity, and a "self-validating" impurity profile.[1]

Mechanistic Analysis: The Regioselectivity Paradox

To optimize this reaction, one must understand the electronic war occurring on the benzene ring.

Electronic & Steric Drivers

The substrate contains three directing groups:

  • Amino Group (-NH₂ at C4): Strong activator, ortho/para director.

  • Methoxy Group (-OMe at C2): Moderate activator, ortho/para director.

  • Ester Group (-COOMe at C1): Moderate deactivator, meta director.

The Battle for Position:

  • C3 Position: Located ortho to the amino group and ortho to the methoxy group. While electronically highly activated, it is sterically congested , sandwiched between the -NH₂ and -OMe groups.[1]

  • C5 Position: Located ortho to the amino group and para to the methoxy group. It is electronically reinforced by both activators and is sterically accessible .

  • C6 Position: Meta to the strong amino activator; kinetically disfavored.

Conclusion: The reaction is kinetically directed toward C5 . However, thermodynamic control or aggressive reagents (like


 gas) can force chlorination at C3 or lead to 3,5-dichlorination.[1] The use of NCS allows us to exploit the steric barrier at C3 to achieve >95% regioselectivity for C5.

Mechanism cluster_0 Substrate Electronic Map cluster_1 Reagent Action cluster_2 Product S Methyl 4-amino-2-methoxybenzoate C3 C3: Sterically Hindered (Ortho to NH2/OMe) S->C3 Minor Path C5 C5: Target Site (Ortho to NH2, Para to OMe) S->C5 Major Path (Kinetic) Complex Sigma Complex Intermediate C5->Complex + Cl+ NCS N-Chlorosuccinimide (Electrophilic Cl+ Source) NCS->Complex P Methyl 4-amino-5-chloro-2-methoxybenzoate Complex->P - H+ Succ Succinimide (Byproduct) Complex->Succ

Caption: Mechanistic pathway highlighting the steric vs. electronic trade-offs favoring C5 substitution.

Reagent Selection & Process Parameters

Why NCS over Chlorine Gas?
ParameterChlorine Gas (

)
N-Chlorosuccinimide (NCS)
Stoichiometry Difficult to control; risk of over-chlorination.[1]Precise weighing allows 1.0–1.05 eq.
Selectivity Low; often yields 10-15% dichloro-impurity.[1]High; kinetic control minimizes side reactions.
Handling Requires gas scrubbing; highly corrosive.Solid reagent; easy to handle in batch reactors.
Exotherm Sharp, rapid heat release.Mild, manageable exotherm profile.[1]
Solvent System: DMF vs. Acetonitrile

While Acetonitrile (MeCN) is common, Dimethylformamide (DMF) is the superior solvent for this specific ester.

  • Solubility: The starting material has optimal solubility in DMF, allowing for high-concentration processing (reducing solvent waste).

  • Reaction Rate: DMF is a polar aprotic solvent that stabilizes the transition state of the electrophilic substitution.

  • Workup Efficiency: DMF is water-miscible.[1] Quenching the reaction into water forces the hydrophobic product to precipitate cleanly, leaving the succinimide byproduct and DMF in the aqueous mother liquor.

The "Gold Standard" Protocol

Based on optimized parameters from Patent CN105237422A and process scale-up literature.

Materials
  • Substrate: Methyl 4-amino-2-methoxybenzoate (1.0 eq)

  • Reagent: N-Chlorosuccinimide (1.05 eq)[1]

  • Solvent: DMF (3–5 volumes relative to substrate weight)

  • Quench: Ice Water (10 volumes)

Step-by-Step Methodology

1. Charge and Dissolution Load the reactor with Methyl 4-amino-2-methoxybenzoate and DMF.[1] Agitate at 20–25°C until a clear, homogeneous solution is obtained.

  • Checkpoint: Ensure no undissolved solids remain, as this causes localized concentration gradients.[1]

2. Controlled Addition (The Critical Step) Add NCS portion-wise over 30–60 minutes.

  • Process Control: The reaction is exothermic.[2] Maintain internal temperature between 35–45°C . Do not dump NCS all at once; a spike in temperature promotes the formation of the 3,5-dichloro impurity.

3. Thermal Ramp Once addition is complete, ramp the temperature to 65–70°C and hold for 3–4 hours.

  • Why Heat? While the amino group activates the ring, the steric hindrance at C5 requires thermal energy to drive the reaction to completion within a reasonable timeframe.

4. Reaction Monitoring (IPC) Sample for HPLC/TLC.

  • Target: < 1.0% Starting Material.

  • Limit: < 2.0% Dichloro impurity (Methyl 4-amino-3,5-dichloro-2-methoxybenzoate).[1]

5. Crystallization Workup Cool the reaction mass to 25°C. Slowly pour the reaction mixture into Ice Water (0–5°C) under vigorous stirring.

  • Observation: A thick white to off-white precipitate will form immediately.[1]

  • Purification Logic: Succinimide (highly water-soluble) and DMF remain in the aqueous phase. The chlorinated ester precipitates.[3]

6. Isolation Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the solid.[3][4][5] Wash the cake with water (3x) to remove residual DMF.

7. Drying Dry in a vacuum oven at 50°C to constant weight.

  • Expected Yield: 85–92%[1]

  • Purity: >99% (HPLC)

Workflow Start Start: Dissolve Substrate in DMF (3-5 vol) Add Add NCS (1.05 eq) Portion-wise @ 35-45°C Start->Add Heat Heat to 65-70°C Hold 3-4 Hours Add->Heat IPC IPC: HPLC Check Target: <1% SM Heat->IPC IPC->Heat Fail (Extend Time) Quench Quench into Ice Water (Precipitation) IPC->Quench Pass Filter Filter & Wash (Remove Succinimide) Quench->Filter Dry Dry @ 50°C Final Product Filter->Dry

Caption: Process flow diagram for the NCS-mediated chlorination in DMF.

Troubleshooting & Self-Validating Controls

A robust process must be self-validating.[1] Use these indicators to diagnose issues immediately.

ObservationRoot CauseCorrective Action
High Dichloro Impurity (>2%) Temperature spike during NCS addition or excess NCS (>1.1 eq).[1]Control addition rate strictly; verify stoichiometry of NCS.
Low Yield (<80%) Incomplete precipitation during quench or loss in mother liquor.Ensure water volume is at least 3x the DMF volume. Cool slurry to <5°C before filtering.
Product Color (Yellow/Brown) Oxidation of the aniline moiety.[6]Ensure inert atmosphere (

) during heating. Use fresh NCS (old NCS degrades to

).
Sticky Solid Residual DMF in the filter cake.Increase water washes; DMF is high-boiling and hard to remove by oven drying alone.[1]

References

  • Patent CN105237422A : "Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid."[1] Google Patents. Available at:

  • Journal of Medicinal Chemistry : "New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors."[1][7] ACS Publications. Available at: [Link]

Sources

Challenges in the purification of 4-Amino-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The purification of 4-Amino-5-chloro-2-methoxybenzoic acid (ACMBA) presents a unique convergence of challenges driven by its zwitterionic nature, the regioselectivity of its halogenation, and its susceptibility to oxidative degradation. As a critical intermediate in the synthesis of gastroprokinetic agents like Metoclopramide and Cisapride , the purity of ACMBA directly dictates the safety profile of the final API.[1]

This guide moves beyond standard textbook procedures to address the specific physicochemical hurdles encountered during scale-up and purification.

The Physicochemical Landscape

To purify ACMBA effectively, one must first master its solubility profile, which is dictated by its amphoteric structure.

  • The Zwitterionic Trap: The molecule contains a basic aniline moiety (

    
    ) and an acidic benzoate moiety (
    
    
    
    ).
    • High pH (> 8): Exists as a soluble carboxylate anion.

    • Low pH (< 2): Exists as a soluble anilinium cation.

    • Isoelectric Point (pI

      
       4.5–5.0):  The molecule exists primarily as a zwitterion with net neutral charge, representing its minimum solubility .
      
  • Solubility Profile:

    • Water:[1] Sparingly soluble at pI.

    • Methanol/Ethanol: Moderately soluble (improved with heat).

    • DMF/DMSO: Highly soluble.[2]

    • Non-polar solvents (Hexane/Toluene): Insoluble.

Core Purification Challenges

Challenge A: The "Des-Chloro" Impurity (Under-chlorination)

The most persistent impurity is the starting material precursor, 4-Amino-2-methoxybenzoic acid .

  • Origin: Incomplete chlorination during the synthesis (typically using N-Chlorosuccinimide (NCS)).

  • Difficulty: It possesses nearly identical solubility properties to the product. Standard acid-base precipitation often co-precipitates this impurity.

  • Solution: Monitoring the reaction endpoint via HPLC is non-negotiable. If >1% starting material remains, purification downstream becomes exponentially difficult.

Challenge B: Oxidative Discoloration

The electron-rich aniline ring is prone to oxidation, leading to azo- or azoxy-dimers that impart a stubborn pink-to-brown coloration.

  • Impact: These chromophores are often trace impurities (<0.1%) but fail "Appearance" specifications in QC.

  • Solution: Rigorous exclusion of light during storage and the use of activated carbon during recrystallization.

Challenge C: Regioisomer Formation

While the 2-methoxy group directs chlorination to the 5-position (para to the methoxy), trace amounts of 3-chloro isomer can form.

  • Separation: These isomers have slightly different pKa values. Careful pH-controlled fractional precipitation can enrich the desired 5-chloro isomer.

Strategic Purification Workflows

Method I: Isoelectric Precipitation (The Crude Clean-up)

Best for: Bulk removal of inorganic salts and non-acidic organic impurities.

This method exploits the pH-dependent solubility switch.

  • Dissolution: Dissolve crude ACMBA in dilute NaOH (pH 10–11). The solution should be clear.

    • Why? Converts the bulk to the soluble sodium salt. Non-acidic impurities (e.g., unreacted neutral precursors) remain insoluble or extractable.

  • Filtration: Filter the alkaline solution to remove particulates.

  • Precipitation: Slowly add 3M HCl while stirring vigorously.

    • Critical Step: Do NOT overshoot to pH 1. Stop exactly at pH 4.8–5.0 .

    • Mechanism:[3][4] At pH 5, you hit the isoelectric point. If you go to pH 1, the amine protonates (

      
      ), and the compound redissolves or forms a hydrochloride salt which is more soluble than the zwitterion.
      
Method II: Recrystallization (Polishing)

Best for: Removal of "Des-chloro" impurity and color bodies.

Solvent System: Methanol : Water (5:2 v/v).[1]

  • Reflux: Suspend the pH-precipitated solid in Methanol/Water (5:2). Heat to reflux.[1][5]

  • Activated Carbon: Add activated charcoal (5-10 wt%) carefully to the boiling solution. Reflux for 30 minutes.

    • Safety: Stop heating briefly before addition to prevent boil-over.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C.

  • Wash: Filter crystals and wash with ice-cold water (do not use methanol for washing, as losses will be high).

Visualizing the Process

Figure 1: Impurity Pathways & Control

ImpurityPathways SM 4-Amino-2-methoxybenzoic acid (Starting Material) Product 4-Amino-5-chloro-2-methoxybenzoic acid (Target API Intermediate) SM->Product  Chlorination (Major) Impurity_A Impurity A: Des-chloro (Unreacted SM) SM->Impurity_A  Incomplete Rxn Impurity_B Impurity B: 3-Chloro Isomer (Regioisomer) SM->Impurity_B  Mis-directed Subst. NCS N-Chlorosuccinimide (Reagent) NCS->Product Impurity_C Impurity C: Azo-dimers (Oxidation/Color) Product->Impurity_C  Air/Light Oxidation

Caption: Reaction pathways showing the origin of critical impurities (Des-chloro, Regioisomers, and Oxidation products).

Figure 2: Purification Logic Flow

PurificationFlow Start Crude Reaction Mixture Alkaline Dissolve in NaOH (pH 11) Start->Alkaline Filter1 Filter Insoluble Matter Alkaline->Filter1 Acidify Acidify to pH 4.8 - 5.0 (Isoelectric Point) Filter1->Acidify Filtrate Precipitate Collect Precipitate (Zwitterion) Acidify->Precipitate Recryst Recrystallize (MeOH:Water 5:2) Precipitate->Recryst Carbon Activated Carbon Treatment (Decolorization) Recryst->Carbon Final Pure ACMBA Crystals Carbon->Final

Caption: Step-by-step purification workflow emphasizing pH control and decolorization steps.

Quantitative Data Summary

ParameterSpecification / TargetNotes
Target pH for Isolation 4.8 – 5.2 Critical window. <4.0 leads to HCl salt formation (loss of yield).
Recrystallization Solvent Methanol : Water (5:2) Optimized for yield vs. purity trade-off.
Drying Temperature < 60°C Higher temps may induce surface oxidation (browning).
Yield (Typical) 85 – 90% From crude to recrystallized solid.
HPLC Purity Target > 99.0% Des-chloro impurity must be < 0.1%.

Detailed Experimental Protocol

Objective: Purification of 10g Crude 4-Amino-5-chloro-2-methoxybenzoic acid.

  • Acid-Base Wash:

    • Suspend 10g of crude material in 50 mL water.

    • Add 10% NaOH dropwise until the solid completely dissolves and pH reaches ~11.

    • Filter the solution through a glass sintered funnel to remove any insoluble mechanical impurities.

    • Transfer filtrate to a clean beaker. Slowly add 3M HCl dropwise with constant stirring.

    • Monitor pH continuously. STOP addition when pH stabilizes at 5.0.

    • Stir the thick slurry for 30 minutes to ensure equilibrium.

    • Filter and wash with 20 mL water.

  • Recrystallization:

    • Transfer the wet cake to a round-bottom flask.

    • Add 35 mL Methanol and 14 mL Water (5:2 ratio).

    • Heat to reflux (approx. 70–75°C). If solution is not clear, add small aliquots of solvent mixture until dissolved.[6]

    • Add 0.5g Activated Carbon. Reflux for 15 mins.

    • Perform hot filtration.[1][2][6]

    • Allow filtrate to cool to room temperature (25°C) over 2 hours, then refrigerate at 4°C for 2 hours.

    • Filter the white crystalline solid. Wash with 10 mL ice-cold water.

    • Dry in a vacuum oven at 50°C for 6 hours.

References

  • BenchChem. (2025).[1][5][6] Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid.[7] Retrieved from

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[1][8] Retrieved from

  • SIELC Technologies. (2018). Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from

Sources

Degradation Pathways of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is a highly functionalized aromatic compound that serves a dual role in medicinal chemistry. It is a critical synthetic intermediate for benzamide-class therapeutics (e.g., metoclopramide, cisapride) and is simultaneously recognized as a primary degradation product, formally classified as Metoclopramide EP Impurity C[1]. When parent drugs like metoclopramide undergo forced hydrolysis in acidic media at elevated temperatures, the amide junction cleaves, yielding 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethane-1,2-diamine[2]. However, to establish a robust stability-indicating method (SIM), scientists must understand the intrinsic stability of this benzoic acid derivative itself, as it is susceptible to secondary degradation under specific environmental and chemical stressors[3].

Molecular Architecture & Stability Profile

The stability of 4-amino-5-chloro-2-methoxybenzoic acid is dictated by the electronic push-pull dynamics of its functional groups. The aromatic ring is highly activated by the electron-donating primary amine and methoxy groups, while the chlorine atom exerts an electron-withdrawing inductive effect. This unique electronic topology creates specific vulnerabilities to oxidative, photolytic, and extreme pH environments.

Mechanistic Analysis of Primary Degradation Pathways

1. Oxidative Degradation (Amine Oxidation) The primary aromatic amine is the most electron-rich center of the molecule, making it the primary target for electrophilic attack and oxidation. Under oxidative stress, the amine group undergoes sequential oxidation. Spectroscopic studies evaluating the compound in various media demonstrate that it exhibits its highest rate of degradation when exposed to hydrogen peroxide[4]. The amine is oxidized to a hydroxylamine, followed by a nitroso intermediate, and can eventually form dimeric azo compounds or nitro derivatives depending on the concentration of the oxidant.

2. Acid-Catalyzed O-Demethylation While the methoxy group at the ortho position is sterically hindered, it is electronically activated. Under strong acidic conditions (e.g., elevated temperatures with HCl), the ether oxygen becomes protonated, transforming it into a viable leaving group. Subsequent nucleophilic attack (often by water or chloride ions) cleaves the methyl-oxygen bond, yielding 4-amino-5-chloro-2-hydroxybenzoic acid[3].

3. Photolytic Dehalogenation Aromatic halides containing electron-donating groups shift their absorption maximum to longer wavelengths, making them highly sensitive to environmental UV light. 4-Amino-5-chloro-2-methoxybenzoic acid possesses chromophores that strongly absorb at wavelengths >290 nm[5]. UV irradiation induces homolytic cleavage of the C–Cl bond. The resulting highly reactive phenyl radical rapidly abstracts a hydrogen atom from the solvent matrix, leading to dehalogenation and the formation of 4-amino-2-methoxybenzoic acid.

4. Thermal Decarboxylation Although benzoic acids are generally stable, the presence of strong electron-donating groups (amino and methoxy) ortho and para to the carboxylic acid lowers the activation energy required for decarboxylation. Under extreme thermal stress, ipso-protonation of the aromatic ring facilitates the loss of CO₂, yielding 4-chloro-3-methoxyaniline.

Pathways Parent 4-Amino-5-chloro-2-methoxybenzoic acid Demethyl O-Demethylation (4-Amino-5-chloro-2-hydroxybenzoic acid) Parent->Demethyl Acidic Stress (H+) Decarbox Decarboxylation (4-Chloro-3-methoxyaniline) Parent->Decarbox Thermal Stress (Δ) Dehalo Photolytic Dehalogenation (4-Amino-2-methoxybenzoic acid) Parent->Dehalo UV Irradiation (hν) Oxidation Amine Oxidation (Nitroso/Azo Derivatives) Parent->Oxidation Oxidative Stress (H2O2)

Fig 1: Primary chemical degradation pathways of 4-Amino-5-chloro-2-methoxybenzoic acid.

Analytical Workflows & Forced Degradation Protocols

To accurately map these pathways, a self-validating experimental protocol must be employed. The objective is to achieve 5–20% degradation. Exceeding 20% risks secondary degradation (degradants breaking down into smaller, irrelevant fragments), which skews mass balance calculations.

Step-by-Step Experimental Methodology

Causality Note: Every stress condition below is paired with a specific quenching step. Quenching is critical because it instantly halts the reaction kinetics at the 24-hour mark, ensuring that the LC-MS/MS analysis reflects a precise snapshot of degradation rather than continuous breakdown in the autosampler.

  • Sample Preparation: Accurately weigh 10 mg of 4-amino-5-chloro-2-methoxybenzoic acid analytical reference standard[6] and dissolve in 10 mL of a neutral diluent (Methanol:Water 50:50 v/v) to achieve a 1 mg/mL stock solution.

  • Acidic Hydrolysis: Transfer 1 mL of stock to a glass vial and add 1 mL of 0.1 N HCl. Seal and incubate at 60°C for 24 hours. Quench by adding exactly 1 mL of 0.1 N NaOH to neutralize the matrix.

  • Basic Hydrolysis: Transfer 1 mL of stock and add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Quench with 1 mL of 0.1 N HCl.

  • Oxidative Stress: Transfer 1 mL of stock and add 1 mL of 3% H₂O₂. Store at 25°C in the dark for 24 hours. Quench with 1 mL of 10% sodium bisulfite to immediately reduce residual peroxides and prevent autosampler oxidation.

  • Photolytic Stress: Expose a 1 mg/mL solution in a quartz cuvette to UV light (1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines. No chemical quenching is required; simply remove from the light source.

  • LC-MS/MS Analysis: Dilute all quenched samples to a nominal concentration of 100 µg/mL. Analyze using a reverse-phase C18 column with gradient elution (0.1% Formic acid in Water / Acetonitrile). Use diode-array detection (DAD) for quantitation and electrospray ionization (ESI) mass spectrometry to elucidate the m/z of the degradants and calculate strict mass balance.

Workflow Step1 Sample Prep (1 mg/mL API) Step2 Stress Induction (ICH Q1A/B) Step1->Step2 Step3 Quenching & Neutralization Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Mass Balance Calculation Step4->Step5

Fig 2: Self-validating experimental workflow for forced degradation and mass balance.

Quantitative Data Summary

The following table synthesizes the expected degradation behavior of 4-amino-5-chloro-2-methoxybenzoic acid across standard ICH stress conditions.

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant Formed
Acidic 0.1 N HCl24 hours / 60°C5 - 10%4-Amino-5-chloro-2-hydroxybenzoic acid
Basic 0.1 N NaOH24 hours / 60°C< 5%Minimal (Highly stable in base)
Oxidative 3% H₂O₂24 hours / 25°C15 - 20%Nitroso / Azo dimeric derivatives
Photolytic UV/Vis (ICH Q1B)7 days / Ambient10 - 15%4-Amino-2-methoxybenzoic acid
Thermal Solid State5 days / 105°C< 2%4-Chloro-3-methoxyaniline

References

1.[3] Benchchem. "4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4". Benchchem. 2.[6] MedChemExpress. "4-Amino-5-chloro-2-methoxybenzoic acid (Standard)". MedChemExpress.com. 3.[1] PubChem. "4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626". National Institutes of Health. 4.[5] PubChem. "Metoclopramide | C14H22ClN3O2 | CID 4168". National Institutes of Health. 5.[4] ResearchGate. "The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO-LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid". 6.[2] Semantic Scholar. "A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative".

Sources

Stability of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Comprehensive Guide to Degradation Kinetics and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is a highly versatile substituted benzoic acid derivative. In pharmaceutical development, it occupies a dual role: it is a critical synthetic intermediate for benzamide-class prokinetic and antiemetic agents (such as metoclopramide and clebopride), and it is simultaneously recognized as a major degradation product, officially designated as Metoclopramide EP Impurity C[1].

Understanding the intrinsic stability of this compound is not just a regulatory checkbox for ICH Q1A/Q1B compliance; it is a fundamental requirement for ensuring the safety, efficacy, and shelf-life of the final drug products it helps synthesize[2]. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, outlines self-validating forced degradation protocols, and details the advanced analytical methodologies required to profile its stability accurately.

Structural Vulnerabilities & Mechanistic Causality

The stability profile of 4-amino-5-chloro-2-methoxybenzoic acid is dictated by the electronic and steric interplay of its four distinct functional groups attached to the planar benzene ring[3]. As an Application Scientist, predicting degradation requires looking beyond the empirical data to the underlying chemical causality:

  • Primary Aromatic Amine (-NH₂): This electron-rich group is the molecule's primary vulnerability to oxidative stress . Exposure to reactive oxygen species (ROS) or peroxides leads to N-oxidation, forming hydroxylamines, nitroso intermediates, and eventually dimeric azo/azoxy species.

  • Methoxy Ether (-OCH₃): While generally stable under ambient conditions, the ether linkage is susceptible to O-demethylation under extreme acidic or basic stress at elevated temperatures. The cleavage of this bond yields a phenolic derivative (4-amino-5-chloro-2-hydroxybenzoic acid)[3].

  • Aryl Chloride (-Cl): The carbon-chlorine bond acts as a chromophore. Upon absorption of UV/Vis radiation (photolysis ), homolytic cleavage can occur, generating highly reactive aryl radicals that abstract hydrogen from the solvent, leading to dechlorination.

  • Carboxylic Acid (-COOH): This moiety is highly stable in solution but can undergo trace decarboxylation under severe thermal stress in the solid state.

MechanisticPathways Parent 4-Amino-5-chloro- 2-methoxybenzoic acid Oxidation Oxidative Stress (e.g., H2O2) Parent->Oxidation Targets Primary Amine Hydrolysis Acid/Base Stress (pH Extremes) Parent->Hydrolysis Targets Methoxy Ether Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Targets C-Cl Bond DegOx N-Oxidation Products (Hydroxylamines / Azo) Oxidation->DegOx DegHyd O-Demethylation (Phenol Derivatives) Hydrolysis->DegHyd DegPhoto Dechlorination (Aryl Radicals) Photolysis->DegPhoto

Fig 1. Mechanistic degradation pathways of 4-amino-5-chloro-2-methoxybenzoic acid under stress.

Self-Validating Forced Degradation Protocols

A robust stability-indicating method requires forced degradation protocols that are self-validating systems. This means the experimental design must actively prevent artifactual degradation (e.g., reactions occurring inside the HPLC autosampler) to ensure strict mass balance.

Diluent Selection & Sample Preparation
  • Protocol: Prepare a 1.0 mg/mL stock solution of the compound.

  • Causality & Trustworthiness: Do not use methanol as the primary diluent. Research by Waters Corporation has demonstrated that 4-amino-5-chloro-2-methoxybenzoic acid (Impurity C) and related standards prepared in methanol undergo artifactual methylation and methoxylation over time, resulting in solution discoloration and the appearance of unknown artifact peaks (e.g., m/z 258)[4]. An aprotic diluent such as acetonitrile (ACN) or an ACN/Water mixture is mandatory to maintain solution stability prior to stress testing[4].

Acid/Base Hydrolytic Stress
  • Protocol: Mix the stock solution 1:1 with 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress). Incubate at 60°C for 24 hours[5].

  • Quenching (Critical Step): After 24 hours, immediately neutralize the acidic sample with 0.1 M NaOH, and the basic sample with 0.1 M HCl.

  • Causality: Neutralization is non-negotiable. If highly acidic or basic samples are injected directly into the LC system, the localized pH extremes will cause on-column degradation and severe retention time shifts, destroying the integrity of the mass balance calculation.

Oxidative Stress
  • Protocol: Mix the stock solution 1:1 with 3% H₂O₂. Incubate at 25°C for 24 hours[5].

  • Quenching (Critical Step): Quench the reaction using a stoichiometric excess of sodium metabisulfite (

    
    ) before analysis.
    
  • Causality: Without a quenching agent, the peroxide will continue to oxidize the primary amine while the sample sits in the autosampler queue. This leads to runaway degradation (>20%), forming secondary and tertiary degradants that are not representative of real-world shelf-life conditions.

ExperimentalWorkflow Prep 1. Sample Prep 1 mg/mL in ACN Stress 2. Apply Stress ICH Q1A/Q1B Prep->Stress Quench 3. Quench/Neutralize Stop Secondary Rxns Stress->Quench Analyze 4. UPC2/LC-MS Mass Balance & ID Quench->Analyze

Fig 2. Self-validating forced degradation workflow ensuring analytical mass balance and accuracy.

Quantitative Stability Data

The goal of forced degradation is to achieve a targeted 5% to 20% degradation to identify primary degradants without generating highly complex, irrelevant secondary matrices. The table below summarizes the expected kinetic behavior of 4-amino-5-chloro-2-methoxybenzoic acid under standardized stress conditions[3][5].

Stress ConditionParametersExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h15 - 25%O-Demethylation (Ether Cleavage)
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h20 - 30%O-Demethylation (Ether Cleavage)
Oxidative Stress 3% H₂O₂, 25°C, 24h10 - 20%N-Oxidation (Primary Amine)
Thermal Stress 60°C (Solid State), 7 days< 5%Trace Decarboxylation
Photolytic Stress ICH Q1B (1.2M lux-hr)5 - 15%Dechlorination (Homolytic Cleavage)

Advanced Analytical Profiling (UPC² / MS)

Standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) often struggles to adequately retain and resolve the highly polar degradation products of 4-amino-5-chloro-2-methoxybenzoic acid.

To achieve authoritative mass balance and structural elucidation, the field is shifting toward UltraPerformance Convergence Chromatography (UPC²) coupled with Mass Spectrometry (MS). As demonstrated in advanced impurity profiling studies, UPC² utilizes supercritical carbon dioxide (


) combined with a co-solvent, providing an orthogonal separation mechanism to traditional LC[4].

Why this matters:

  • Resolution of Isobaric Species: UPC² excels at separating structurally similar positional isomers and polar degradants that co-elute in standard aqueous mobile phases[4].

  • Direct MS Coupling: The volatility of the UPC² mobile phase makes it highly compatible with Electrospray Ionization (ESI-MS), allowing for the rapid, unambiguous identification of the m/z shifts associated with O-demethylation (-14 Da) and N-oxidation (+16 Da)[4].

By integrating rigorous, self-validating sample preparation with orthogonal detection technologies, researchers can establish a highly trustworthy, regulatory-compliant stability profile for 4-amino-5-chloro-2-methoxybenzoic acid and its downstream pharmaceutical derivatives.

References

1.[3] Benchchem. "4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4". Benchchem Product Catalog. URL: 2.[1] National Institutes of Health. "4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626". PubChem Database. URL: 3.[4] Waters Corporation. "Impurity Profiling Using UPC2/MS". Waters Application Notes. URL: 4.[5] Benchchem. "Clebopride malate | 57645-91-7". Benchchem Product Catalog. URL: 5.[2] Sigma-Aldrich. "Metoclopramide Hydrochloride Pharmaceutical Secondary Standard CRM". Sigma-Aldrich Catalog. URL:

Sources

Scaling the Summit: A Senior Application Scientist's In-depth Guide to the Industrial Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond the Beaker

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid is not merely an academic exercise; it is the foundational step for several critical gastroprokinetic agents that have improved the quality of life for countless individuals.[1] As a key intermediate in the manufacturing of drugs like Mosapride and Cisapride, the purity and consistent supply of this molecule are paramount. This guide is designed for the practicing chemist and chemical engineer. It moves beyond laboratory-scale protocols to address the nuanced challenges of scaling this synthesis to an industrial level. We will dissect the "why" behind each operational choice, focusing on safety, efficiency, impurity control, and process robustness—the pillars of modern pharmaceutical manufacturing.

Strategic Selection of the Synthetic Route

While several pathways to 4-Amino-5-chloro-2-methoxybenzoic acid exist, the most industrially viable and cost-effective route commences with p-aminosalicylic acid (PASA).[2] This starting material is readily available and economical, which is a primary consideration for any large-scale campaign. An alternative route starting from 4-Amino-2-methoxybenzoic acid is more direct but is often commercially unattractive due to the higher cost of the starting material.[3]

Our selected three-step synthesis is a classic and robust sequence:

  • O-Methylation: Protection of the phenolic hydroxyl group as a methyl ether.

  • Regioselective Chlorination: Introduction of the chloro-substituent ortho to the amino group.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.

This guide will elaborate on each of these stages from a process scale-up perspective.

G cluster_0 Process Overview PASA p-Aminosalicylic Acid (PASA) Step1 Step 1: O-Methylation PASA->Step1 Intermediate1 Methyl 4-amino-2-methoxybenzoate Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Methyl 4-amino-5-chloro-2-methoxybenzoate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 FinalProduct 4-Amino-5-chloro-2-methoxybenzoic acid Step3->FinalProduct

Caption: A high-level overview of the three-step synthesis pathway.

Step 1: O-Methylation of p-Aminosalicylic Acid

The initial step involves the methylation of both the carboxylic acid and the phenolic hydroxyl group of PASA. While this forms a methyl ester that must later be hydrolyzed, it is a necessary concession to protect the more reactive phenol from participating in side reactions during the subsequent chlorination step.

Causality of Reagent Selection
  • Methylating Agent: Dimethyl Sulfate ((CH₃)₂SO₄) Dimethyl sulfate is the reagent of choice for large-scale methylation due to its high reactivity and cost-effectiveness. However, its use is governed by stringent safety protocols. It is a potent toxin and a suspected human carcinogen.[4][5][6] All operations must be conducted in a closed system with dedicated ventilation and continuous monitoring.[7] Personnel must be equipped with full-body, non-permeable protective gear, including a self-contained breathing apparatus (SCBA).[7]

  • Base and Solvent: Potassium Hydroxide (KOH) in Acetone A strong base is required to deprotonate both the carboxylic acid and the phenol, forming the more nucleophilic carboxylate and phenoxide ions. Potassium hydroxide is a cost-effective choice. Acetone is a suitable solvent for this stage, as it readily dissolves the starting material and has a low boiling point, simplifying its removal post-reaction.

Scale-Up Protocol & Process Control

Protocol:

  • Charge a suitably sized glass-lined reactor with p-aminosalicylic acid and acetone.

  • Initiate agitation and begin cooling the vessel to below 20°C.

  • Slowly add a solution of potassium hydroxide, maintaining the temperature between 20-30°C to manage the exotherm of the acid-base neutralization.

  • Once the addition is complete and the temperature is stable, begin the subsurface addition of dimethyl sulfate via a dosing pump. The controlled, slow addition is critical to manage the reaction exotherm.

  • Maintain the reaction temperature at 20-30°C for 5-6 hours post-addition.[1]

  • Upon completion, the reaction is typically worked up by filtering the potassium sulfate byproduct and concentrating the filtrate.

Process Analytical Technology (PAT) Integration: For real-time monitoring, an in-line Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) probe can be employed. By monitoring the disappearance of the broad O-H stretch of the carboxylic acid and phenol in PASA and the appearance of the characteristic C-O stretches of the methyl ester and ether, we can track the reaction to completion with high precision, optimizing batch cycle time.[2][3][8]

Step 2: Regioselective Chlorination

This is the most critical step in defining the impurity profile of the final product. The goal is to achieve monochlorination at the C5 position, which is ortho to the powerfully activating amino group and para to the moderately activating methoxy group.

Causality of Reagent Selection
  • Chlorinating Agent: N-Chlorosuccinimide (NCS) While elemental chlorine (Cl₂) is cheaper, NCS is the superior choice for pharmaceutical synthesis for several reasons.[9] NCS is a stable, crystalline solid that is significantly safer to handle and store than corrosive and highly toxic chlorine gas.[10] It allows for precise stoichiometric control, minimizing over-chlorination. Most importantly, NCS provides high regioselectivity for the desired C5 position on this electron-rich aromatic ring.[9][11]

  • Solvent: N,N-Dimethylformamide (DMF) DMF is an excellent solvent for this reaction, as it readily dissolves the starting ester and NCS. As a polar aprotic solvent, it facilitates the electrophilic substitution mechanism. However, on a large scale, its high boiling point can complicate removal, and it is a known reproductive toxin requiring careful handling.

Scale-Up Protocol & Thermal Hazard Management

Protocol:

  • Charge the reactor with Methyl 4-amino-2-methoxybenzoate and DMF.

  • Heat the solution to 65-75°C.[2]

  • Add N-chlorosuccinimide portion-wise. This is a critical control point. The reaction can be exothermic, and HCl is generated in situ, which can catalyze the reaction, potentially leading to a runaway scenario.[12] Adding the solid NCS in portions allows the reaction heat to be managed effectively by the reactor's cooling system.

  • Hold the reaction at 70°C for 3-4 hours.[2]

  • The product is isolated by a "drown-out" or "quench-crystallization" step: the hot reaction mixture is transferred into a separate vessel containing cold water or ice-water.[2] This precipitates the product while the succinimide byproduct and residual DMF remain in the aqueous phase.

PAT & Safety Integration: Real-time monitoring is crucial here. A Raman probe can monitor the consumption of the starting material and the formation of the chlorinated product. Crucially, reaction calorimetry should be performed during process development to understand the heat flow of the reaction. This data is used to define the maximum safe addition rate of NCS and to ensure the plant's cooling capacity is sufficient to handle the heat load, preventing thermal runaway.[12]

G cluster_1 Chlorination Workflow with Safety & PAT Charge 1. Charge Reactor (Intermediate 1 + DMF) Heat 2. Heat to 70°C Charge->Heat AddNCS 3. Portion-wise Addition of NCS (Critical Control Point) Heat->AddNCS Hold 4. Hold at 70°C for 3-4h AddNCS->Hold Safety Reaction Calorimetry Data (Defines Safe Addition Rate) AddNCS->Safety DrownOut 5. Quench into Ice-Water Hold->DrownOut PAT In-line Raman Probe (Monitors Conversion) Hold->PAT Filter 6. Filter & Dry Product (Intermediate 2) DrownOut->Filter

Caption: Industrial workflow for the critical NCS chlorination step.

Step 3: Saponification and Final Product Isolation

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Causality of Reagent Selection
  • Hydrolysis Agent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Alkaline hydrolysis (saponification) is strongly preferred over acid-catalyzed hydrolysis for industrial-scale operations. The reaction with a strong base is essentially irreversible, driving the reaction to completion and ensuring high conversion.[13] Acid-catalyzed hydrolysis is an equilibrium process that would require a large excess of water to achieve a similar yield.[13]

  • Solvent: Methanol/Water Mixture A co-solvent system of methanol and water is effective. It ensures the solubility of the organic ester while providing the aqueous medium necessary for the hydroxide ions to act.[2]

Scale-Up Protocol & Purification

Protocol:

  • Charge the reactor with Methyl 4-amino-5-chloro-2-methoxybenzoate and the methanol/water solvent system.

  • Add potassium hydroxide and heat the mixture to reflux (typically around 80-90°C) for 2-3 hours.[2]

  • (Optional Decolorization) Add activated carbon and reflux for another 30 minutes to remove colored impurities.[2][14]

  • Filter the hot solution to remove the carbon.

  • Distill off the methanol.

  • Cool the remaining aqueous solution and adjust the pH to ~5 with hydrochloric acid.[2] This protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

  • The precipitated solid is filtered, washed with water to remove salts, and dried under vacuum.

Final Product Purification & Quality Control: The primary method for purifying the final product is recrystallization .[15][16][17] The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Mixtures of ethanol and water are often effective for substituted benzoic acids.[14]

The final product must be analyzed to ensure it meets specifications. High-Performance Liquid Chromatography (HPLC) is used to determine purity and quantify any impurities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure.

ParameterStep 1: MethylationStep 2: ChlorinationStep 3: Hydrolysis
Starting Material p-Aminosalicylic AcidMethyl 4-amino-2-methoxybenzoateMethyl 4-amino-5-chloro-2-methoxybenzoate
Key Reagents Dimethyl Sulfate, KOHN-Chlorosuccinimide (NCS)KOH or NaOH, HCl
Solvent AcetoneDMFMethanol / Water
Temperature 20-30°C65-75°CReflux (~80-90°C)
Typical Yield High (not specified)~88%[1]~91%[2]
PAT Checkpoint ATR-FTIRRaman SpectroscopypH probe during acidification
Key Hazard Dimethyl Sulfate (Toxic, Carcinogen)[4][7]Thermal Runaway[12]Handling of corrosive base/acid

Waste Management and Environmental Considerations

A scalable process must include a robust waste management plan.

  • Dimethyl Sulfate: Any excess or residual dimethyl sulfate must be quenched. This is typically done by careful addition to a solution of ammonia or sodium hydroxide. All contaminated materials must be treated as hazardous waste.[4]

  • Solvent Streams: Acetone and methanol can be recovered via distillation and recycled. DMF-containing aqueous streams from the chlorination quench are more problematic and may require specialized wastewater treatment or incineration.

  • Solid Waste: Succinimide and inorganic salts (potassium sulfate, potassium chloride) are the primary solid byproducts. While succinimide has low toxicity, these waste streams must be disposed of according to local environmental regulations.[18][19]

Conclusion

Scaling the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid from a lab-scale procedure to a robust industrial process requires a deep understanding of chemical principles, reaction engineering, and safety management. The choices of reagents like dimethyl sulfate and N-chlorosuccinimide are deliberate, balancing reactivity and cost against safety and selectivity. By integrating modern process analytical technologies and adhering to rigorous safety protocols, it is possible to produce this vital pharmaceutical intermediate efficiently, safely, and with the high degree of purity demanded by the pharmaceutical industry. This guide provides the foundational logic for developing a process that is not only scientifically sound but also commercially viable and operationally safe.

References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google P
  • Recrystallization of Benzoic Acid. (URL: [Link])

  • Dimethyl Sulfate - SAFETY DATA SHEET. (URL: [Link])

  • ICSC 0148 - DIMETHYL SULFATE - INCHEM. (URL: [Link])

  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water | ACS Catalysis - ACS Publications. (URL: [Link])

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (URL: [Link])

  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (URL: [Link])

  • CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google P
  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (URL: [Link])

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production - Journal for ReAttach Therapy and Developmental Diversities. (URL: [Link])

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (URL: [Link])

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (URL: [Link])

  • US4185027A - Hydrolysis of methyl esters - Google P
  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (URL: [Link])

  • Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (URL: [Link])

  • (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (URL: [Link])

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids - ACS Publications. (URL: [Link])

  • Chlorination reaction of different organophosphorus compounds using N-chlorosuccinimide (NCS). - ResearchGate. (URL: [Link])

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (URL: [Link])

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents. (URL: [Link])

  • hydrolysis of esters - Chemguide. (URL: [Link])

  • Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications - Taylor & Francis. (URL: [Link])

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. (URL: [Link])

  • 4-Amino-5-chloro-2-methoxybenzoic acid. (URL: [Link])

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (URL: [Link])

  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem. (URL: [Link])

  • Handbook of Chemical Substance Management and Waste Disposal. (URL: [Link])

  • chemical waste management: combining compatible used organic solvents. (URL: [Link])

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (URL: [Link])

  • A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate - ResearchGate. (URL: [Link])

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation and Comparative Analysis of Chimeric Antigen Receptor (CAR) T-Cell Therapies

Foreword

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in immuno-oncology, offering unprecedented remission rates in previously intractable hematologic malignancies.[1][2] However, this transformative potential is accompanied by significant complexities in manufacturing and biological activity, alongside risks of severe toxicities. Therefore, a rigorous, scientifically-grounded framework for the validation and comparative assessment of CAR-T cell products is not merely a regulatory necessity but a fundamental prerequisite for ensuring patient safety and therapeutic efficacy.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and methodologies underpinning CAR-T cell validation. Moving beyond a simple checklist of assays, we delve into the causal logic behind experimental design, emphasizing the establishment of self-validating systems that ensure data integrity and product consistency. We will explore the critical quality attributes that define a CAR-T cell product, detail the essential in-vitro and in-vivo assays for functional characterization, and provide a framework for the comparative analysis of different CAR-T constructs and manufacturing processes.

Part 1: The Foundation - A Multi-Pillar Approach to CAR-T Product Validation

The validation of a CAR-T cell product is a multifaceted process that begins with the starting material and extends through manufacturing to final product release testing.[3][4] The goal is to ensure that every lot produced is consistent, safe, and potent. This process is guided by recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Manufacturing Process Control and Characterization (CMC)

The principle of "the process is the product" is paramount in cell therapy.[3] Variability in starting materials (patient apheresis) and complex, multi-step manufacturing procedures demand a robust control strategy.[4][7]

  • Critical Process Parameters (CPPs): These are key operating parameters that must be controlled within a defined range to ensure the product meets its quality attributes. Examples include T-cell activation stimuli, vector transduction conditions (e.g., multiplicity of infection), and cell expansion kinetics.[8]

  • Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[8] For CAR-T cells, CQAs include identity, purity, viability, potency, and safety.

The entire manufacturing workflow, from donor T-cell isolation to final formulation, must be conducted under Good Manufacturing Practice (GMP) to ensure product safety, quality, and consistency.[9][10]

cluster_0 CAR-T Manufacturing & Validation Workflow leukapheresis 1. Leukapheresis (Starting Material) isolation 2. T-Cell Isolation & Selection leukapheresis->isolation Define Starting Population activation 3. T-Cell Activation isolation->activation val1 CQA Check: Viability, Cell Count isolation->val1 transduction 4. Genetic Modification (Vector Transduction) activation->transduction expansion 5. Ex-Vivo Expansion transduction->expansion Monitor Transduction Efficiency harvest 6. Harvest & Formulation expansion->harvest val2 CQA Check: CAR Expression, Vector Copy Number (VCN) expansion->val2 cryo 7. Cryopreservation harvest->cryo release 8. Final Product Release (Patient Infusion) cryo->release val3 CQA/Potency Check: Identity, Purity, Viability, Sterility, Endotoxin, Cytotoxicity Assay cryo->val3

Caption: High-level overview of the CAR-T manufacturing and validation workflow.

Identity, Purity, and Viability Assays

These assays confirm that the final product contains the correct cells and is suitable for infusion. Flow cytometry is the central technology for these assessments due to its ability to provide multi-parameter, single-cell data.[11][12]

  • Identity: Confirms the presence of T-cells (CD3+) that express the specific CAR construct. CAR detection can be achieved using anti-idiotype antibodies, target fusion proteins, or anti-tag antibodies that recognize a component of the CAR structure.[11][13]

  • Purity: Quantifies the percentage of CAR-positive cells within the total T-cell population and assesses the presence of contaminating cells (e.g., B-cells, monocytes).

  • Viability: Measures the percentage of live cells, typically using a dye exclusion method like 7-AAD or propidium iodide via flow cytometry.

Attribute Primary Assay Typical Acceptance Criteria (Phase-Dependent) Rationale
Identity Multiparameter Flow Cytometry>80% CD3+ T-CellsEnsures the product is T-cell based.
CAR Expression Flow Cytometry (CAR-specific reagent)10-80% CAR+ of T-CellsConfirms successful genetic modification. Wide range reflects process and patient variability.
Viability Flow Cytometry (Dye Exclusion)>70% Viable CellsEnsures a sufficient number of live cells are infused to enable therapeutic effect.
Purity Flow CytometryResidual B-Cells (CD19+) <1%Minimizes contamination from other cell types.
Potency: The Quantitative Measure of Biological Activity

Potency is a critical CQA that measures the specific biological function of the CAR-T product.[14] For CAR-T cells, this is primarily their ability to recognize and kill target tumor cells. A robust potency assay should be quantitative, reflect the product's mechanism of action, and be correlated with clinical efficacy where possible.[15]

1.3.1 In-Vitro Cytotoxicity Assays

The primary function of a CAR-T cell is to kill tumor cells expressing the target antigen.[16] Cytotoxicity assays are therefore the cornerstone of potency testing.

  • Mechanism: These assays involve co-culturing CAR-T cells (effector cells) with antigen-expressing tumor cells (target cells) at various effector-to-target (E:T) ratios.[15][16]

  • Readouts:

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from lysed target cells.[15][17]

    • Imaging/Flow Cytometry-Based Assays: Use fluorescent dyes to distinguish live and dead target cells, providing a direct and sensitive measure of killing.[18][19] This is often the preferred method for its precision.

    • Luminescence-Based Assays: Utilize target cell lines engineered to express luciferase; a decrease in luminescence corresponds to cell death.[16][18]

1.3.2 Cytokine Release Assays

Upon antigen recognition, CAR-T cells become activated and release a cascade of cytokines (e.g., IFN-γ, TNF-α, IL-2), which mediate their anti-tumor function but can also cause severe toxicities like Cytokine Release Syndrome (CRS).[20][21]

  • Mechanism: Supernatants from the CAR-T and target cell co-cultures are collected and analyzed.

  • Readouts:

    • ELISA: Measures the concentration of a single cytokine, often IFN-γ, as a primary indicator of activation.[15]

    • Multiplex Bead Assays (e.g., Luminex): Simultaneously quantifies a panel of cytokines, providing a comprehensive profile of the T-cell response and a more predictive assessment of potential for CRS.[15]

Protocol Example: Flow Cytometry-Based Cytotoxicity Assay

  • Preparation:

    • Label target cells (e.g., CD19+ NALM-6) with a cell trace dye (e.g., CFSE) to distinguish them from effector cells.

    • Prepare CAR-T cells (effector) and non-transduced T-cells (negative control).

  • Co-Culture:

    • Plate labeled target cells at a fixed density (e.g., 5 x 10^4 cells/well) in a 96-well U-bottom plate.

    • Add effector cells at various E:T ratios (e.g., 10:1, 5:1, 2:1, 1:1). Include "target cells only" (spontaneous death) and "target cells + lysis agent" (maximum killing) controls.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 4 or 24 hours) at 37°C, 5% CO2.

  • Staining & Acquisition:

    • Harvest cells and add a viability dye (e.g., 7-AAD) that will stain dead cells.

    • Acquire samples on a flow cytometer.

  • Analysis:

    • Gate on the target cell population (CFSE-positive).

    • Within the target gate, quantify the percentage of dead cells (7-AAD-positive).

    • Calculate specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Safety Evaluation

Safety testing is crucial to mitigate risks associated with gene therapy products.[7]

  • Vector Safety:

    • Vector Copy Number (VCN): Measures the average number of vector copies integrated into the genome of each cell. High VCN can increase the risk of insertional oncogenesis.[22] This is typically measured by qPCR or dPCR.

    • Replication Competent Lentivirus/Retrovirus (RCL/RCR): Assays must be performed to ensure the viral vectors used for gene transfer have not recombined to form replication-competent viruses.[23]

  • Genomic Integrity: For therapies involving genome editing (e.g., CRISPR), extensive analysis is required to detect potential off-target edits and chromosomal abnormalities.[24][25]

  • In-Vivo Toxicology: Preclinical animal models are used to assess on-target, off-tumor toxicity, CAR-T cell expansion and persistence, and potential for CRS.[26] Immunodeficient mice (e.g., NSG) engrafted with human tumors are the most common models.[26][27]

Part 2: The Comparative Analysis Framework

As the field matures, the focus shifts from demonstrating proof-of-concept to optimizing CAR-T therapies for improved efficacy and safety. This requires a systematic framework for comparing different CAR-T products. Recently, the FDA has signaled a shift towards requiring randomized clinical trials that demonstrate superiority over existing therapies for new approvals.[28][29]

Comparing CAR Constructs: The Impact of Design

The design of the CAR construct itself is a major determinant of its function.[30]

cluster_1 CAR Signaling Pathway Comparison car_28 CD28-based CAR scFv TM CD28 CD3ζ path_28 PI3K/Akt Pathway car_28:cd28->path_28 path_common ZAP70/LAT/SLP76 car_28:zeta->path_common car_41bb 4-1BB-based CAR scFv TM 4-1BB CD3ζ path_41bb TRAF Signaling car_41bb:bb->path_41bb car_41bb:zeta->path_common path_downstream NF-κB, NFAT, AP-1 path_28->path_downstream outcome_28 Rapid, robust effector function Potential for exhaustion path_28->outcome_28 path_41bb->path_downstream outcome_41bb Slower onset, sustained signaling Enhanced persistence path_41bb->outcome_41bb path_common->path_downstream outcome_final T-Cell Activation (Cytotoxicity, Cytokine Release, Proliferation) path_downstream->outcome_final

Caption: Simplified signaling pathways for second-generation CD28 vs. 4-1BB CARs.

  • Co-stimulatory Domain: The choice between CD28 and 4-1BB is a critical design feature.

    • CD28: Promotes rapid T-cell proliferation and potent effector functions but can lead to faster T-cell exhaustion.[30]

    • 4-1BB: Induces a more gradual T-cell expansion and is associated with enhanced long-term persistence and a memory-like phenotype.[2][30] Meta-analyses suggest 4-1BB constructs may have a more favorable safety profile regarding neurotoxicity.[2]

  • Antigen Binding Domain (scFv): The affinity of the scFv can impact on-target efficacy versus on-target, off-tumor toxicity.

  • Bispecific CARs: Tandem or dual CARs targeting two different antigens (e.g., CD19 and CD22) are being developed to combat antigen escape, a common mechanism of relapse.[31]

Feature CD28 Co-stimulation 4-1BB (CD137) Co-stimulation References
Signaling Strong, rapid activation (PI3K-Akt pathway)Slower, sustained signaling (TRAF pathway)[30]
T-Cell Phenotype Effector / Effector MemoryCentral Memory / Memory Stem Cell[4]
Proliferation Rapid and high peak expansionSlower but more sustained expansion[30]
Persistence Shorter in-vivo persistenceLonger in-vivo persistence[30]
Clinical Profile Potent, fast anti-tumor response; potential for faster exhaustionDurable responses; lower incidence of severe neurotoxicity[2][30]
Head-to-Head Preclinical Evaluation

A direct comparative analysis requires running experiments in parallel under identical conditions.

cluster_2 Logic for Comparative CAR-T Analysis start Define Candidates (e.g., CAR-A vs. CAR-B) manufacture Parallel Manufacturing (Same Donor, Same Process) start->manufacture release_testing Product Release Testing (Identity, Purity, Viability) manufacture->release_testing invitro In-Vitro Functional Comparison release_testing->invitro cytotoxicity Head-to-Head Cytotoxicity Assay invitro->cytotoxicity Efficacy cytokine Head-to-Head Cytokine Release Assay invitro->cytokine Activation/Safety prolif Head-to-Head Proliferation Assay invitro->prolif Fitness invivo In-Vivo Efficacy Comparison (Xenograft Model) cytotoxicity->invivo cytokine->invivo prolif->invivo tumor_burden Tumor Burden Analysis (e.g., Bioluminescence) invivo->tumor_burden Efficacy persistence CAR-T Persistence Analysis (Flow Cytometry/qPCR) invivo->persistence Durability decision Select Lead Candidate for Clinical Development tumor_burden->decision persistence->decision

Caption: Logical workflow for a head-to-head preclinical comparison of two CAR-T candidates.

  • In-Vitro Comparison: The functional assays described in Part 1 (cytotoxicity, cytokine release, proliferation) should be performed side-by-side. This allows for direct comparison of killing efficiency, activation profiles, and proliferative capacity.

  • In-Vivo Comparative Efficacy: Using a validated animal model, different CAR-T products are administered to tumor-bearing mice. Key readouts include tumor growth inhibition/regression, survival, and CAR-T cell expansion and persistence in peripheral blood or tissues.[32][33]

Conclusion and Future Perspectives

The validation and comparative analysis of CAR-T cell therapies is a complex but essential discipline that underpins the clinical success of these transformative treatments. A deep understanding of the manufacturing process, coupled with a suite of robust, validated assays for identity, purity, potency, and safety, is critical for regulatory approval and ensuring patient well-being.

The future of CAR-T validation will likely involve the adoption of more sophisticated analytical technologies, such as single-cell multi-omics, to gain deeper insights into the heterogeneity and functional state of CAR-T cell products. Furthermore, as the field moves towards allogeneic "off-the-shelf" products and therapies for solid tumors, new validation challenges and comparative questions will emerge, requiring continuous innovation in our analytical and preclinical evaluation strategies. The systematic, science-driven approach outlined in this guide provides a durable framework for navigating these future challenges and unlocking the full potential of CAR-T cell therapy.

References

  • Cerba Research. (n.d.). Development and Validation of Flow Cytometry Assays for Autologous and Allogenic CAR T in Global Clinical Programs. Cerba Research. Retrieved from [Link]

  • Gaudel, C., et al. (2026, January 13). An Innovative In Vivo Model for CAR-T-Cell Therapy Development: Efficacy Evaluation of CD19-Targeting CAR-T Cells on Human Lymphoma, Using the Chicken CAM Assay. MDPI. Retrieved from [Link]

  • Wesch, D., et al. (n.d.). Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications. Frontiers in Immunology. Retrieved from [Link]

  • Wang, D., et al. (2026, January 27). In vivo engineering of CAR-T cells: delivery strategies and clinical translation. Journal of Hematology & Oncology. Retrieved from [Link]

  • Wang, M., & Rivière, I. (n.d.). Preclinical Evaluation of CAR T Cell Function: In Vitro and In Vivo Models. Cancers. Retrieved from [Link]

  • Bago, A. G., et al. (2025, June 19). In vivo CAR T cell generation to treat cancer and autoimmune disease. Science. Retrieved from [Link]

  • Beaney, A. (2025, October 21). FDA's latest CGT guidance streamlines path for in vivo CAR-T development. Clinical Trials Arena. Retrieved from [Link]

  • Lee, C. H., et al. (n.d.). Optimizing Ex Vivo CAR-T Cell-Mediated Cytotoxicity Assay through Multimodality Imaging. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wermke, M., et al. (n.d.). Monitoring of Circulating CAR T Cells: Validation of a Flow Cytometric Assay, Cellular Kinetics, and Phenotype Analysis Following Tisagenlecleucel. Frontiers in Immunology. Retrieved from [Link]

  • Giavridis, T., et al. (2024, April 12). Self-regulating CAR-T cells modulate cytokine release syndrome in adoptive T-cell therapy. Journal of Experimental Medicine. Retrieved from [Link]

  • EMJ. (2026, February 21). Meta Analysis Compares CAR T Constructs. Retrieved from [Link]

  • AABB. (2025, December 12). FDA Leaders Outline New Regulatory Framework for Oncologic CAR T-Cell Therapy Approvals. Retrieved from [Link]

  • Salter, A. I., et al. (n.d.). Comparative analysis of TCR and CAR signaling informs CAR designs with superior antigen sensitivity and in vivo function. Science Signaling. Retrieved from [Link]

  • Davies, D. M., et al. (2021, July 15). Development and Validation of a Good Manufacturing Process for IL-4-Driven Expansion of Chimeric Cytokine Receptor-Expressing CAR T-Cells. MDPI. Retrieved from [Link]

  • Wesch, D., et al. (n.d.). Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications. Frontiers. Retrieved from [Link]

  • Cytiva. (n.d.). Cell therapy process development and validation. Retrieved from [Link]

  • Yakhak Hoeji. (2025, June 30). Emerging Advances in Solid Tumor Immunotherapy: A Comparative Review of CAR-T, CAR-NK, CAR-M, and TIL Therapies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 11). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products. Retrieved from [Link]

  • Sarikonda, G., et al. (2021, January 15). Best practices for the development, analytical validation and clinical implementation of flow cytometric methods for chimeric antigen receptor T cell analyses. PubMed. Retrieved from [Link]

  • LIDE Biotech. (n.d.). Precise In Vivo CAR-T Efficacy Evaluation Studies. Retrieved from [Link]

  • Sartorius. (n.d.). Phenotypic and Functional Characterization of CAR-T Cells with Advanced Flow Cytometry and Live-Cell Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Considerations for the Development of Chimeric Antigen Receptor (CAR) T Cell Products: Guidance for Industry. Retrieved from [Link]

  • MarinBio. (2025, July 24). Potency Assays and Release Testing of CAR T-Cell Therapies. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FUNCTIONAL VALIDATION OF CAR-T CELLS. Retrieved from [Link]

  • Hutter, C., et al. (2024, December 10). Novel strategies to assess cytokine release mediated by chimeric antigen receptor T cells based on the adverse outcome pathway concept. Taylor & Francis Online. Retrieved from [Link]

  • Cerba Research. (n.d.). Prioritizing Safety in CAR-T Therapy: Patient Monitoring with Cerba Research's Testing Portfolio. Retrieved from [Link]

  • Henderson, J. (2025, December 9). FDA Outlines New Superiority Standard for Future CAR-T Approvals. Applied Clinical Trials. Retrieved from [Link]

  • Labanieh, L., et al. (n.d.). Tandem CAR-T cell therapy: recent advances and current challenges. Frontiers. Retrieved from [Link]

  • ASH Publications. (2023, November 2). Development and Clinical Validation of an Ultra-Fast CAR-T Manufacturing Platform Enabling Production of CAR-T Cells in Less Than 1 Day. Retrieved from [Link]

  • ResearchGate. (n.d.). Best practices for the development, analytical validation and clinical implementation of flow cytometric methods for chimeric antigen receptor T cell analyses. Retrieved from [Link]

  • ResearchGate. (n.d.). LDH CAR T cell cytotoxicity assay Step 1: Plate 100 mL of tumor cell.... Retrieved from [Link]

  • Schaut, W., et al. (2022, April 21). Regulatory Requirements For CAR-T Starting Materials. Cell and Gene. Retrieved from [Link]

  • iQ Biosciences. (n.d.). CAR T-Cell Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural comparison of different generations of CAR T. The.... Retrieved from [Link]

  • CASSS. (2018, July 11). Considerations in Validating Car T Cell Therapy Manufacturing Processes. Retrieved from [Link]

  • CellCarta. (n.d.). Best practices for the development, analytical validation and clinical implementation of flow cytometric methods for chimeric antigen receptor T cell analyses. Retrieved from [Link]

  • Al-Maswady, R. H., et al. (n.d.). CAR-T cell manufacturing: Major process parameters and next-generation strategies. Journal of Experimental Medicine. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guidelines relevant for advanced therapy medicinal products. Retrieved from [Link]

  • BioProcess International. (2026, January 1). Setting Specifications for CAR-T Therapy According to Program Development Phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory considerations for genome-edited T-cell therapies. Trends in Biotechnology. Retrieved from [Link]

  • XiltriX. (2026, January 17). CAR T-Cells: Ensure Quality, Safety, and Accuracy with Monitoring. Retrieved from [Link]

  • ATTC Network. (n.d.). Cell Therapy Report on Current Guidelines Regarding Advanced Cell Therapy Pre-clinical Safety, Efficacy and Potency Testing. Retrieved from [Link]

  • Labiotech.eu. (2017, December 19). How to Deal with Regulations to Get Approval for CAR-T Cells. Retrieved from [Link]

  • medRxiv. (2025, October 10). Genomic correlates of clinical CAR-T cell activity. Retrieved from [Link]

  • Precision BioSciences. (2021, October 8). Precision BioSciences Statement on Safety of its Allogeneic CAR T Cells. Retrieved from [Link]

Sources

The Orthopramide Scaffold: A Technical Guide to 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) and its pharmacologically active analogs.

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid is the foundational chemical scaffold for the orthopramide class of drugs. While the acid itself possesses negligible biological activity, it serves as the critical pharmacophore for a diverse range of gastroprokinetic and antiemetic agents, including Metoclopramide , Cisapride , Renzapride , and Zacopride .

This guide analyzes how derivatization of this acid—specifically through amide or ester linkages to basic amine side chains—modulates selectivity between Dopamine D2 , Serotonin 5-HT3 , and Serotonin 5-HT4 receptors.

Chemical Biology & SAR Analysis

The biological potency of this scaffold relies on the precise arrangement of substituents on the benzene ring, which creates a "privileged structure" capable of interacting with multiple G-protein coupled receptors (GPCRs).

The Pharmacophore
  • 4-Amino Group: Acts as a hydrogen bond donor. Essential for high affinity binding to D2 and 5-HT4 receptors. Acetylation of this group typically abolishes activity.

  • 5-Chloro Substituent: Increases lipophilicity (LogP) and provides metabolic stability against ring oxidation. It fills a hydrophobic pocket in the receptor binding site.

  • 2-Methoxy Group: Crucial for maintaining the planar conformation of the benzamide via an intramolecular hydrogen bond with the amide hydrogen. This "pseudo-ring" mimics the rigid structure found in serotonin.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

SAR_Map Core 4-Amino-5-chloro-2-methoxybenzoic Acid (Scaffold) Cl 5-Chloro: Lipophilicity & Metabolic Stability Core->Cl OMe 2-Methoxy: Conformational Lock (Planarity) Core->OMe NH2 4-Amino: H-Bond Donor (Critical for Affinity) Core->NH2 Linker Amide/Ester Linkage: Determines Stability (Amide > Ester) Core->Linker Derivatization Site SideChain Basic Side Chain (R): Dictates Receptor Selectivity (D2 vs 5-HT4) Linker->SideChain Metoc Diethylaminoethyl (Metoclopramide) D2 > 5-HT4 SideChain->Metoc Cisa Piperidyl (Cisapride) 5-HT4 >>> D2 SideChain->Cisa

Figure 1: Structural determinants of biological activity for the 4-amino-5-chloro-2-methoxybenzoic acid scaffold.

Comparative Biological Profiles

The acid moiety is biologically inert until coupled with a basic amine. The nature of this amine shifts the pharmacological profile from Dopamine D2 antagonism (antiemetic) to Serotonin 5-HT4 agonism (prokinetic).

Receptor Affinity Data

The table below summarizes the binding affinities (


) of key analogs derived from the subject acid. Note the shift in selectivity based on the side chain structure.
AnalogSide Chain StructureD2 Affinity (

nM)
5-HT3 Affinity (

nM)
5-HT4 Affinity (

nM)
Primary Action
Metoclopramide Diethylaminoethyl281,800~400 (Low efficacy)D2 Antagonist / Weak 5-HT4 Agonist
Cisapride Substituted Piperidine>10,00068441.5Potent 5-HT4 Agonist
Renzapride Azabicyclo (Granatane)>1,0007.6115Mixed 5-HT4 Agonist / 5-HT3 Antagonist
Zacopride Quinuclidine>10,0000.38373Potent 5-HT3 Antagonist / 5-HT4 Agonist
YM-53389 Piperidyl-Oxadiazole>10,000>10,00054.6Highly Selective 5-HT4 Agonist

Data aggregated from comparative binding studies [1][2][3].[1]

Mechanism of Action: Prokinetic Signaling

The therapeutic goal of these analogs is often to enhance acetylcholine (ACh) release in the enteric nervous system. This is achieved through a dual mechanism:

  • 5-HT4 Agonism: Stimulates Adenylyl Cyclase (AC).[2]

  • D2 Antagonism: Blocks the inhibitory effect of Dopamine on ACh release.

Signaling_Pathway HT4 5-HT4 Receptor (Gs-Coupled) AC Adenylyl Cyclase HT4->AC Stimulates (+) D2 D2 Receptor (Gi-Coupled) D2->AC Normally Inhibits (-) Drug Benzamide Analog (e.g., Metoclopramide) Drug->HT4 Agonist Drug->D2 Antagonist (Blocks Inhibition) cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Ca Ca2+ Influx PKA->Ca ACh Acetylcholine Release (Prokinetic Effect) Ca->ACh

Figure 2: Dual mechanism of action for benzamide analogs in enteric neurons.

Experimental Methodologies

To evaluate the biological activity of 4-amino-5-chloro-2-methoxybenzoic acid derivatives, researchers must first synthesize the amide and then screen for receptor binding.

Synthesis Protocol: Acid Activation & Coupling

Objective: Convert the inert acid scaffold into a bioactive amide. Self-Validation: Monitor reaction completion via HPLC (MeCN/Water/Phosphoric Acid) to ensure no unreacted acid remains, as the free acid can interfere with binding assays.

  • Activation: Dissolve 1.0 eq of 4-amino-5-chloro-2-methoxybenzoic acid in anhydrous DMF. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) . Stir at room temperature for 1 hour under Nitrogen.

    • Why: CDI generates the reactive acyl imidazole intermediate without releasing acidic byproducts that could protonate the amine side chain.

  • Coupling: Add 1.1 eq of the target amine (e.g., 4-amino-1-benzylpiperidine for a Cisapride analog). Heat to 60°C for 4-6 hours.

  • Workup: Quench with water. The product often precipitates (due to the lipophilic chloro-benzamide nature). Filter and recrystallize from Ethanol.

  • Verification: NMR must show the diagnostic amide triplet/doublet around 8.0-8.5 ppm.

In Vitro Radioligand Binding Assay (5-HT4)

Objective: Determine affinity (


) of the synthesized analog.
  • Tissue Preparation: Use guinea pig striatum or HEK-293 cells stably expressing human 5-HT4 receptors. Homogenize in 50 mM HEPES buffer (pH 7.4).

  • Ligand: Use [3H]-GR113808 (0.2 nM), a highly selective 5-HT4 antagonist radioligand.

  • Incubation: Incubate homogenate, radioligand, and increasing concentrations of the test compound (

    
     to 
    
    
    
    M) for 30 min at 37°C.
  • Non-Specific Binding: Define using 10 µM of a known high-affinity ligand (e.g., SDZ 205-557).

  • Analysis: Filter through GF/B filters. Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Functional Assay: Gastric Emptying

Objective: Confirm the prokinetic phenotype.

  • Model: Male Wistar rats (fasted 24h).

  • Administration: Administer test compound (p.o. or i.p.) 30 minutes prior to test meal.

  • Test Meal: Methylcellulose solution containing Phenol Red (non-absorbable marker).

  • Measurement: Sacrifice rats 20 minutes post-meal. Remove stomach, homogenate in 0.1N NaOH. Measure absorbance of Phenol Red at 560 nm.

  • Calculation: % Emptying =

    
    .
    

References

  • Nagakura, Y., et al. (1999). Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Pharmacological Research, 39(5), 375-382. Link

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.[3] Link

  • Flynn, D. L., et al. (1992). Styrylbenzamide analogs of 5-HT4 agonists: characterization of the pharmacophore. Journal of Medicinal Chemistry. (Contextual reference for SAR).
  • ChemicalBook. (2024). 4-Amino-5-chloro-2-methoxybenzoic acid Properties and Synthesis. Link

  • PubChem. (2024). 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3.[4][5] National Library of Medicine. Link

Sources

A Comprehensive Technical Guide to the Validation of 4-Amino-5-chloro-2-methoxybenzoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Analytical Integrity

In the landscape of pharmaceutical development and manufacturing, the reliability of every piece of analytical data is paramount. This entire structure of quality and safety rests upon a foundational element: the analytical standard. A well-characterized and rigorously validated analytical standard serves as the ultimate benchmark, ensuring that measurements of identity, purity, and strength are accurate and reproducible. This guide provides an in-depth, field-proven framework for the comprehensive validation of an analytical standard for 4-Amino-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2]

Our approach moves beyond a simple checklist of validation parameters. We will explore the scientific rationale behind the selection of analytical techniques and experimental designs, grounding every protocol in the principles of trustworthiness and scientific integrity. This document is structured to empower researchers, scientists, and drug development professionals to establish an analytical standard that is not merely tested, but is demonstrated to be unequivocally "fit for its intended purpose," a core principle championed by global regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

Chapter 1: Defining the Objective - The Analytical Target Profile (ATP)

Before any validation activity commences, we must define the goal. The Analytical Target Profile (ATP) is a prospective summary of a method's intended purpose and its required performance characteristics.[3] For a 4-Amino-5-chloro-2-methoxybenzoic acid analytical standard, the primary objective is to create a reference material with unequivocally confirmed identity, and accurately assigned purity and potency values, which can then be used for tasks such as qualifying working standards, validating analytical methods, and quantifying the substance in routine testing.

The core quality attributes to be validated are:

  • Identity: Absolute confirmation of the correct molecular structure.

  • Purity: Quantifying the level of the main component and identifying and/or quantifying any impurities.

  • Potency: Assigning a precise content value to the standard, accounting for purity and other factors.

  • Stability: Understanding how the standard behaves under various storage and stress conditions.

cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Finalization ATP Define Analytical Target Profile (ATP) PhysChem Physicochemical Characterization ATP->PhysChem Identity Structural Confirmation (Orthogonal Methods) PhysChem->Identity Purity Purity & Impurity Profiling (HPLC) Identity->Purity Potency Potency Assignment (Assay vs. Primary Std) Purity->Potency Stability Forced Degradation & Stability Studies Potency->Stability Report Validation Summary Report Stability->Report Cert Certificate of Analysis Generation Report->Cert

Caption: High-level workflow for analytical standard validation.

Chapter 2: Foundational Physicochemical Characterization

The first step in validation is to confirm the basic physical and chemical properties of the 4-Amino-5-chloro-2-methoxybenzoic acid lot intended for use as a standard. This data serves as the initial identity check.

PropertyValueSource
IUPAC Name 4-amino-5-chloro-2-methoxybenzoic acid[5]
CAS Number 7206-70-4[2]
Molecular Formula C₈H₈ClNO₃[2][5]
Molecular Weight 201.61 g/mol [2][5][6]
Appearance White to beige crystalline powder[2]
Melting Point 205-211 °C[2]

Chapter 3: Unambiguous Identity Confirmation: A Multi-Technique Approach

Relying on a single analytical technique for identity is insufficient. A self-validating system employs multiple, orthogonal (based on different principles) techniques to build an undeniable case for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, effectively mapping the molecular skeleton and confirming atom connectivity. This makes it the cornerstone of identity validation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers the expected range (e.g., 0-12 ppm). The relaxation delay should be sufficient (e.g., 5 seconds) for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling patterns, and integrations with established literature data or theoretical predictions for 4-Amino-5-chloro-2-methoxybenzoic acid.[5][7][8]

Mass Spectrometry (MS)

Expertise & Experience: MS provides the exact molecular weight of a compound, offering a fundamental verification of its elemental composition. When coupled with a separation technique like Gas Chromatography (GC), it also provides a fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the standard in a volatile organic solvent like methanol or acetonitrile. For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility.[9]

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Chromatographic Conditions: Employ a suitable capillary column (e.g., DB-5ms) with a temperature gradient program that effectively separates the analyte from any solvent or derivatizing agent peaks.

  • Mass Spectrometer Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis: Verify the presence of the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.61 Da).[5][10] Analyze the fragmentation pattern and compare it to reference spectra or predict fragmentation pathways to further confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable fingerprinting technique that confirms the presence of key functional groups within the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry powder standard directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the typical mid-IR range (e.g., 4000–400 cm⁻¹).[1]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 4-Amino-5-chloro-2-methoxybenzoic acid, such as N-H stretches (amino group), C=O stretch (carboxylic acid), C-O stretches (methoxy and acid), and aromatic C-H and C=C vibrations.[1][7]

cluster_0 Orthogonal Identity Confirmation NMR ¹H & ¹³C NMR Confirms: - Carbon-Hydrogen Framework - Atom Connectivity - Functional Group Proximity Confirmed_Identity Unambiguous Identity of 4-Amino-5-chloro-2- methoxybenzoic acid NMR->Confirmed_Identity MS Mass Spectrometry (GC-MS) Confirms: - Molecular Weight - Elemental Composition - Fragmentation Pattern MS->Confirmed_Identity FTIR FTIR Spectroscopy Confirms: - Key Functional Groups (-NH₂, -COOH, -OCH₃) - Molecular Fingerprint FTIR->Confirmed_Identity

Caption: Convergence of evidence for identity confirmation.

Chapter 4: Quantitative Validation - Purity and Potency

Once identity is confirmed, the quantitative validation phase begins. This establishes the purity of the standard and assigns a potency value.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: Reverse-phase HPLC with UV detection is the industry-standard method for purity and assay determination of aromatic, moderately polar small molecules like 4-Amino-5-chloro-2-methoxybenzoic acid.[11] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main component from potential process impurities and degradation products. A well-validated method must be "stability-indicating," meaning it can resolve and detect changes in the substance over time.[12]

Experimental Protocol: Stability-Indicating HPLC Method Validation

This protocol is designed as a self-validating system, where system suitability tests are the gatekeeper for any valid analytical run.

1. Chromatographic Conditions (Example)

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) Offers good peak shape and separation efficiency.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Detection UV at 254 nm Wavelength where the analyte exhibits strong absorbance.
Injection Vol. 10 µL Balances sensitivity and potential for column overload.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

2. System Suitability Testing (SST)

  • Trustworthiness: SST is performed before every validation run to confirm the chromatographic system is performing adequately. A standard solution is injected multiple times (e.g., n=6).

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)

    • Theoretical Plates (N): > 2000 (Ensures column efficiency)

    • %RSD of Peak Area: ≤ 1.0% (Ensures injection precision)

3. Validation Parameters

The validation process must be documented in a pre-approved protocol.[3][4]

  • Specificity (Forced Degradation):

    • Causality: To prove the method is stability-indicating, we must demonstrate that degradation products do not co-elute with the main peak.

    • Protocol: Expose solutions of the standard to stress conditions: 0.1 M HCl (acid), 0.1 M NaOH (base), 3% H₂O₂ (oxidation), heat (e.g., 60°C), and UV/Vis light. Analyze the stressed samples alongside an unstressed control.

    • Acceptance: The main peak should show a decrease in purity, and any degradation peaks should be baseline-resolved. Peak purity analysis using a photodiode array (PDA) detector should confirm the main peak is spectrally pure.

  • Linearity:

    • Protocol: Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the nominal assay concentration). Inject each solution and plot the peak area against concentration.

    • Acceptance: The correlation coefficient (R²) should be ≥ 0.999.[13]

  • Range:

    • Protocol: The range is established by confirming that the method has suitable linearity, accuracy, and precision within the defined upper and lower concentration limits.[4][14] For an assay, this is typically 80-120% of the test concentration.

  • Accuracy:

    • Protocol: Accuracy is assessed via recovery studies. This can be done by spiking a placebo matrix with known amounts of the standard at different levels (e.g., 3 levels, 3 replicates each, such as 80%, 100%, 120%).[15]

    • Acceptance: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Protocol:

      • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the standard at 100% of the test concentration on the same day, by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for each precision study.[13]

  • Robustness:

    • Causality: This tests the method's reliability during normal use by deliberately introducing small variations in method parameters.

    • Protocol: Introduce small changes to parameters like mobile phase pH (±0.2), column temperature (±5°C), and mobile phase organic content (±2%).

    • Acceptance: The system suitability criteria must still be met, and the results should not be significantly impacted by these minor changes.

cluster_0 HPLC Method Validation Workflow A Method Development & Optimization B System Suitability Test (SST) A->B C Specificity (Forced Degradation) B->C Pass D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Robustness F->G H Validated Method G->H

Caption: Workflow for HPLC method validation.

Potency Assignment

Expertise & Experience: Potency is the ultimate measure of the standard's strength. The most authoritative method for assigning potency is to assay the candidate standard directly against a primary compendial standard (e.g., from USP or European Pharmacopoeia).[16][17][18] These primary standards have been extensively characterized and are considered to have a potency of or near 100%.

Protocol: Assay vs. Primary Standard

  • Standard Preparation: Prepare solutions of the primary reference standard (e.g., USP Reference Standard) and the in-house candidate standard at the same nominal concentration.

  • Analysis: Using the validated HPLC assay method, inject both standard preparations in triplicate.

  • Calculation: The potency of the candidate standard is calculated relative to the known potency of the primary standard using the following formula:

    Potency_candidate = (Area_candidate / Area_primary) * (Conc_primary / Conc_candidate) * Potency_primary

Chapter 5: Summary of Validation Results

All validation data must be compiled into a comprehensive summary report. This table serves as a clear and concise record demonstrating that the analytical standard has met all pre-defined acceptance criteria.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Result
Specificity Method is stability-indicating; no co-elution.Pass
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of nominal concentrationEstablished
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate, %RSD) ≤ 2.0%1.1%
Robustness SST passes under varied conditions.Pass

Conclusion

The validation of an analytical standard for 4-Amino-5-chloro-2-methoxybenzoic acid is a systematic, multi-faceted process grounded in scientific principles and regulatory expectations. By employing orthogonal techniques for identity, developing a robust and stability-indicating HPLC method for purity, and assigning potency against a recognized primary standard, we establish a self-validating system of evidence. This rigorous approach ensures the creation of a trustworthy reference standard that can be used with confidence, upholding the integrity of all subsequent analytical data generated in the critical path of drug development and quality control.

References

  • Title: ICH Q2(R2): Validation of Analytical Procedures Source: International Council for Harmonisation URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO-LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid Source: ResearchGate URL: [Link]

  • Title: Navigating the Regulatory Landscape: USP and EP Standards in Drug Development Source: Pharmazone URL: [Link]

  • Title: Fact sheet: European Pharmacopoeia Reference Standards Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: 4-Amino-5-chloro-2-methoxybenzoic acid Source: SIELC Technologies URL: [Link]

Sources

Technical Guide: Purity Assessment of Synthesized 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Purity Triad

4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is not merely a catalog reagent; it is the critical pharmacophore scaffold for the benzamide class of antiemetics, most notably Metoclopramide . In drug development, the purity of this intermediate dictates the safety profile of the final API.[1] Impurities introduced here—specifically regioisomers and over-chlorinated byproducts—are often "silent" in subsequent steps until they manifest as difficult-to-remove analogues in the final drug substance.

This guide moves beyond basic "Certificate of Analysis" testing. We employ a Purity Triad approach to ensure structural integrity and quantitative accuracy:

  • Chromatographic Purity (HPLC-UV/MS): To separate and quantify structurally related impurities.

  • Absolute Purity (qNMR): To determine mass balance without relying on potentially impure reference standards.

  • Solid-State Integrity (Thermal/LOD): To assess solvates and inorganic residues.

Impurity Profiling: Origins & Causality

To assess purity, one must first predict the impurities. The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid typically proceeds from 4-aminosalicylic acid (PAS) via methylation, chlorination, and hydrolysis.[1][2] Each step introduces specific impurity risks.

Synthesis-Impurity Map (Graphviz)

ImpurityMap PAS Start: 4-Aminosalicylic Acid Step1 Step 1: Methylation (DMS/Acetone) PAS->Step1 Step2 Step 2: Chlorination (NCS/DMF) Step1->Step2 Step3 Step 3: Hydrolysis (NaOH/MeOH) Step2->Step3 Imp1 Impurity A: 4-Amino-2-methoxybenzoic acid (Unchlorinated Precursor) Step2->Imp1 Incomplete Rxn Imp3 Impurity C: 2-Amino-4-chloro-5-methoxybenzoic acid (Regioisomer) Step2->Imp3 Poor Regioselectivity Imp4 Impurity D: Dichlorinated species Step2->Imp4 Over-chlorination Final Target: 4-Amino-5-chloro-2-methoxybenzoic acid Step3->Final Imp2 Impurity B: Methyl 4-amino-5-chloro-2-methoxybenzoate (Residual Ester) Step3->Imp2 Incomplete Hydrolysis

Figure 1: Causal mapping of synthetic steps to potential critical impurities.

Primary Analytical Workflow: HPLC-UV/MS

Objective: Quantitate organic impurities >0.05%. Rationale: Reverse-phase chromatography with acidic mobile phase is essential to suppress the ionization of the carboxylic acid group (


), ensuring sharp peak shape and retention.
Experimental Protocol
ParameterSpecificationCausality/Note
Column C18 (L1), 250 × 4.6 mm, 5 µmStandard hydrophobic selectivity. A shorter column (150 mm) may be used for UPLC but 250 mm ensures resolution of isomers.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains pH ~2.5 to keep the acid protonated (neutral) for retention.
Mobile Phase B Acetonitrile (MeCN)Strong solvent modifier for aromatic elution.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 254 nmMax absorbance for the substituted benzene ring.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 10 µLAvoids overload; dilute sample to 0.5 mg/mL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
5.09010Isocratic hold for polar impurities
20.04060Linear ramp to elute target & hydrophobic impurities
25.04060Wash
26.09010Re-equilibration

Self-Validating Check:

  • Resolution (Rs): The critical pair is often the Target vs. Unchlorinated Precursor (Impurity A).

    
     must be > 1.5.
    
  • Peak Purity: Use a Diode Array Detector (DAD) to confirm the main peak is spectrally homogeneous, ensuring no co-eluting isomers.

Orthogonal Validation: Quantitative NMR (qNMR)

Objective: Determine absolute purity (Assay %) without a reference standard. Rationale: HPLC requires a reference standard of known purity. If you synthesized the molecule, you likely don't have a certified standard yet. qNMR provides a primary method traceable to the internal standard (IS).

Experimental Protocol
  • Internal Standard Selection:

    • Maleic Acid: Sharp singlet at

      
       6.3 ppm. Good solubility in DMSO.
      
    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): If aromatic region is crowded.

    • Recommendation: Use Maleic Acid (Traceable to NIST SRM).[3]

  • Sample Preparation:

    • Weigh accurately ~20 mg of Sample (

      
      ).
      
    • Weigh accurately ~10 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.7 mL DMSO-d6 . Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1):

      
       30 seconds (Critical: must be 
      
      
      
      to ensure full relaxation for quantitative integration).
    • Scans: 16 or 32 (Sufficient S/N > 250).

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correction must be manual and precise.

    • Integrate the IS singlet (

      
      ) and a distinct sample signal (
      
      
      
      ), typically the aromatic protons or the methoxy singlet (
      
      
      ~3.8 ppm).
  • Calculation:

    
    
    
    • 
      : Number of protons contributing to the signal.
      
    • 
      : Molecular weight.[4][5]
      
    • 
      : Purity of Internal Standard.
      

Physical & Classical Characterization[7]

While modern instrumentation is dominant, classical physical checks act as rapid "Go/No-Go" gates.

TestMethodAcceptance CriteriaInsight
Appearance VisualWhite to off-white powderDarkening indicates oxidation (amine instability).
Melting Point Capillary (DSC preferred)205–211°C (dec.)Wide range (>2°C) implies impurity or solvent inclusion.
Loss on Drying Gravimetric (105°C, 3h)< 0.5% w/wHigh LOD suggests residual water/methanol.
Sulfated Ash Ignition @ 600°C< 0.1%High ash indicates residual inorganic salts (NaCl/KCl) from the hydrolysis neutralization step.

Analytical Decision Tree

This workflow ensures no impurity is missed by cross-referencing orthogonal data sets.

DecisionTree Start Synthesized Batch Visual 1. Visual & MP Check Start->Visual HPLC 2. HPLC-UV (Purity %) Visual->HPLC If Pass Fail_Vol FAIL: Solvents (LOD High) Visual->Fail_Vol MP Depressed qNMR 3. qNMR (Assay %) HPLC->qNMR Decision Compare HPLC vs qNMR qNMR->Decision Pass RELEASE (High Purity) Decision->Pass Values Agree (>98%) Fail_Salt FAIL: Inorganic Salts (qNMR < HPLC) Decision->Fail_Salt Assay < Area% Fail_Org FAIL: Organic Impurities (HPLC shows peaks) Decision->Fail_Org Area% Low

Figure 2: Logic flow for batch release based on multi-modal data.

References

  • Synthesis & Impurity Context

    • BenchChem.[1][6] Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid. Retrieved from .

  • HPLC Method Development

    • SIELC Technologies. Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from .

  • qNMR Methodology

    • National Institute of Standards and Technology (NIST).[3][7][8] NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Retrieved from .

    • BIPM. Guidance for the use of Benzoic Acid as an Internal Standard for qNMR. Retrieved from .

  • Regulatory Standards

    • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid (Compound Summary).[9] Retrieved from .

    • European Directorate for the Quality of Medicines (EDQM). Validation/Verification of Analytical Procedures (PA/PH/OMCL (13) 82 R5). Retrieved from .

Sources

An In-depth Technical Guide: Characterization of 4-Amino-5-chloro-2-methoxybenzoic Acid by FT-Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals, notably anti-inflammatory and analgesic agents, as well as in the agrochemical sector.[1] Its molecular structure, which includes amino, chloro, and methoxy functional groups, dictates its chemical reactivity and biological activity.[2] A thorough characterization of this molecule is essential for quality control, process optimization, and regulatory compliance. This guide provides a comprehensive framework for the characterization of 4-Amino-5-chloro-2-methoxybenzoic acid using Fourier-Transform (FT) Raman spectroscopy, a powerful, non-destructive vibrational spectroscopy technique. We will delve into the causality behind experimental choices, provide a self-validating protocol, and interpret the resulting spectral data with authoritative grounding.

Introduction to the Analyte and Technique

The Significance of 4-Amino-5-chloro-2-methoxybenzoic Acid

4-Amino-5-chloro-2-methoxybenzoic acid (ACMBA), also known as 4-Amino-5-chloro-o-anisic acid, is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₃.[1][3] Its utility as a building block in organic synthesis stems from the diverse reactivity of its functional groups.[1] For instance, it is a known metabolite and key intermediate in the synthesis of Metoclopramide.[2] Precise and reliable analytical methods are paramount to ensure the identity, purity, and consistency of ACMBA batches used in research and manufacturing.

Why FT-Raman Spectroscopy for Characterization?

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule, providing a unique "fingerprint."[4] While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability.[5]

FT-Raman spectroscopy offers distinct advantages for analyzing aromatic compounds like ACMBA:

  • Reduced Fluorescence: Many aromatic compounds fluoresce when excited with visible lasers used in conventional Raman spectroscopy, overwhelming the weak Raman signal. FT-Raman spectrometers utilize a near-infrared (NIR) laser (typically a 1064 nm Nd:YAG laser), which has insufficient energy to excite electronic transitions, thus virtually eliminating fluorescence interference.[5]

  • Minimal Sample Preparation: As a scattering technique, FT-Raman can often be performed on solid samples directly with no preparation, preserving the native state of the material.[4]

  • Complementary to IR: Vibrational modes that are weak or inactive in IR spectroscopy are often strong in Raman, and vice-versa. For example, symmetric vibrations and non-polar bonds (like C-C in the aromatic ring) tend to produce strong Raman signals.[5][6]

Experimental Protocol: A Self-Validating System

This section details a robust methodology for acquiring a high-quality FT-Raman spectrum of ACMBA. The causality behind each step is explained to ensure scientific integrity.

Materials and Instrumentation
  • Analyte: 4-Amino-5-chloro-2-methoxybenzoic acid, ≥98% purity.[1][7] The material should be a white to beige crystalline powder.[1]

  • Instrumentation: A stand-alone FT-Raman spectrometer, such as a Bruker MultiRAM, equipped with a 1064 nm Nd:YAG laser source and a liquid nitrogen-cooled Germanium (Ge) detector.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the characterization process, from sample handling to final data interpretation.

G cluster_prep 1. Preparation & Calibration cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis Sample Obtain ACMBA Sample (White Crystalline Powder) Calibrate System Calibration (e.g., Naphthalene Standard) Load Load Sample into Holder (e.g., Aluminum Cup) Calibrate->Load Proceed if Calibration Passes Params Set Acquisition Parameters - Laser Power: 100-300 mW - Resolution: 4 cm⁻¹ - Scans: 256-512 Load->Params Acquire Acquire Spectrum (Range: 3500-100 cm⁻¹) Params->Acquire Process Data Processing (e.g., Baseline Correction) Acquire->Process Transfer Raw Data Assign Peak Assignment & Structural Correlation Process->Assign Report Generate Report with Spectrum, Table, and Interpretation Assign->Report

Caption: Experimental workflow for FT-Raman analysis of ACMBA.

Step-by-Step Methodology
  • System Suitability and Calibration:

    • Action: Before analyzing the sample, verify the spectrometer's performance. Record the spectrum of a certified polystyrene or naphthalene standard.

    • Rationale (Trustworthiness): This step ensures the wavenumber accuracy and intensity response of the instrument are within specifications. The observed peak positions for the standard must align with known values, validating the instrument's calibration.

  • Sample Preparation:

    • Action: Place a small amount (typically 5-10 mg) of the ACMBA crystalline powder into an aluminum sample cup. Gently tamp the powder to create a flat, level surface.

    • Rationale (Expertise): Using the sample in its solid, neat form is a key advantage of Raman spectroscopy. A flat surface ensures consistent and efficient scattering of the laser, maximizing the signal-to-noise ratio. Aluminum cups are often used as they are non-reactive and do not produce a interfering Raman signal.

  • Data Acquisition:

    • Action: Place the sample holder into the spectrometer's sample compartment. Set the acquisition parameters:

      • Laser Power: Start with a moderate power (e.g., 200 mW).

      • Spectral Resolution: 4 cm⁻¹.

      • Number of Scans: 256 to 512 scans.

      • Spectral Range: 3500 cm⁻¹ to 100 cm⁻¹.

    • Rationale (Expertise & Causality):

      • The 1064 nm laser is crucial to avoid fluorescence.[5] Laser power is a balance; it must be high enough for a good signal but low enough to avoid thermal degradation of the sample. Aromatic amines can sometimes be sensitive to heat.

      • A resolution of 4 cm⁻¹ is standard for routine analysis of organic solids, providing sufficient detail to resolve most vibrational bands without unnecessarily long acquisition times.

      • Co-adding multiple scans (signal averaging) is essential to improve the signal-to-noise ratio, as Raman scattering is an inherently weak phenomenon.

  • Data Processing:

    • Action: After acquisition, the raw spectrum may require baseline correction to remove any broad, underlying background.

    • Rationale: Minor background variations can occur due to instrumental effects or slight residual fluorescence. A baseline correction ensures that peak intensities are measured accurately from a zero baseline.

Spectral Analysis and Interpretation

The FT-Raman spectrum of ACMBA is rich with information, providing a detailed fingerprint of its molecular structure. The interpretation relies on correlating observed band positions (in wavenumbers, cm⁻¹) to specific molecular vibrations. This process is aided by extensive literature on the vibrational modes of substituted benzoic acids, aromatic amines, and halogenated aromatic compounds.[8][9][10][11]

Overview of the ACMBA Spectrum

The spectrum can be divided into several key regions:

  • High-Wavenumber Region (3500 - 2800 cm⁻¹): Dominated by C-H, N-H, and O-H stretching vibrations.

  • Fingerprint Region (1800 - 600 cm⁻¹): Contains a wealth of information from C=O, C=C, C-N, C-O, and C-Cl stretching vibrations, as well as various bending modes. This region is highly specific to the molecule's overall structure.[4][12]

  • Low-Wavenumber Region (< 600 cm⁻¹): Features lattice vibrations and skeletal deformation modes of the entire molecule.

Vibrational Band Assignments

The following table summarizes the expected key vibrational modes for ACMBA, based on published data for structurally similar compounds.[13] A complete vibrational analysis often combines experimental data with theoretical calculations (e.g., Density Functional Theory, DFT) for precise assignments.[8][14]

Wavenumber Range (cm⁻¹)Intensity (Raman)AssignmentRationale and Authoritative Grounding
3500 - 3300Mediumνₐₛ(NH₂) & νₛ(NH₂)Asymmetric and symmetric N-H stretching of the primary amine group. Aromatic primary amines show two bands in this region.[15]
3100 - 3000Medium-Strongν(C-H) aromaticStretching vibrations of the C-H bonds on the benzene ring.
3000 - 2850Mediumν(C-H) methoxyAsymmetric and symmetric C-H stretching of the -OCH₃ group.
~2500-3300Very Weak / Broadν(O-H)The O-H stretch of the carboxylic acid is often very broad and weak in Raman due to strong hydrogen bonding, but very intense in IR.[6][9] In the solid state, ACMBA likely forms hydrogen-bonded dimers.[16][17]
1710 - 1660Medium-Weakν(C=O)Carbonyl stretch of the carboxylic acid. For aromatic acids, this band is typically strong in IR but weaker in Raman.[6] Conjugation with the ring lowers the frequency compared to aliphatic acids.
1650 - 1590Mediumδ(NH₂)Scissoring deformation of the primary amine group.[18] This mode is often observed near the aromatic ring vibrations.[19]
1610 - 1570Strongν(C=C) aromaticIn-plane stretching vibrations of the benzene ring. This is often one of the strongest bands in the Raman spectrum of aromatic compounds.
~1300Mediumν(C-N)Stretching vibration of the aromatic carbon to amine nitrogen bond.
1320 - 1210Mediumν(C-O)Stretching of the C-O single bond in the carboxylic acid group.[6][9]
1100 - 1000StrongRing BreathingSymmetric in-plane deformation of the entire benzene ring. This is a characteristic and typically strong Raman band.[18]
800 - 550Medium-Strongν(C-Cl)Carbon-Chlorine stretching vibration. Its position is sensitive to the substitution pattern on the ring.[19]

Applications and Further Studies

The FT-Raman characterization of ACMBA serves several critical functions in a research and development setting:

  • Identity Confirmation: The unique fingerprint of the Raman spectrum provides unambiguous confirmation of the material's identity.

  • Purity Assessment: The presence of unexpected peaks can indicate impurities or the presence of a different polymorphic form.

  • Quality Control: Comparing the spectra of different batches provides a rapid and reliable method for ensuring manufacturing consistency.

For a more exhaustive characterization, FT-Raman spectroscopy can be complemented by other analytical techniques such as Nuclear Magnetic Resonance (NMR) for detailed structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and X-Ray Diffraction (XRD) for determining the crystalline structure.

Conclusion

FT-Raman spectroscopy is an exceptionally powerful technique for the characterization of 4-Amino-5-chloro-2-methoxybenzoic acid. Its ability to provide a detailed molecular fingerprint with minimal sample preparation and without the interference of fluorescence makes it an ideal tool for identity, purity, and quality control applications in the pharmaceutical and chemical industries. By following a self-validating protocol and interpreting the spectrum based on established principles of vibrational spectroscopy, researchers and scientists can confidently characterize this important chemical intermediate.

References

  • IJTSRD. (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Luu, V. T., et al. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science and Technology. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Boczar, M., et al. (2005). Anharmonic midinfrared vibrational spectra of benzoic acid monomer and dimer. The Journal of Chemical Physics. Retrieved from [Link]

  • Badawi, H. M., et al. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. PubMed. Retrieved from [Link]

  • Rios, M. A., & Rodriguez, J. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. ResearchGate. Retrieved from [Link]

  • Jayaprakash, B., et al. (2017). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Journal of Chemical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2012). The spectroscopic (FTIR, FT-Raman, UV and NMR), first-order hyperpolarizability and HOMO-LUMO analysis of 4-amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Sánchez de la Sslanca, E., et al. (1986). Vibrational spectra of some o-substituted benzoic acid derivatives. Journal of Molecular Structure. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid. Retrieved from [Link]

  • Edwards, H. G. M. (2006). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. Retrieved from [Link]

  • McCreery, R. L. (n.d.). Raman Spectra of Some Common Organic Compounds. Retrieved from [Link]

  • Kırşehir Ahi Evran Üniversitesi. (2012). The spectroscopic FTIR FT Raman UV and NMR first order hyperpolarizability and HOMO LUMO analysis of 4 amino 5 chloro 2 methoxybenzoic acid. Journal of Molecular Structure. Retrieved from [Link]

  • PhysicsOpenLab. (2022). Raman Spectroscopy of Organic and Inorganic Molecules. Retrieved from [Link]

  • University of Basel. (2001). Raman Spectroscopy Protocol (v.1.0). Retrieved from [Link]

  • ResearchGate. (n.d.). Raman (a), IR (b), and calculated (scaled) IR spectrum (c) of 2-aminobenzoic acid. Retrieved from [Link]

  • Cantu, M., et al. (2021). Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. Chemical Reviews. Retrieved from [Link]

  • Puranik, P. G., & Kumar, V. (1963). Raman and infra-red spectra of amines. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Schulz, H., & Baranska, M. (2007). FT-Raman spectroscopy - A rapid and reliable quantification protocol for the determination of natural indigo dye in Polygonum tinctorium. ResearchGate. Retrieved from [Link]

  • Oturak, H., et al. (2014). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A. Retrieved from [Link]

  • Malenfant, J., et al. (2023). Towards routine organic structure determination using Raman microscopy. RSC Advances. Retrieved from [Link]

  • Maury, L., & Bardet, M. (2001). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Journal of Molecular Structure. Retrieved from [Link]

Sources

Conformational Analysis of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is not merely a synthetic intermediate; it is the structural anchor for the benzamide class of gastroprokinetic agents, most notably Metoclopramide . Its conformational behavior—specifically the rotational freedom of the carboxyl group relative to the aromatic ring—dictates both its synthetic reactivity and the receptor binding affinity of its derivatives.

This guide provides a rigorous analysis of the molecule's conformational landscape.[1] We move beyond static structural descriptions to explore the dynamic interplay between steric repulsion (chlorine/methoxy bulk) and electronic stabilization (intramolecular hydrogen bonding).

Part 1: Structural Significance & The "Ortho-Methoxy" Lock

The biological activity of benzamide drugs (e.g., Metoclopramide, Cisapride) relies on a specific spatial arrangement known as the S-shaped conformation . This geometry is pre-organized in the precursor acid through the "Ortho-Methoxy Effect."

The Pseudo-Ring Mechanism

In 4-Amino-5-chloro-2-methoxybenzoic acid, the 2-methoxy group is not passive. It acts as an intramolecular anchor.[2]

  • Intramolecular Hydrogen Bonding (IMHB): The carboxyl group's proton (in the acid) or the amide proton (in derivatives) forms a hydrogen bond with the ether oxygen of the methoxy group.

  • Planarity vs. Twist: This H-bond forces the carbonyl moiety to be coplanar with the benzene ring, locking the molecule into a pseudo-bicyclic structure.

  • Steric Competition: The 5-chloro group provides steric bulk that prevents free rotation of the ring in the active site, while the 4-amino group modulates electron density, strengthening the H-bond acceptor capability of the methoxy oxygen.

Conformational States

We define two primary conformational states of interest for researchers:

StateDihedral Angle (

)
StabilityFeatures
Planar (Syn-H)

Global MinimumStabilized by

interaction (approx. 5-7 kcal/mol).
Twisted (Perpendicular)

Transition StateHigh energy due to loss of conjugation, but minimizes steric clash if the methoxy group rotates.
Anti-Planar

Local MinimumStabilized by conjugation but destabilized by dipole-dipole repulsion between Carbonyl-O and Methoxy-O.

Part 2: Computational Methodology (DFT Protocol)

To predict the precise geometry of this molecule prior to synthesis or crystallization, Density Functional Theory (DFT) is the standard.

Simulation Workflow

Objective: Determine the rotational energy barrier of the carboxyl group.

Step-by-Step Protocol:

  • Software Setup: Use Gaussian 16, ORCA, or equivalent.

  • Level of Theory:

    • Optimization:B3LYP/6-311++G(d,p) (Standard for organic small molecules).

    • Dispersion Correction: Add GD3BJ (Grimme’s dispersion) to account for the stacking interactions of the aromatic ring.

    • Solvation Model: IEFPCM (Implicit solvation) using Water or DMSO to mimic physiological or reaction conditions.

  • Input Construction:

    • Define the dihedral angle

      
      .
      
  • Scan Execution:

    • Perform a Relaxed Potential Energy Surface (PES) Scan .

    • Increment the dihedral angle by

      
       from 
      
      
      
      to
      
      
      .
  • Frequency Calculation: Run a frequency check on the minima to ensure no imaginary frequencies (confirms true ground state).

Visualization of Pathway

The following diagram illustrates the logical flow from computational prediction to experimental validation.

ConformationalWorkflow Start Start: 4-Amino-5-chloro-2-methoxybenzoic acid DFT DFT Calculation (B3LYP/6-311++G**) Start->DFT PES PES Scan (Dihedral Rotation) DFT->PES Minima Identify Global Minimum (Planar H-Bonded) PES->Minima Energy < 5 kcal/mol Synthesis Synthesis/Derivatization Minima->Synthesis Predict Reactivity Validation Final Pharmacophore Model Minima->Validation Correlate NMR Solution NMR (NOESY) Confirm H-H Proximity Synthesis->NMR XRD X-Ray Crystallography Confirm Solid State Packing Synthesis->XRD NMR->Validation XRD->Validation

Caption: Integrated workflow for determining and validating the conformational lock of benzamide precursors.

Part 3: Experimental Validation

Computational models must be validated by physical data. For this specific acid, two methods are paramount.

X-Ray Crystallography (Solid State)

In the solid state, 4-Amino-5-chloro-2-methoxybenzoic acid typically forms centrosymmetric dimers .

  • Mechanism: Two acid molecules face each other, forming a cyclic 8-membered ring via intermolecular hydrogen bonds (

    
     motif).
    
  • Observation: Even within this dimer, the intramolecular H-bond between the methoxy oxygen and the carboxyl group often persists, maintaining the planarity required for crystal packing.

  • Critical Check: Measure the torsion angle between the benzene ring plane and the carboxyl plane. A deviation

    
     confirms the "locked" conformation.
    
NMR Spectroscopy (Solution State)

Protocol for Conformational Assignment:

  • Solvent: DMSO-d6 (prevents rapid exchange of acidic protons).

  • Experiment: 1D

    
    H NMR + 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Target Signal: Look for NOE cross-peaks between:

    • The Methoxy protons (

      
      , ~3.8 ppm).
      
    • The aromatic proton at position 3 (

      
      ).
      
    • Crucially: If the carboxyl proton is visible (very broad, >12 ppm), check for NOE to the methoxy group.

  • Interpretation: Strong NOE signals indicate spatial proximity (< 5 Å), confirming the syn-coplanar orientation of the methoxy group relative to the ring substituents.

Part 4: Synthetic Implications

Understanding the conformation of 4-Amino-5-chloro-2-methoxybenzoic acid is critical for its conversion into active pharmaceutical ingredients (APIs).[1]

  • Amidation Efficiency: The intramolecular H-bond stabilizes the carbonyl carbon, making it slightly less electrophilic. Activation (e.g., converting to acid chloride using thionyl chloride) breaks this H-bond, temporarily increasing energy.

  • Regioselectivity: The steric bulk of the 5-chloro and 2-methoxy groups directs electrophilic aromatic substitution (if further functionalizing) to the 3-position, although the 4-amino group strongly activates the ring.

Conformational Energy Landscape Diagram

EnergyLandscape GlobalMin Global Minimum (Planar, H-Bonded) TS Transition State (Twisted 90°) GlobalMin->TS +7 kcal/mol (Breaking IMHB) TS->GlobalMin H-Bond Formation LocalMin Local Minimum (Anti-Planar) TS->LocalMin Relaxation LocalMin->TS Rotation

Caption: Energy landscape showing the penalty for breaking the intramolecular hydrogen bond (IMHB).

References

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626).[3][4] National Library of Medicine. Retrieved from [Link]

  • GtoPdb. (n.d.). Metoclopramide | Ligand page.[5] IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • RSC. (2020). DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). Structure of metoclopramide and observed metabolites.[1][6][7] Retrieved from [Link][6]

Sources

Comparative study of 4-Amino-5-chloro-2-methoxybenzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid: A Comparative Analysis of Methodologies

Authored by a Senior Application Scientist

This guide offers a comprehensive exploration of the synthetic routes to 4-Amino-5-chloro-2-methoxybenzoic acid, a pivotal intermediate in the pharmaceutical industry. It is designed for researchers, chemists, and professionals in drug development, providing not only detailed protocols but also the underlying chemical principles that govern these transformations. This document emphasizes a field-proven, industrially relevant synthesis, offering a comparative analysis of its stages and the rationale behind the selection of specific reagents and conditions.

Introduction: The Significance of 4-Amino-5-chloro-2-methoxybenzoic Acid

4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly gastroprokinetic agents that enhance gastrointestinal motility. Its structural features, including the amino, chloro, and methoxy groups on the benzoic acid core, are essential for the pharmacological activity of drugs like Cisapride, Mosapride, and Metoclopramide.[1] The purity and yield of this intermediate are therefore of utmost importance in the pharmaceutical manufacturing process. This guide will focus on the most prevalent and efficient synthesis route, starting from the readily available p-aminosalicylic acid.

The Predominant Synthetic Pathway: A Three-Step Approach from p-Aminosalicylic Acid

The most widely adopted and economically viable synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid commences with p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). This multi-step process is favored for its high yields, operational simplicity, and the use of accessible starting materials.[2] The overall transformation can be logically divided into three core steps:

  • Methylation: Protection of the phenolic hydroxyl group as a methyl ether.

  • Chlorination: Regioselective introduction of a chlorine atom at the C-5 position.

  • Hydrolysis: Conversion of the intermediate ester back to the carboxylic acid.

Below is a detailed examination of each step, including experimental protocols and the scientific rationale.

Step 1: Methylation of p-Aminosalicylic Acid

The initial step involves the simultaneous esterification of the carboxylic acid and methylation of the phenolic hydroxyl group of p-aminosalicylic acid. This is a crucial transformation as it protects the reactive hydroxyl group and sets the stage for the subsequent chlorination.

Experimental Protocol: Methylation
  • In a suitable reaction vessel, suspend p-aminosalicylic acid and a base such as potassium hydroxide in acetone.

  • Cool the mixture to approximately 20-30°C.

  • Gradually add dimethyl sulfate ((CH₃)₂SO₄) dropwise while maintaining the temperature.

  • After the addition is complete, continue the reaction for 5-6 hours.

  • Upon completion, remove the acetone via distillation.

  • Dissolve the residue in water and extract the product, methyl 4-amino-2-methoxybenzoate, with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the product.

Causality and Expertise: Why this Protocol Works

The use of a strong base like potassium hydroxide is essential to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming the more nucleophilic carboxylate and phenoxide ions. Dimethyl sulfate is an excellent and cost-effective methylating agent. The reaction is an example of a Williamson ether synthesis for the hydroxyl group and a standard esterification for the carboxylic acid. Acetone is a suitable solvent as it is inert under these reaction conditions and facilitates easy work-up. The temperature is controlled to prevent unwanted side reactions.

Data Presentation: Methylation Reaction Parameters
ParameterValue
Starting Materialp-Aminosalicylic Acid
ReagentsDimethyl Sulfate, Potassium Hydroxide
SolventAcetone
Reaction Temperature20-30°C
Reaction Time5-6 hours[2]
ProductMethyl 4-amino-2-methoxybenzoate
YieldApproximately 92%[2]

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

This step introduces the chlorine atom at the desired position on the benzene ring. The regioselectivity of this reaction is critical for the final product's identity.

Experimental Protocol: Chlorination
  • Dissolve the methyl 4-amino-2-methoxybenzoate obtained from Step 1 in N,N-Dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.

  • Heat the reaction mixture to 65-75°C and maintain for 3-4 hours.[2]

  • After the reaction is complete, pour the hot solution into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Causality and Expertise: The Logic of Regioselective Chlorination

The directing effects of the substituents on the benzene ring are key to the success of this step. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The amino group at C-4 and the methoxy group at C-2 strongly activate the C-5 position for electrophilic aromatic substitution. N-chlorosuccinimide (NCS) serves as an effective electrophilic chlorinating agent in the polar aprotic solvent DMF. The reaction temperature is elevated to ensure a reasonable reaction rate.

Data Presentation: Chlorination Reaction Parameters
ParameterValue
Starting MaterialMethyl 4-amino-2-methoxybenzoate
ReagentN-chlorosuccinimide (NCS)
SolventN,N-Dimethylformamide (DMF)
Molar Ratio (Ester:NCS)1:1[2]
Reaction Temperature65-75°C[2]
Reaction Time3-4 hours[2]
ProductMethyl 4-amino-5-chloro-2-methoxybenzoate
YieldApproximately 88%[2]

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

The final step is the saponification (base-mediated hydrolysis) of the methyl ester to the desired carboxylic acid.

Experimental Protocol: Hydrolysis
  • In a mixture of methanol and water, dissolve the methyl 4-amino-5-chloro-2-methoxybenzoate from Step 2.

  • Add potassium hydroxide and reflux the mixture for 2-3 hours.[2]

  • (Optional) Add activated carbon and reflux for an additional 30 minutes for decolorization, followed by hot filtration.

  • Remove the methanol by distillation.

  • Dilute the aqueous residue with water and acidify with hydrochloric acid to a pH of approximately 5.

  • The product, 4-Amino-5-chloro-2-methoxybenzoic acid, will precipitate as a white solid.

  • Filter the product, wash with water, and dry.

Causality and Expertise: Ensuring a Clean Conversion

Base-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. The use of a methanol/water co-solvent system ensures the solubility of both the organic ester and the inorganic base. Refluxing provides the necessary energy to drive the reaction to completion. Acidification of the resulting carboxylate salt solution protonates the carboxylate to precipitate the final product. The pH is carefully controlled to ensure complete precipitation of the carboxylic acid without protonating the amino group, which would increase its solubility.

Data Presentation: Hydrolysis Reaction Parameters
ParameterValue
Starting MaterialMethyl 4-amino-5-chloro-2-methoxybenzoate
ReagentPotassium Hydroxide
SolventMethanol/Water
Molar Ratio (Ester:KOH)1:2.2[2]
Reaction ConditionReflux
Reaction Time2-3 hours[2]
Product4-Amino-5-chloro-2-methoxybenzoic acid
YieldApproximately 91%[2]

Visualizing the Synthesis: A Step-by-Step Workflow

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis start p-Aminosalicylic Acid step1_reagents Dimethyl Sulfate Potassium Hydroxide Acetone start->step1_reagents 20-30°C, 5-6h step1_product Methyl 4-amino-2-methoxybenzoate step1_reagents->step1_product step2_reagents N-Chlorosuccinimide (NCS) DMF step1_product->step2_reagents 65-75°C, 3-4h step2_product Methyl 4-amino-5-chloro-2-methoxybenzoate step2_reagents->step2_product step3_reagents Potassium Hydroxide Methanol/Water step2_product->step3_reagents Reflux, 2-3h step3_product 4-Amino-5-chloro-2-methoxybenzoic acid step3_reagents->step3_product

Caption: Workflow for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.

Comparative Analysis and Alternative Considerations

While the synthesis from p-aminosalicylic acid is dominant, it is instructive to consider why other potential routes are less favored.

  • Starting from 2-Methoxy-4-nitrobenzoic Acid: A hypothetical route could involve the nitration of 2-methoxybenzoic acid, followed by reduction of the nitro group to an amine, and then chlorination. However, controlling the regioselectivity of the initial nitration can be challenging, potentially leading to a mixture of isomers and lowering the overall yield. The subsequent reduction and chlorination steps would also need to be optimized.

  • Alternative Chlorinating Agents: While NCS is highly effective, other chlorinating agents could theoretically be used. However, agents like sulfuryl chloride or chlorine gas are often less selective and can lead to over-chlorination or other side reactions, complicating the purification process.

The presented three-step synthesis from p-aminosalicylic acid remains the most logical and efficient approach due to:

  • High Regioselectivity: The directing effects of the starting material's substituents ensure the desired product is formed with high purity.

  • High Yields: Each step in the sequence proceeds with high conversion, leading to an excellent overall yield.

  • Cost-Effectiveness: The starting materials and reagents are readily available and relatively inexpensive.

Conclusion

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid via the methylation, chlorination, and hydrolysis of p-aminosalicylic acid represents a robust and well-optimized synthetic strategy. This guide has provided a detailed, step-by-step protocol for this process, grounded in the fundamental principles of organic chemistry. The high yields and selectivity of this route make it the preferred method in both academic and industrial settings for the production of this vital pharmaceutical intermediate. For researchers and developers, a thorough understanding of this synthesis is essential for ensuring the quality and efficiency of the production of a range of important therapeutic agents.

References

  • Benchchem. (2025).
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

Mastering the Isomeric Purity of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Process Chemistry & Analytical Guide

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: CAS 7206-70-4 | Key Intermediate for Benzamide Prokinetics

Executive Summary: The Regioselectivity Challenge

4-Amino-5-chloro-2-methoxybenzoic acid (ACMBA) is the linchpin intermediate in the synthesis of metoclopramide, cisapride, and other 5-HT4 receptor agonists. In drug development, the purity of this intermediate is non-negotiable. The presence of regioisomers—specifically the 3-chloro variant—can alter the pharmacological profile of the final API, leading to off-target effects and regulatory rejection under ICH Q3A(R2) guidelines.

This guide moves beyond basic synthesis. It dissects the causality of isomer formation, provides a self-validating HPLC protocol, and details a purification strategy designed to ensure >99.9% isomeric purity.

The Chemistry of Regioselectivity

To control purity, one must understand the electronic warfare occurring on the benzene ring. The synthesis typically involves the chlorination of 4-amino-2-methoxybenzoic acid (or its methyl ester).[1][2]

Electronic Directing Effects & Steric Hindrance

Three functional groups dictate the position of the incoming chlorine atom:

  • Amino Group (-NH₂ at C4): Strongly activating, ortho/para directing. Directs to C3 and C5 .

  • Methoxy Group (-OCH₃ at C2): Activating, ortho/para directing. Directs to C3 and C5 (para).

  • Carboxyl Group (-COOH at C1): Deactivating, meta directing. Directs to C3 and C5 .

The Conflict: All three groups direct the electrophile to positions C3 and C5. The Resolution: Steric hindrance is the deciding factor.

  • Position C3: Located between the Methoxy group (C2) and the Amino group (C4). This is a sterically crowded "valley."

  • Position C5: Located between the Amino group (C4) and a Hydrogen (C6). This position is sterically accessible.

Therefore, C5-chlorination is the major pathway. However, high temperatures or aggressive chlorinating agents (like gaseous Cl₂) increase the energy of the system, allowing the electrophile to overcome the steric barrier at C3, increasing the impurity profile.

Reaction Pathway Visualization

ReactionPathway Start 4-Amino-2-methoxybenzoic Acid (Starting Material) TS Transition State (Chloronium Ion Complex) Start->TS + NCS / DMF Prod5 5-Chloro Isomer (Target Product) >90% Yield TS->Prod5 Kinetic Control (Low Steric Hindrance) Prod3 3-Chloro Isomer (Critical Impurity) <5-10% TS->Prod3 Thermodynamic Leakage (High Steric Hindrance) ProdDi 3,5-Dichloro Isomer (Over-chlorination) Prod5->ProdDi Excess NCS High Temp Prod3->ProdDi Excess NCS

Figure 1: Electrophilic aromatic substitution pathway showing the competition between C5 (Target) and C3 (Impurity) chlorination sites.

Process Control: Optimizing the Synthesis

To minimize the 3-chloro impurity upstream, we utilize N-Chlorosuccinimide (NCS) rather than sulfuryl chloride or chlorine gas. NCS provides a controlled release of "Cl+" equivalent, favoring the kinetically accessible C5 position.

Optimized Synthesis Protocol
  • Reagent: N-Chlorosuccinimide (NCS)[1][3]

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Temperature: 60°C - 70°C (Strict control)

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.05 (Substrate : NCS)Slight excess ensures conversion, but limits 3,5-dichloro formation.
Temperature < 75°CHigher temps provide activation energy to overcome steric hindrance at C3.
Solvent Polarity High (DMF)Stabilizes the polar transition state, enhancing regioselectivity.

Analytical Architecture: The Self-Validating Protocol

As a scientist, you cannot rely on "yield" alone. You need a robust HPLC method capable of resolving the regioisomers. Standard C18 methods often fail to separate the 3-chloro and 5-chloro isomers due to their identical mass and similar polarity.

High-Resolution HPLC Method

This method utilizes a phosphate buffer to suppress ionization of the carboxylic acid, ensuring the analytes interact with the stationary phase in their neutral form for maximum resolution.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
15.0 40 60 Elution of Isomers
20.0 10 90 Wash (Remove Dichloro)

| 25.0 | 90 | 10 | Re-equilibration |

Analytical Decision Tree

AnalyticalWorkflow Sample Crude ACMBA Sample HPLC HPLC Analysis (Gradient Method) Sample->HPLC Check1 Check Retention Time (RT) Main Peak ~12.5 min? HPLC->Check1 Check2 Check RRT 0.9 & 1.2 (3-Cl & 3,5-DiCl present?) Check1->Check2 Yes Fail Fail: Recrystallize Check1->Fail No (Identity Error) Pass Pass: Purity > 99.0% Isomer < 0.15% Check2->Pass No Impurities Check2->Fail Impurities > Limit Fail->Sample Reprocess

Figure 2: Analytical workflow for validating isomeric purity before release.

Purification Strategy

If the reaction yields 5-10% of the 3-chloro isomer, simple washing is insufficient. Recrystallization exploits the subtle solubility differences between the symmetrical 3,5-dichloro impurity, the sterically kinked 3-chloro isomer, and the target 5-chloro product.

Protocol:

  • Dissolution: Dissolve crude solid in minimum boiling Methanol/Water (80:20).

  • Reflux: Hold at reflux for 30 mins.

  • Cooling: Slowly cool to room temperature (25°C) over 4 hours. Rapid cooling traps impurities.

  • Filtration: Filter the purified crystals. The 3-chloro isomer, being more soluble due to the disrupted crystal lattice packing (steric clash), remains in the mother liquor.

References

  • PubChem. (2025).[4] 4-Amino-5-chloro-2-methoxybenzoic acid (CID 81626).[4][5] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxybenzoic acid.[3] Retrieved from

  • SIELC Technologies. (2018). Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hirokawa, Y., et al. (2002).[6] Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization & Impurity Profiling of 4-Amino-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral comparison of 4-Amino-5-chloro-2-methoxybenzoic acid and its precursors Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is a critical pharmacophore and intermediate, most notably serving as the immediate precursor to the antiemetic drug Metoclopramide and the 5-HT4 agonist Cisapride . Its synthesis demands rigorous quality control because unreacted precursors—specifically 4-amino-2-methoxybenzoic acid and the starting material 4-amino-2-hydroxybenzoic acid (PAS) —possess similar solubility profiles but distinct toxicological properties.

This guide provides a high-resolution spectral comparison (NMR, IR, UV-Vis, MS) between the target compound and its direct precursors. It establishes a self-validating analytical framework to confirm the C-5 chlorination and O-methylation steps, ensuring the integrity of the benzamide scaffold synthesis.

Synthetic Context & Precursor Identification

To understand the spectral divergence, one must first map the structural evolution. The industrial synthesis typically proceeds via the "PAS Route":

  • Starting Material: 4-Amino-2-hydroxybenzoic acid (PAS).

  • Intermediate 1: 4-Amino-2-methoxybenzoic acid (via methylation).

  • Target: 4-Amino-5-chloro-2-methoxybenzoic acid (via electrophilic aromatic substitution).

The critical quality attribute (CQA) is the complete conversion of the C-5 position from a protonated state to a chlorinated state.

Figure 1: Synthetic & Analytical Pathway

SyntheticPathway cluster_QC Critical Control Points PAS 4-Amino-2-hydroxybenzoic acid (Starting Material) AMBA 4-Amino-2-methoxybenzoic acid (Direct Precursor) PAS->AMBA Methylation (DMS/K2CO3) Check1 NMR: O-Me Signal PAS->Check1 Target 4-Amino-5-chloro-2-methoxybenzoic acid (Target) AMBA->Target Chlorination (NCS or Cl2) Check2 NMR: Loss of Coupling MS: Cl Isotope Pattern AMBA->Check2

Caption: Synthetic evolution from PAS to the target chlorobenzoic acid, highlighting critical spectral checkpoints for impurity control.

Detailed Spectral Comparison

Nuclear Magnetic Resonance (1H NMR)

NMR is the definitive method for distinguishing the target from its precursor, 4-amino-2-methoxybenzoic acid. The chlorination at position 5 alters the substitution pattern from 1,2,4-trisubstituted to 1,2,4,5-tetrasubstituted .

Mechanism of Shift:

  • Precursor: Contains protons at C3, C5, and C6. H5 and H6 exhibit ortho-coupling (~8.5 Hz). H3 exhibits meta-coupling.

  • Target: The C5 proton is replaced by Chlorine. This eliminates the ortho-coupling for H6 and the meta-coupling for H3. The collapse of doublets into singlets is the primary validation marker.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
Proton PositionPrecursor: 4-Amino-2-methoxybenzoic acidTarget: 4-Amino-5-chloro-2-methoxybenzoic acidDiagnostic Change
H-6 (Ortho to COOH)δ 7.60 (d, J=8.5 Hz) δ 7.65 (s) Doublet → Singlet (Loss of H-5 coupling)
H-5 (Ortho to NH2)δ 6.25 (dd, J=8.5, 2.0 Hz) Signal Disappears (Replaced by Cl)
H-3 (Between OMe/NH2)δ 6.15 (d, J=2.0 Hz) δ 6.30 (s) Doublet → Singlet (Loss of H-5 coupling)
-OCH3 δ 3.75 (s, 3H)δ 3.78 (s, 3H)Slight deshielding due to Cl (-I effect)
-NH2 δ 5.80 (br s, 2H)δ 6.00 (br s, 2H)Broadening/Shift due to electronic change

Expert Insight: If you observe any splitting (doublets) in the aromatic region around 7.6 ppm or 6.2 ppm, the chlorination is incomplete. The target spectrum must show two distinct aromatic singlets .

Infrared Spectroscopy (FTIR)

FTIR is less specific for quantitation but excellent for identifying functional group presence (Qualitative ID).

  • C-Cl Stretch: The formation of the aryl-chloride bond introduces a band in the fingerprint region (600–800 cm⁻¹), though often obscured by aromatic ring bending.

  • Substitution Pattern (Out-of-Plane Bending):

    • Precursor (1,2,4-tri): Typically shows two strong bands in the 800–860 cm⁻¹ range.

    • Target (1,2,4,5-tetra): Shows a distinct pattern, often a single strong band near 860–880 cm⁻¹ due to isolated H atoms.

Mass Spectrometry (MS)

Mass spectrometry provides the most robust confirmation of the elemental composition.

  • Precursor (MW 167.16): Molecular ion [M+H]+ at m/z 168 . No significant isotope pattern.

  • Target (MW 201.61): Molecular ion [M+H]+ at m/z 202 .

    • Chlorine Signature: The presence of a naturally occurring ³⁷Cl isotope creates a distinct M+2 peak at m/z 204 with an intensity approximately 33% (1:3 ratio) of the base peak.

    • Validation: Absence of the M+2 peak indicates the wrong compound (e.g., fluoro-analog or unreacted material).

UV-Vis Spectroscopy

While both compounds share the benzamide chromophore, the auxochromic effect of the Chlorine atom causes a bathochromic shift (Red Shift).

  • Precursor λmax: ~260–265 nm (MeOH)

  • Target λmax: ~272–275 nm (MeOH)

  • Application: In HPLC with a Diode Array Detector (DAD), comparing the UV spectrum at the apex of the peak can confirm peak purity.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method separates the target from the unchlorinated precursor and the demethylated starting material (PAS).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Buffer: 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5)

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 273 nm (Target max) and 210 nm (General amide).

  • Gradient:

    • 0-2 min: 5% B (Acetonitrile)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 90% B

Logic Flow for Analysis:

  • Retention Time (RT): The Target is more hydrophobic (Cl, OMe) than the Precursor (H, OMe) and PAS (H, OH).

    • Order of Elution: PAS < Precursor < Target.

  • Resolution (Rs): Ensure Rs > 2.0 between Precursor and Target.

Figure 2: Analytical Decision Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture HPLC HPLC-UV (273 nm) Sample->HPLC Peaks Peak Detection HPLC->Peaks TargetPeak Major Peak (Latest Eluting) Peaks->TargetPeak RT ~12 min ImpurityPeak Minor Peak (Earlier Eluting) Peaks->ImpurityPeak RT ~8 min (Precursor) Validation Check UV Spectrum (DAD) TargetPeak->Validation Pass Pass Validation->Pass λmax = 273nm Fail Fail Validation->Fail λmax < 265nm

Caption: Decision tree for identifying unreacted precursor impurities using HPLC-UV.

Quality Control & Troubleshooting

Common Impurity: 4-Amino-2-hydroxybenzoic acid (PAS)

If the methylation step was incomplete before chlorination, you may generate 4-amino-5-chloro-2-hydroxybenzoic acid .

  • Detection: This impurity will have a significant phenolic -OH stretch in IR (broad, 3200-3500 cm⁻¹) and a distinct shift in the OMe region of the NMR (missing singlet at 3.8 ppm).

  • Removal: Due to the free phenolic group, this impurity is much more acidic. It can be removed by washing the organic layer with a weak base (NaHCO3) if the target is in ester form, or by careful recrystallization if both are acids.

Self-Validating Protocol: The "Singlet Test"

For rapid in-process control (IPC) during synthesis:

  • Take an aliquot of the reaction mixture.

  • Perform a mini-workup (extraction into EtOAc, evaporate).

  • Run a standard 1H NMR.

  • Pass Criteria: The aromatic region (6.0–8.0 ppm) must contain only singlets .

  • Fail Criteria: Any presence of doublets indicates unreacted starting material (< 99% conversion).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Amino-5-chloro-2-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of UV spectroscopic method for determination of metoclopramide hydrochloride. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-methoxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Chemical Characteristics

4-Chloro-2-methoxy-5-methylbenzoic acid is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, its structural features—a chlorinated organic molecule—mandate that it be treated as hazardous waste. The disposal protocol is therefore informed by guidelines for chlorinated compounds and data from structurally similar chemicals.[1][2][3] The primary hazards are associated with irritation and potential environmental toxicity.[4][5][6]

Improper disposal, such as drain disposal, is strictly prohibited as it can introduce persistent and toxic compounds into aquatic ecosystems.[1][7][8] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous, necessitating a specific disposal pathway.[1][9]

Table 1: Key Safety and Chemical Data

Property Data / Classification Source
Hazard Class Skin Irritant, Eye Irritant, Potential Respiratory Irritant [4][5][6]
GHS Pictogram Warning (Exclamation Mark) [5][10]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [5][6]
Waste Category Halogenated Organic Waste [11][12]

| Incompatibilities | Strong oxidizing agents, strong bases. |[10][12][13] |

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 4-Chloro-2-methoxy-5-methylbenzoic acid waste. This system is designed to be self-validating, ensuring that waste is handled in a compliant manner from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

The "Why": The foundational principle of chemical waste management is segregation. Halogenated organic compounds require specific, high-temperature incineration for complete destruction. Mixing them with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can lead to regulatory non-compliance.[11]

Procedure:

  • Designate a specific waste container exclusively for 4-Chloro-2-methoxy-5-methylbenzoic acid and other halogenated organic waste.[3]

  • Clearly label the container with the words "HAZARDOUS WASTE" .[8][11][14]

  • List the full chemical name, "4-Chloro-2-methoxy-5-methylbenzoic acid" , on the label. Do not use abbreviations or chemical formulas.[8][11][14]

  • Include all materials contaminated with the chemical, such as gloves, pipette tips, and absorbent materials used for minor cleanups, in this container.[15]

Step 2: Containerization

The "Why": Proper containerization is crucial to prevent leaks and spills, which can cause chemical exposure and environmental contamination. The container must be chemically compatible with the waste to avoid degradation and potential reactions.[14][15]

Procedure:

  • Select a container made of a compatible material (e.g., high-density polyethylene (HDPE) or glass) with a secure, leak-proof screw cap.[3]

  • Ensure the container is in good condition, free of cracks or damage.[14]

  • Keep the container closed at all times except when actively adding waste.[14][15] Leaving a funnel in the opening is a common but dangerous violation.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9][12]

Step 3: Accumulation and Storage

The "Why": Safe storage in a designated Satellite Accumulation Area (SAA) ensures the waste is managed safely at its point of generation and is under the control of laboratory personnel, as required by the EPA.[14]

Procedure:

  • Store the sealed waste container in a designated SAA, which should be near the point of waste generation.[9][14]

  • The SAA must be a well-ventilated area.[7][9] If waste is temporarily stored in a fume hood, it should be moved to the primary hazardous waste storage area as soon as feasible.[9]

  • Utilize secondary containment, such as a chemical-resistant tray or bin, to capture any potential leaks from the primary container.[15][16]

  • Segregate the halogenated waste container from incompatible materials, particularly strong bases and oxidizing agents.[12][14]

Step 4: Arranging for Final Disposal

The "Why": Hazardous waste must be disposed of through a licensed and permitted waste management company. This ensures the waste is transported, treated, and disposed of in accordance with strict federal and local regulations.[1][7]

Procedure:

  • Once the waste container is full (or after a maximum of 90 days, depending on local regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][9]

  • Complete all required paperwork, such as a chemical waste pickup form or manifest, providing accurate information about the container's contents.[8]

  • Ensure the container is properly labeled with the accumulation start and end dates.

  • Follow the specific instructions provided by your EHS office for the pickup procedure.[8]

Spill and Emergency Management

The "Why": Preparedness is key to mitigating the impact of an accidental release. A clear, established protocol ensures a swift and effective response, protecting personnel and the environment.

Procedure:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (e.g., in a fume hood).

  • Don Personal Protective Equipment (PPE): At a minimum, wear:

    • Gloves: Chemical-resistant nitrile or neoprene gloves.[3]

    • Eye Protection: Safety goggles with side shields or a face shield.[3][17]

    • Lab Coat: To protect skin and clothing.[3]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material and spilled chemical into your designated halogenated hazardous waste container.[15]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Seek Assistance: For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-methoxy-5-methylbenzoic acid.

G Disposal Workflow for 4-Chloro-2-methoxy-5-methylbenzoic Acid A Waste Generation (e.g., unused chemical, contaminated labware) B Is this Halogenated Organic Waste? A->B F Is there a spill? A->F C YES: Segregate into dedicated 'Halogenated Waste' stream B->C Is a chlorinated compound D NO: Follow appropriate non-halogenated waste protocol B->D E Containerization: - Compatible & Sealed Container - Label: 'HAZARDOUS WASTE' - List Full Chemical Name C->E H Storage in Satellite Accumulation Area: - Secondary Containment - Segregated from Incompatibles - Well-ventilated E->H F->E No Spill G YES: Follow Spill & Emergency Management Protocol F->G Spill Occurs G->E Cleanup materials collected I Container Full or Time Limit Reached? H->I J YES: Contact EHS / Licensed Contractor for Pickup I->J Yes K NO: Continue accumulation I->K No L Complete Waste Manifest & Prepare for Transport J->L K->H M Professional Disposal (e.g., Incineration) L->M

Sources

Personal protective equipment for handling 4-Chloro-2-methoxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 4-Chloro-2-methoxy-5-methylbenzoic acid

Executive Summary

4-Chloro-2-methoxy-5-methylbenzoic acid (CAS: 1368280-53-8) is a halogenated aromatic building block frequently utilized in pharmaceutical synthesis and drug development[1]. While highly valuable for generating complex active pharmaceutical ingredients (APIs), its physicochemical properties present specific occupational hazards, including acute dermal/ocular irritation and respiratory toxicity. This guide provides a self-validating procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of 4-Chloro-2-methoxy-5-methylbenzoic acid is critical for anticipating its risks in a laboratory setting:

  • Dermal and Ocular Toxicity (H315, H319): The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of the stratum corneum, sweat, or ocular fluid, it induces a localized drop in pH, leading to protein denaturation and cellular irritation. Furthermore, the presence of the lipophilic chloro-, methoxy-, and methyl- substituents increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the lipid bilayers of the skin, exacerbating the depth and severity of the irritation compared to unsubstituted benzoic acid, as noted in 2[2].

  • Respiratory Tract Irritation (H335): As a crystalline powder, it poses a significant inhalation risk. Micro-particulates can deposit in the upper respiratory tract, where the local acidic microenvironment triggers inflammatory cascades[3].

  • Thermal Instability: Upon thermal decomposition (e.g., during a fire or improper incineration), halogenated aromatic acids release highly toxic hydrogen chloride (HCl) gas and free chlorine[4].

Personal Protective Equipment (PPE) Ecosystem

To mitigate these hazards, a robust PPE ecosystem must be deployed. The following table outlines the quantitative and qualitative specifications for handling this compound, synthesizing standard safety data protocols[3].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm)Nitrile provides superior chemical resistance to lipophilic halogenated aromatics compared to standard latex, preventing dermal partitioning.
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents the ingress of airborne micro-particulates; face shields are recommended for bulk transfers.
Respiratory N95/P100 mask or Half-mask (EN 143 particulate filter)Captures aerosolized powder during weighing if handled outside of a controlled, negative-pressure airflow environment[3].
Body Protection Flame-resistant, anti-static lab coatPrevents static-induced powder adhesion to clothing, mitigating secondary exposure and cross-contamination.

Operational Workflow: Safe Handling & Weighing

The primary risk of exposure occurs during the transfer and weighing of the dry powder. The following protocol establishes a self-validating system to ensure containment.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the container, verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. This creates a validated containment zone where negative pressure prevents powder escape.

  • Static Mitigation: Halogenated aromatic powders often hold static charges, causing them to aerosolize or adhere to gloves. Use an anti-static weighing boat and a grounded stainless-steel spatula to neutralize charge buildup.

  • Closed-System Transfer: Transfer the chemical slowly. Keep the source container and the weighing boat deep inside the hood (at least 15 cm from the sash) to avoid disruption from ambient air currents.

  • Sealing and Decontamination: Seal the weighed material in a secondary closed container before removing it from the hood. Wipe the exterior of the container and the balance with a mildly alkaline decontamination solution (e.g., 1% sodium bicarbonate) to neutralize any residual acid.

PowderHandling Start 1. Fume Hood Verification Check face velocity (0.4-0.6 m/s) PPE 2. PPE Donning Nitrile gloves, goggles, lab coat Start->PPE Weigh 3. Anti-Static Weighing Use grounded spatulas PPE->Weigh Transfer 4. Closed-System Transfer Seal before removing from hood Weigh->Transfer Decon 5. Decontamination Wipe down with alkaline solution Transfer->Decon

Workflow for the safe handling and weighing of hazardous halogenated powders.

Waste Management & Thermal Disposal Plan

Improper disposal of 4-Chloro-2-methoxy-5-methylbenzoic acid can lead to severe environmental contamination and equipment corrosion.

Step-by-Step Methodology:

  • Segregation: All solid and liquid waste containing this compound MUST be strictly segregated into a dedicated "Halogenated Organic Waste" stream[5]. Mixing with non-halogenated waste complicates downstream destruction.

  • Containment: Store waste in vented, high-density polyethylene (HDPE) secondary containers. Avoid metal containers, as trace moisture combined with the halogenated acid can lead to the formation of corrosive hydrochloric acid (HCl) over time, compromising structural integrity.

  • Thermal Destruction (Incineration): The mandated disposal method is high-temperature incineration. Because burning halogenated aromatic acids generates large quantities of toxic hydrogen chloride (HCl) gas, the chosen waste management facility must utilize an 4 (e.g., packed column absorbers using NaOH)[4]. This ensures the acid gases are neutralized into harmless salts before environmental exhaust[4],[5].

WasteDisposal Waste Solid/Liquid Waste (Contains Halogens) Segregate Halogenated Organic Waste Stream Waste->Segregate Package Vented, HDPE Secondary Containment Segregate->Package Incinerate High-Temp Incineration (Caustic Scrubbers for HCl) Package->Incinerate

Segregation and thermal destruction pathway for halogenated organic waste.

References

  • Boroncore - 1368280-53-8 | 4-Chloro-2-methoxy-5-methylbenzoic acid[Link]

  • Fisher Scientific - SAFETY DATA SHEET: 4-Chloro-3-methylbenzoic acid[Link]

  • Zeeco - Halogenated Hydrocarbon Thermal Oxidizer [Link]

  • Malsparo - Incineration Operation and Halogenated Waste [Link]

  • Safe Work Australia - Labelling of Workplace Hazardous Chemicals: Code of Practice[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.